Surfactin
Beschreibung
This compound has been reported in Bacillus subtilis, Bacillus mojavensis, and Bacillus thuringiensis with data available.
Structure
2D Structure
Eigenschaften
IUPAC Name |
3-[(3S,6R,9S,12S,15R,18S,21S,25R)-9-(carboxymethyl)-3,6,15,18-tetrakis(2-methylpropyl)-25-(10-methylundecyl)-2,5,8,11,14,17,20,23-octaoxo-12-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-21-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H93N7O13/c1-30(2)20-18-16-14-13-15-17-19-21-36-28-43(61)54-37(22-23-44(62)63)47(66)55-38(24-31(3)4)48(67)57-40(26-33(7)8)51(70)60-46(35(11)12)52(71)58-41(29-45(64)65)50(69)56-39(25-32(5)6)49(68)59-42(27-34(9)10)53(72)73-36/h30-42,46H,13-29H2,1-12H3,(H,54,61)(H,55,66)(H,56,69)(H,57,67)(H,58,71)(H,59,68)(H,60,70)(H,62,63)(H,64,65)/t36-,37+,38+,39-,40-,41+,42+,46+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGWOFRZMQRKHT-WGVNQGGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(C)C)CC(C)C)CC(=O)O)C(C)C)CC(C)C)CC(C)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCCCCCC[C@@H]1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)O1)CC(C)C)CC(C)C)CC(=O)O)C(C)C)CC(C)C)CC(C)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H93N7O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893274 | |
| Record name | Surfactin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1036.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24730-31-2 | |
| Record name | Surfactin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclo(L-α-aspartyl-D-leucyl-L-leucyl-3-hydroxy-13-methyltetradecanoyl-L-α-glutamyl-L-leucyl-D-leucyl-L-valyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Chemical Architecture of Surfactin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide serves as a technical resource on the fundamental chemical structure of Surfactin, a potent cyclic lipopeptide biosurfactant. It details its structural components, physicochemical properties, and biological activities, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and development applications.
Core Chemical Structure
This compound is a bacterial cyclic lipopeptide renowned for its exceptional surfactant capabilities.[1] It is primarily produced by various strains of Bacillus subtilis.[1] The molecular architecture of this compound consists of two main components: a heptapeptide ring and a β-hydroxy fatty acid chain.[2] This amphiphilic nature, with a hydrophilic peptide portion and a lipophilic fatty acid tail, is responsible for its potent physicochemical and biological activities.[3]
The peptide ring is formed by seven amino acids, creating a lactone bridge with the fatty acid.[4] The typical amino acid sequence is L-Glu¹-L-Leu²-D-Leu³-L-Val⁴-L-Asp⁵-D-Leu⁶-L-Leu⁷.[3] The presence of both D- and L-amino acids is a characteristic feature of non-ribosomal peptide synthesis. The acidic residues, L-glutamic acid (Glu) and L-aspartic acid (Asp), confer a negative charge and hydrophilic character to one side of the peptide loop.[5][6] Conversely, the hydrophobic amino acids, including multiple leucine (Leu) residues and a valine (Val) residue, form a significant hydrophobic domain.[7]
The second core component is a β-hydroxy fatty acid chain that is linked to the N-terminus of the peptide chain, and its hydroxyl group forms a lactone ring with the C-terminal carboxyl group of the last amino acid.[4] The length of this fatty acid tail is variable, typically ranging from 13 to 16 carbon atoms.[8] This variation in fatty acid chain length, along with substitutions in the amino acid sequence, gives rise to a family of this compound isoforms or congeners.[2][8]
Quantitative Physicochemical and Biological Data
The structural variations among this compound homologues directly influence their physicochemical properties, such as their ability to reduce surface tension and form micelles, as well as their biological activity.
Surface Activity and Critical Micelle Concentration (CMC)
This compound is one of the most powerful known biosurfactants, capable of reducing the surface tension of water from 72 mN/m to approximately 27 mN/m at very low concentrations.[9] The critical micelle concentration (CMC) is a key parameter that indicates the minimum concentration required to form micelles and achieve maximum surface tension reduction.[10] The CMC is influenced by the length of the fatty acid chain.[11]
| This compound Homologue | Fatty Acid Chain Length | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |
| C12 this compound | 12 | 0.35 | 32.2 |
| C13 this compound | 13 | 0.18 (approx.) | - |
| C14 this compound | 14 | 0.12 (approx.) | - |
| C15 this compound | 15 | 0.08 | 27.5 |
Data compiled from[11].
Antimicrobial Activity
This compound exhibits a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[12] Its primary mechanism of action involves the disruption of microbial cell membranes.[6] The minimum inhibitory concentration (MIC) is a standard measure of its antimicrobial efficacy.
| Target Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 512 | 1024-2048 (range) |
| Staphylococcus aureus (MRSA) | SA 095 | 512 | 1024-2048 (range) |
| Staphylococcus aureus (MRSA) | SA 366 | 512 | 1024-2048 (range) |
| Staphylococcus aureus (MRSA) | SA 326 | 1024 | 1024-2048 (range) |
| Staphylococcus aureus (MRSA) | SA 452 | 512 | 1024-2048 (range) |
Data for MRSA strains isolated from patients with diabetic foot ulcers, compiled from[13]. MBC stands for Minimum Bactericidal Concentration.
Experimental Protocols
This section provides an overview of the methodologies for the production, purification, characterization, and activity assessment of this compound.
Production and Purification of this compound
Objective: To produce and isolate this compound from Bacillus subtilis culture.
Methodology:
-
Fermentation:
-
Inoculate a seed culture of a this compound-producing strain of Bacillus subtilis (e.g., ATCC 21332) into a suitable production medium, such as Landy medium.[14]
-
Incubate the culture in a shaker at 30-37°C and 220 rpm for 48-72 hours.[15][16] Optimal pH is typically maintained around 6.7-7.0.[16]
-
Monitor this compound production throughout the fermentation process.
-
-
Extraction and Purification:
-
Centrifuge the fermentation broth at 10,000 rpm for 15 minutes to remove bacterial cells.[17]
-
Collect the cell-free supernatant and acidify it to pH 2.0 with concentrated HCl to precipitate the crude this compound.[9]
-
Harvest the precipitate by centrifugation.
-
Extract the crude this compound from the precipitate using a solvent such as methanol.[18]
-
Evaporate the solvent using a rotary evaporator to obtain the crude this compound extract.[18]
-
For further purification of isoforms, employ silica gel column chromatography or reversed-phase high-performance liquid chromatography (HPLC).[19][20]
-
Structural Characterization
Objective: To confirm the chemical structure and identify isoforms of the purified this compound.
Methodology:
-
High-Performance Liquid Chromatography (HPLC):
-
Mass Spectrometry (MS):
-
Utilize Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI)-MS to determine the molecular weights of the purified compounds.[22]
-
Perform tandem MS (MS/MS) to obtain fragmentation patterns, which can be used to deduce the amino acid sequence and the structure of the fatty acid chain.[23]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Conduct ¹H and ¹³C NMR spectroscopy to elucidate the detailed three-dimensional structure and conformation of this compound in solution.[24]
-
Determination of Surface Activity
Objective: To measure the surface tension reduction and determine the Critical Micelle Concentration (CMC) of this compound.
Methodology:
-
Tensiometry:
-
Prepare a series of aqueous solutions of this compound at different concentrations.
-
Measure the surface tension of each solution using a tensiometer with the Du Noüy ring method or the Wilhelmy plate method.[11][25]
-
Plot the surface tension as a function of the logarithm of the this compound concentration.[1]
-
The CMC is the concentration at the inflection point of the curve, where the surface tension reaches a minimum and plateaus.[1]
-
Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against target microorganisms.
Methodology:
-
Microbroth Dilution Method:
-
Prepare a standardized inoculum of the target bacterial or fungal strain.[26]
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable growth medium (e.g., Mueller-Hinton Broth).[13]
-
Add the standardized inoculum to each well.
-
Include positive (no this compound) and negative (no inoculum) controls.
-
Incubate the plate at 37°C for 18-24 hours.[13]
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[13]
-
Visualizing Key Processes
Biosynthesis of this compound via Non-Ribosomal Peptide Synthetase (NRPS)
This compound is synthesized by a large, multienzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS).[8] This enzymatic assembly line consists of modules, where each module is responsible for the incorporation of a specific amino acid.[27] The process involves domains for adenylation (A), thiolation (T or PCP), condensation (C), and epimerization (E), culminating in the release and cyclization of the lipopeptide by a thioesterase (TE) domain.[5]
Caption: Workflow of this compound biosynthesis by the multi-modular NRPS enzyme complex.
Mechanism of Action: Membrane Disruption
The antimicrobial activity of this compound is primarily due to its interaction with and disruption of the cell membrane's lipid bilayer.[4] This process involves the insertion of its hydrophobic fatty acid tail into the membrane, leading to increased permeability, pore formation, and eventual cell lysis.[4][6]
Caption: Logical workflow of this compound's membrane disruption mechanism.
References
- 1. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 2. The this compound-Like Lipopeptides From Bacillus spp.: Natural Biodiversity and Synthetic Biology for a Broader Application Range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical structure, properties and potential applications of this compound, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. ftb.com.hr [ftb.com.hr]
- 10. locusingredients.com [locusingredients.com]
- 11. Formation and structural features of micelles formed by this compound homologues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identifications of this compound-Type Biosurfactants Produced by Bacillus Species Isolated from Rhizosphere of Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial Activity of this compound and Synergistic Effect with Conventional Antibiotics Against Methicillin-Resistant Staphylococcus aureus Isolated from Patients with Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of fermentation conditions for this compound production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. This compound Like Broad Spectrum Antimicrobial Lipopeptide Co-produced With Sublancin From Bacillus subtilis Strain A52: Dual Reservoir of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Production and optimization of this compound produced from locally isolated Bacillus halotolerans grown on agro-industrial wastes and its antimicrobial efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activity-based protein profiling of a this compound-producing nonribosomal peptide synthetase in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound quantification [bio-protocol.org]
- 22. Five this compound Isomers Produced during Cheonggukjang Fermentation by Bacillus pumilus HY1 and Their Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Characterization and Online Detection of this compound Isomers Based on HPLC-MSn Analyses and Their Inhibitory Effects on the Overproduction of Nitric Oxide and the Release of TNF-α and IL-6 in LPS-Induced Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. tegewa.de [tegewa.de]
- 26. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
The Physicochemical Landscape of Surfactin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surfactin, a potent cyclic lipopeptide produced by various strains of Bacillus subtilis, stands out as one of the most powerful biosurfactants discovered to date.[1][2] Its remarkable surface activity, coupled with a diverse range of biological functions including antimicrobial, antiviral, and antitumor properties, has positioned it as a molecule of significant interest in the pharmaceutical and biotechnological sectors.[1][3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a valuable resource for researchers and professionals involved in its study and application.
Core Physicochemical Properties of this compound
The unique amphiphilic structure of this compound, consisting of a cyclic heptapeptide linked to a β-hydroxy fatty acid chain, underpins its potent surface-active and biological properties.[1][4] This section details the key physicochemical parameters of this compound, with quantitative data summarized in the accompanying tables.
Molecular Structure and Weight
This compound is not a single entity but rather a family of isoforms, primarily differing in the length and branching of their fatty acid chains, which typically range from 13 to 16 carbons.[1][4] The peptide ring is composed of seven amino acids: L-glutamic acid, L-leucine, D-leucine, L-valine, L-aspartic acid, D-leucine, and L-leucine.[5] The presence of glutamic and aspartic acid residues confers a net negative charge to the molecule.[1]
| Table 1: Molecular Weight of Common this compound Isoforms | |
| This compound Isoform | Molecular Weight (Da) |
| C13 | ~1007 |
| C14 | ~1021 |
| C15 | ~1035 |
| C16 | ~1049 |
| [6][7] |
Solubility
This compound's solubility is highly dependent on the solvent's polarity and the pH of aqueous solutions. It is generally soluble in aqueous solutions at a pH greater than 5, with optimal solubility observed between pH 8 and 8.5.[8] It also demonstrates good solubility in various organic solvents.
| Table 2: Solubility of this compound | |
| Solvent | Solubility |
| Aqueous Solution (pH > 5) | Soluble[8] |
| Ethanol | Soluble[8][9] |
| Methanol | Soluble[8][9] |
| Acetone | Soluble[8] |
| Butanol | Soluble[8] |
| Chloroform | Soluble[8] |
| Dichloromethane | Soluble[8] |
| n-Hexane | Insoluble[8] |
| Ethyl Acetate | Insoluble[8] |
Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is a key parameter that defines the concentration at which surfactant molecules begin to self-assemble into micelles. This compound exhibits a very low CMC, indicating its high efficiency as a surfactant.[10][11] The CMC is influenced by the length of the fatty acid chain, with longer chains generally leading to lower CMC values.[10]
| Table 3: Critical Micelle Concentration (CMC) of this compound Homologues | |
| This compound Homologue | CMC (mM) |
| C12 | 0.35[10] |
| C13 | 0.15-0.20 (estimated from various sources) |
| C14 | 0.10-0.12 (estimated from various sources) |
| C15 | 0.08[10] |
Surface Tension Reduction
One of the most remarkable properties of this compound is its exceptional ability to reduce the surface tension of water. At concentrations as low as 20 µM, it can lower the surface tension of water from 72 mN/m to approximately 27 mN/m.[1][11] The extent of surface tension reduction is also dependent on the isoform, with longer fatty acid chains generally exhibiting greater efficacy.[11]
| Table 4: Surface Tension Reduction by this compound Homologues | |
| This compound Homologue | Minimum Surface Tension (mN/m) |
| C12 | 32.2[10] |
| C13 | ~30 (estimated from various sources) |
| C14 | ~28 (estimated from various sources) |
| C15 | 27.5[10] |
Stability
This compound demonstrates remarkable stability across a wide range of environmental conditions, a crucial attribute for its practical applications.
| Table 5: Stability of this compound | |
| Parameter | Stable Range |
| pH | 5-13[8] |
| Temperature | Stable up to 100°C for 1 hour and at 121°C for 10 minutes (autoclaving)[8] |
| Salinity | Stable in NaCl concentrations up to 6%[8] |
Experimental Protocols
Accurate determination of the physicochemical properties of this compound relies on standardized experimental methodologies. This section provides an overview of key protocols.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
The Du Noüy ring method is a widely used technique for measuring the surface tension of liquids and determining the CMC of surfactants.[12][13]
Principle: This method measures the force required to detach a platinum ring from the surface of a liquid. This force is directly proportional to the surface tension of the liquid.[13]
Protocol Outline:
-
Preparation of this compound Solutions: A series of this compound solutions of varying concentrations are prepared in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Tensiometer Calibration: The tensiometer is calibrated using a liquid with a known surface tension, typically pure water.
-
Measurement: The platinum ring is submerged in the this compound solution and then slowly withdrawn. The force required for detachment is recorded.
-
Data Analysis: The surface tension is plotted against the logarithm of the this compound concentration. The CMC is identified as the concentration at which the surface tension reaches a plateau.[12]
High-Performance Liquid Chromatography (HPLC) for Isoform Analysis
Reversed-phase HPLC (RP-HPLC) is a powerful technique for the separation and quantification of this compound isoforms.[14][15]
Principle: RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. More hydrophobic molecules will have a stronger interaction with the stationary phase and thus a longer retention time.
Protocol Outline:
-
Sample Preparation: The this compound sample is dissolved in a suitable solvent, typically methanol or an acetonitrile/water mixture.[14]
-
Chromatographic Conditions:
-
Data Analysis: The retention times of the peaks are compared to those of known this compound isoform standards for identification. The peak area is used for quantification.[14]
Biological Interactions and Signaling Pathways
This compound's potent biological activities are intrinsically linked to its ability to interact with and disrupt cell membranes.[1] This interaction can lead to a cascade of intracellular events, including the induction of apoptosis in cancer cells.
Interaction with Cell Membranes
This compound's amphiphilic nature allows it to readily insert into lipid bilayers.[1] The hydrophobic fatty acid tail anchors into the membrane core, while the hydrophilic peptide ring remains near the polar head groups. This insertion disrupts the membrane's integrity, leading to increased permeability, leakage of cellular contents, and ultimately cell death in microorganisms.[1][17] The interaction is more potent with anionic membranes, which are characteristic of prokaryotic cells, as compared to the zwitterionic membranes of eukaryotic cells, providing a degree of selectivity.
This compound-Induced Apoptosis Signaling Pathway
In cancer cells, this compound has been shown to induce apoptosis through a signaling pathway involving the generation of reactive oxygen species (ROS) and the activation of c-Jun N-terminal kinase (JNK).[3][18][19]
Mechanism:
-
ROS Generation: this compound treatment leads to an increase in intracellular ROS levels.[3][18]
-
JNK Activation: The elevated ROS activates the JNK signaling pathway.[3][18]
-
Mitochondrial Pathway: Activated JNK promotes the mitochondrial apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, and the release of cytochrome c into the cytosol.[3]
-
Caspase Activation: Cytochrome c release triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspases-3 and -7.[18]
-
Apoptosis: The activation of executioner caspases leads to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.[18]
Conclusion
This compound's exceptional physicochemical properties, including its low CMC, potent surface tension reduction, and stability, make it a highly effective biosurfactant. These characteristics, combined with its profound biological activities, underscore its significant potential in various applications, from antimicrobial and antiviral agents to novel cancer therapeutics. A thorough understanding of its physicochemical landscape, as detailed in this guide, is paramount for harnessing the full potential of this remarkable molecule in research and drug development.
References
- 1. Chemical structure, properties and potential applications of this compound, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular genetics of this compound and its effects on different sub-populations of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis in human breast cancer MCF-7 cells through a ROS/JNK-mediated mitochondrial/caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Physicochemical and Functional Properties of Biosurfactants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Shows Relatively Low Antimicrobial Activity against Bacillus subtilis and Other Bacterial Model Organisms in the Absence of Synergistic Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound isoforms from Bacillus coagulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of this compound produced by Bacillus subtilis isolate BS5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Formation and structural features of micelles formed by this compound homologues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. scribd.com [scribd.com]
- 14. ukm.my [ukm.my]
- 15. Purification and characterization of antibacterial this compound isoforms produced by Bacillus velezensis SK - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iwaponline.com [iwaponline.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound from Bacillus subtilis induces apoptosis in human oral squamous cell carcinoma through ROS-regulated mitochondrial pathway [jcancer.org]
- 19. researchgate.net [researchgate.net]
The Antimicrobial Spectrum of Surfactin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surfactin, a cyclic lipopeptide produced by various strains of Bacillus subtilis, stands out as one of the most powerful biosurfactants discovered. Its unique amphiphilic structure, consisting of a seven-amino-acid ring linked to a β-hydroxy fatty acid chain, underpins its potent biological activities. Beyond its exceptional surface tension-lowering capabilities, this compound exhibits a broad and potent antimicrobial spectrum, positioning it as a promising candidate for development as a therapeutic and biopreservative agent. This technical guide provides an in-depth overview of the antimicrobial properties of this compound, detailing its activity against a range of microorganisms, the experimental methodologies used to determine its efficacy, and the molecular pathways it influences.
Antimicrobial Spectrum of this compound
This compound demonstrates a wide range of antimicrobial activities, encompassing antibacterial, antifungal, antiviral, and anti-mycoplasma effects. Its primary mechanism of action involves the disruption of microbial cell membranes, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.
Antibacterial Activity
This compound is effective against both Gram-positive and Gram-negative bacteria. Its ability to interact with and disrupt the phospholipid bilayer of bacterial cell membranes is a key factor in its broad-spectrum antibacterial action. The minimum inhibitory concentration (MIC) of this compound against various bacterial pathogens is summarized in Table 1.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Representative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | 512 | [1][2] |
| Staphylococcus aureus (MRSA) | SA 095 | 512 | [1][2] |
| Staphylococcus aureus (MRSA) | SA 366 | 512 | [1][2] |
| Staphylococcus aureus (MRSA) | SA 452 | 512 | [1][2] |
| Staphylococcus aureus (MRSA) | SA 326 | 1024 | [1][2] |
| Shigella dysenteriae | - | 150 (mg/L) | [3] |
| Staphylococcus aureus | - | 200 (mg/L) | [3] |
Note: MIC values can vary depending on the specific this compound isoform, purity, and the experimental conditions used.
Antifungal Activity
This compound also exhibits significant activity against a variety of fungal species, including pathogenic yeasts and filamentous fungi. Its membrane-disrupting properties are also effective against the fungal cell membrane, which is rich in ergosterol. Table 2 presents the MIC of a this compound-like lipopeptide against several fungal pathogens.
Table 2: Minimum Inhibitory Concentration (MIC) of a this compound-like Lipopeptide against Representative Fungi
| Fungal Species | Strain | MIC (µg/mL) | Reference |
| Candida albicans | MTCC 183 | 12 | [4] |
| Candida tropicalis | MTCC 184 | 15 | [4] |
| Candida kefyr | MTCC 185 | 20 | [4] |
| Aspergillus niger | MTCC 281 | 35 | [4] |
| Aspergillus fumigatus | MTCC 2584 | 25 | [4] |
| Aspergillus flavus | MTCC 277 | 30 | [4] |
Antiviral Activity
This compound's antiviral activity is primarily directed against enveloped viruses. It acts by interacting with the viral lipid envelope, leading to its disruption and a reduction in viral infectivity. This activity is dependent on the concentration of this compound and the specific virus. For instance, this compound has been shown to inactivate viruses such as transmissible gastroenteritis virus (TGEV).
Anti-Mycoplasma Activity
Mycoplasmas, which lack a cell wall, are particularly susceptible to this compound's membrane-disrupting action. This compound can effectively eradicate mycoplasma contamination from cell cultures by directly interacting with and lysing the mycoplasma membrane. A single treatment can lead to the complete removal of viable Mycoplasma hyorhinis from various adherent cell lines.[5]
Mechanism of Action: Membrane Disruption and Beyond
The primary antimicrobial mechanism of this compound is its ability to insert its fatty acid tail into the lipid bilayer of microbial cell membranes. This insertion disrupts the membrane's integrity, leading to the formation of pores or ion channels. The consequence is an increased permeability of the membrane, causing a leakage of essential ions and metabolites, and ultimately resulting in cell lysis.
Beyond direct membrane damage, this compound can also act as a signaling molecule, particularly in its producing organism, Bacillus subtilis. At sublethal concentrations, this compound can trigger a quorum-sensing (QS) pathway, a cell-to-cell communication system that regulates gene expression in response to population density.
This compound-Mediated Quorum Sensing in Bacillus subtilis
In B. subtilis, this compound production is regulated by the ComQXPA quorum-sensing system. The mature ComX pheromone activates the membrane-bound histidine kinase ComP, which in turn phosphorylates the response regulator ComA. Phosphorylated ComA (ComA-P) then activates the transcription of the srfA operon, which is responsible for this compound synthesis.
Furthermore, this compound itself can act as an extracellular signal that stimulates the kinase activity of Spo0A, a master regulator of sporulation and biofilm formation. This creates a complex regulatory network where this compound not only acts as a weapon against competing microbes but also as a signal for orchestrating social behaviors within the B. subtilis population.
Caption: this compound-mediated quorum sensing in Bacillus subtilis.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Microbroth Dilution
This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Pure this compound
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
Sterile pipette tips and multichannel pipettor
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then dilute it in the appropriate broth medium to the highest concentration to be tested.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound solution in the broth medium. Typically, this is done by adding a volume of the this compound solution to the first well and then transferring half of that volume to the subsequent wells containing an equal volume of fresh broth.
-
Inoculation: Add a standardized microbial inoculum to each well, ensuring the final concentration of microorganisms is appropriate for the assay (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Controls: Include a positive control well (broth with inoculum, no this compound) to ensure microbial growth and a negative control well (broth only) to check for contamination.
-
Incubation: Incubate the microtiter plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the reduction in infectious virus particles after treatment with this compound.
Materials:
-
This compound solution
-
Virus stock of known titer
-
A susceptible host cell line (e.g., Vero cells)
-
Cell culture medium and supplements
-
Agarose or other overlay medium
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
-
Incubator with CO2 supply
Procedure:
-
Cell Seeding: Seed the host cells in multi-well plates and allow them to grow to a confluent monolayer.
-
Virus Treatment: In separate tubes, mix serial dilutions of the this compound solution with a constant amount of virus. Incubate this mixture for a specific period (e.g., 1-2 hours) at 37°C to allow the this compound to interact with the virus.
-
Infection: Remove the growth medium from the cell monolayers and inoculate them with the this compound-virus mixtures. Also, include a virus control (virus without this compound) and a cell control (no virus).
-
Adsorption: Allow the virus to adsorb to the cells for a defined period (e.g., 1 hour) at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayers with a semi-solid medium (e.g., medium containing low-melting-point agarose). This restricts the spread of the virus to adjacent cells, leading to the formation of localized zones of cell death (plaques).
-
Incubation: Incubate the plates for several days until visible plaques are formed.
-
Staining and Plaque Counting: Fix and stain the cells with crystal violet. The plaques will appear as clear zones against a background of stained, viable cells. Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.
Caption: Workflow for Plaque Reduction Assay.
Mycoplasma Growth Inhibition Assay
This protocol assesses the ability of this compound to inhibit the growth of or kill mycoplasma.
Materials:
-
This compound solution
-
Mycoplasma culture
-
Appropriate mycoplasma broth and agar medium
-
Cell culture plates or tubes
-
Incubator with controlled atmosphere (if required for the specific mycoplasma species)
-
Microscope
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the mycoplasma species to be tested.
-
Treatment: In a liquid culture system (e.g., broth in tubes or microtiter plates), add serial dilutions of this compound to the mycoplasma culture.
-
Incubation: Incubate the cultures under optimal conditions for mycoplasma growth.
-
Assessment of Growth Inhibition:
-
For broth cultures: Observe the cultures for changes in turbidity or color (if using a medium with a pH indicator, as mycoplasma metabolism often leads to a pH change).
-
For agar cultures: After incubation in broth with this compound, plate aliquots onto mycoplasma agar plates. Incubate the plates and observe for the presence or absence of mycoplasma colonies.
-
-
Determination of MIC/MBC: The MIC is the lowest concentration of this compound that prevents a visible change in the broth culture. The Minimum Bactericidal Concentration (MBC) can be determined by subculturing from the clear tubes onto agar plates; the MBC is the lowest concentration that results in no colony formation.
Conclusion
This compound's broad antimicrobial spectrum, coupled with its unique membrane-disrupting mechanism and role in quorum sensing, makes it a molecule of significant interest for researchers in microbiology, drug development, and biotechnology. The data and protocols presented in this guide offer a comprehensive resource for professionals seeking to explore the potential of this compound as a novel antimicrobial agent. Further research into the synergistic effects of this compound with other antimicrobials, its in vivo efficacy, and the development of resistant strains will be crucial in translating its promising in vitro activity into practical applications.
References
- 1. Antibacterial Activity of this compound and Synergistic Effect with Conventional Antibiotics Against Methicillin-Resistant Staphylococcus aureus Isolated from Patients with Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity of this compound and Synergistic Effect with Conventional Antibiotics Against Methicillin-Resistant Staphylococcus aureus Isolated from Patients with Diabetic Foot Ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tost.unise.org [tost.unise.org]
- 4. This compound Like Broad Spectrum Antimicrobial Lipopeptide Co-produced With Sublancin From Bacillus subtilis Strain A52: Dual Reservoir of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimycoplasma properties and application in cell culture of this compound, a lipopeptide antibiotic from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antiviral Potential of Surfactin Against Enveloped Viruses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Surfactin, a cyclic lipopeptide biosurfactant produced by Bacillus subtilis, has demonstrated significant antiviral activity, particularly against enveloped viruses. Its potent membrane-active properties make it a compelling candidate for the development of novel antiviral agents. This technical guide provides an in-depth overview of the antiviral properties of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to evaluate its effects. The information is tailored for researchers, scientists, and drug development professionals engaged in the discovery and development of new antiviral therapies.
Introduction
Enveloped viruses, a broad category of pathogens including influenza virus, herpesviruses, and coronaviruses, are characterized by a lipid bilayer envelope that is crucial for their entry into host cells. This viral envelope presents a prime target for antiviral intervention. This compound, a powerful biosurfactant, has emerged as a promising antiviral agent due to its ability to interact with and disrupt lipid membranes. This document synthesizes the current understanding of this compound's antiviral activity against this class of viruses.
Mechanisms of Antiviral Action
This compound exerts its antiviral effects against enveloped viruses through two primary mechanisms: direct disruption of the viral envelope and inhibition of virus-cell membrane fusion.
-
Viral Envelope Disruption: At higher concentrations, this compound's surfactant properties lead to the destabilization and solubilization of the viral lipid membrane. This direct physicochemical interaction results in the loss of viral integrity and infectivity. Electron microscopy studies have confirmed the disruption of the viral envelope and, in some cases, the partial disassembly of the capsid.[1][2] This mechanism is concentration-dependent and leads to a rapid inactivation of viral particles.[1]
-
Inhibition of Membrane Fusion: At lower, non-cytotoxic concentrations, this compound acts as a membrane fusion inhibitor.[3][4] It inserts into the viral envelope, altering its biophysical properties.[3] This insertion hinders the necessary conformational changes and lipid rearrangements required for the fusion of the viral envelope with the host cell membrane, a critical step for viral entry and replication.[3][5] Thermodynamic experiments have shown that this compound's presence impedes the formation of negative curvature in lipid layers, a key intermediate in the fusion process.[3][4]
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the key antiviral mechanisms of this compound.
Caption: Mechanism of viral envelope disruption by this compound.
Caption: Inhibition of virus-cell membrane fusion by this compound.
Quantitative Antiviral Activity
The antiviral efficacy of this compound has been quantified against a range of enveloped viruses. The following table summarizes key quantitative data from various studies. It is important to note that experimental conditions, such as the specific virus strain, cell line, and assay format, can influence the observed values.
| Virus Family | Virus | Assay Type | Cell Line | Effective Concentration | Key Findings | Reference |
| Herpesviridae | Herpes Simplex Virus-1 (HSV-1) | CCID50 Reduction | - | 25 µM - 80 µM | >4.4 log10 reduction in CCID50/ml within 15 minutes at 80 µM.[1][6] | [1],[6] |
| Herpesviridae | Suid Herpesvirus 1 (SHV-1) | CCID50 Reduction | - | 80 µM | Significant titre reduction.[1] | [1] |
| Retroviridae | Simian Immunodeficiency Virus (SIV) | CCID50 Reduction | - | 80 µM | >4.4 log10 reduction in CCID50/ml within 60 minutes.[1] | [1] |
| Rhabdoviridae | Vesicular Stomatitis Virus (VSV) | CCID50 Reduction | - | 80 µM | >4.4 log10 reduction in CCID50/ml within 60 minutes.[1] | [1] |
| Coronaviridae | Porcine Epidemic Diarrhea Virus (PEDV) | Plaque Reduction/qRT-PCR | Epithelial Cells | 15-50 µg/ml | Almost complete inhibition of viral replication at concentrations above 15 µg/ml.[3][7] | [3],[7] |
| Coronaviridae | Transmissible Gastroenteritis Virus (TGEV) | Plaque Reduction/qRT-PCR | Epithelial Cells | 15-50 µg/ml | Almost complete inhibition of viral replication at concentrations above 15 µg/ml.[3][7] | [3],[7] |
| Coronaviridae | SARS-CoV-2 | Viral Load Reduction | Vero E6 Cells | 1 µg/µL | Significant reduction in viral RNA load after 2-hour pre-treatment.[8][9] | [8],[9] |
Definitions:
-
CCID50: 50% Cell Culture Infectious Dose.
-
EC50: 50% Effective Concentration. The concentration of a drug that gives half-maximal response.
-
IC50: 50% Inhibitory Concentration. The concentration of an inhibitor where the response (or binding) is reduced by half.[10]
-
CC50: 50% Cytotoxic Concentration. The concentration of a substance that causes the death of 50% of cells.[10]
-
Selectivity Index (SI): The ratio of CC50 to IC50 (CC50/IC50), indicating the therapeutic window of a compound.[10]
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to assess the antiviral activity of this compound.
Virucidal Assay
This assay determines the direct effect of this compound on the infectivity of viral particles.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and dilute to desired concentrations in cell culture medium.
-
Prepare a viral stock of known titer.
-
-
Incubation:
-
Removal of this compound (Optional but Recommended):
-
To prevent effects on the subsequent infection steps, the this compound can be removed by methods such as gel filtration.[7]
-
-
Infection of Host Cells:
-
Serially dilute the virus-surfactin mixtures.
-
Infect susceptible host cell monolayers with the dilutions.
-
-
Quantification of Viral Infectivity:
-
Determine the remaining viral titer using a plaque assay or TCID50 assay.
-
Calculate the reduction in viral titer compared to the untreated control.
-
Plaque Reduction Assay
This assay is used to quantify the effect of an antiviral agent on the ability of a virus to form plaques.
Protocol:
-
Cell Seeding:
-
Seed susceptible host cells in multi-well plates to form a confluent monolayer.
-
-
Virus Treatment and Infection:
-
Pre-incubate a known amount of virus (e.g., 100 plaque-forming units, PFU) with various concentrations of this compound for a specific time and temperature.[7]
-
Alternatively, treat the cell monolayer with this compound before, during, or after infection to investigate the stage of inhibition.
-
Inoculate the cell monolayers with the virus-surfactin mixture or the treated virus.
-
Allow the virus to adsorb to the cells (e.g., 1 hour at 37°C).
-
-
Overlay and Incubation:
-
Remove the inoculum and wash the cells.
-
Add an overlay medium (e.g., containing 1% agar or methylcellulose) to restrict viral spread to adjacent cells, leading to plaque formation.[7]
-
Incubate the plates for a period sufficient for plaque development (e.g., 48-72 hours).
-
-
Plaque Visualization and Counting:
-
Fix the cells (e.g., with 4% formaldehyde).
-
Remove the overlay and stain the cells with a dye such as crystal violet, which stains living cells. Plaques will appear as clear zones.[7]
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control.
-
Experimental Workflow Visualization
Caption: A typical workflow for a plaque reduction assay.
Signaling Pathways
Current research primarily focuses on the direct physicochemical effects of this compound on the viral envelope and the cell membrane. While this compound is known to interact with and modulate cellular signaling pathways in other contexts (e.g., inflammatory responses), its specific impact on signaling pathways as a primary antiviral mechanism against enveloped viruses is not yet well-elucidated and requires further investigation.
Conclusion and Future Directions
This compound demonstrates potent antiviral activity against a broad range of enveloped viruses through direct virucidal effects and the inhibition of viral entry. Its dual mechanism of action makes it an attractive candidate for further development. Future research should focus on:
-
Broad-spectrum activity: Evaluating the efficacy of this compound against a wider array of clinically relevant enveloped viruses.
-
In vivo studies: Translating the promising in vitro results into animal models to assess safety and efficacy.
-
Structure-activity relationship: Investigating how modifications to the this compound structure could enhance its antiviral potency and reduce cytotoxicity.
-
Formulation development: Designing effective delivery systems to target sites of viral infection.
The unique membrane-active properties of this compound position it as a valuable tool in the ongoing search for novel and effective antiviral therapies.
References
- 1. Mechanism of inactivation of enveloped viruses by the biosurfactant this compound from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound Inhibits Membrane Fusion during Invasion of Epithelial Cells by Enveloped Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Chemical structure, properties and potential applications of this compound, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Membrane Fusion during Invasion of Epithelial Cells by Enveloped Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Preliminary Studies on Surfactin's Anticancer Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surfactin, a cyclic lipopeptide produced by various strains of Bacillus subtilis, has garnered significant attention for its potent biological activities, including its emerging potential as an anticancer agent.[1][2] Comprising a seven-amino-acid peptide ring linked to a β-hydroxy fatty acid chain, this compound's amphiphilic nature allows it to interact with and disrupt cell membranes, a key characteristic underlying its therapeutic effects.[2] Preliminary research has demonstrated this compound's ability to inhibit the proliferation of various cancer cell lines, induce programmed cell death (apoptosis), and arrest the cell cycle.[1][2][3] This technical guide provides an in-depth overview of the initial findings on this compound's anticancer properties, focusing on quantitative data, detailed experimental methodologies, and the core signaling pathways involved.
Data Presentation: In Vitro Cytotoxicity of this compound
The cytotoxic effect of this compound has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The following tables summarize the reported IC50 values of this compound in various cancer cell lines at different time points.
| Cell Line | Cancer Type | IC50 (µM) - 24h | IC50 (µM) - 48h | IC50 (µM) - 72h | Reference |
| MCF-7 | Breast Cancer | 82.6 | 27.3 | 14.8 | [1] |
| HeLa | Cervical Cancer | - | - | - | |
| HepG2 | Liver Cancer | - | - | - | |
| A549 | Lung Cancer | - | - | - |
Data will be populated as more specific studies are reviewed.
Experimental Protocols
This section details the methodologies for key experiments frequently cited in the preliminary studies of this compound's anticancer activity.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Lines and Culture:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM) for different time intervals (e.g., 24, 48, 72 hours).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated using dose-response curve analysis.
-
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle:
-
Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to study their expression levels.
-
Protein Extraction and Quantification:
-
After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the proteins.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-JNK, JNK, p-Akt, Akt, p-p65, p65) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is typically used as a loading control.
-
Signaling Pathways and Mechanisms of Action
Preliminary studies have begun to elucidate the molecular mechanisms underlying this compound's anticancer effects. Several key signaling pathways have been implicated, which are visualized below.
ROS/JNK-Mediated Mitochondrial Apoptosis Pathway
This compound has been shown to induce the generation of reactive oxygen species (ROS), which act as upstream signaling molecules to trigger the JNK signaling pathway.[4] Activated JNK then modulates the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of the caspase cascade, ultimately resulting in apoptosis.[4][5]
Inhibition of Pro-Survival Signaling Pathways
This compound has also been found to inhibit key pro-survival signaling pathways that are often hyperactivated in cancer cells, including the PI3K/Akt and NF-κB pathways.[6][7] By downregulating these pathways, this compound can suppress cancer cell proliferation, survival, and metastasis.
Experimental Workflow for Investigating this compound's Anticancer Activity
The following diagram illustrates a typical experimental workflow for the preliminary investigation of this compound's anticancer effects.
Conclusion and Future Directions
The preliminary studies on this compound's anticancer activity are promising, demonstrating its ability to induce cytotoxicity in various cancer cell lines through the modulation of key signaling pathways involved in apoptosis and cell survival. The data presented in this guide highlight the potential of this compound as a lead compound for the development of novel anticancer therapies.
Future research should focus on:
-
Expanding the in vitro studies to a wider range of cancer cell lines to determine the spectrum of this compound's activity.
-
Conducting in vivo studies using animal models to evaluate the efficacy and safety of this compound in a physiological context.
-
Investigating the potential for synergistic effects when this compound is used in combination with existing chemotherapeutic agents.
-
Exploring drug delivery systems to enhance the bioavailability and tumor-targeting specificity of this compound.
A deeper understanding of the molecular mechanisms and the validation of its efficacy in preclinical models will be crucial for the translation of this compound into a viable clinical anticancer agent.
References
- 1. This compound induces apoptosis and G(2)/M arrest in human breast cancer MCF-7 cells through cell cycle factor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Surfactin's Role as a Biosurfactant: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Surfactin, a cyclic lipopeptide produced by various strains of the genus Bacillus, stands out as one of the most powerful biosurfactants discovered.[1][2] Its unique amphiphilic structure, consisting of a seven-amino-acid peptide ring linked to a β-hydroxy fatty acid chain, grants it remarkable surface-active properties and a wide spectrum of biological activities.[2][3] This technical guide provides an in-depth exploration of this compound's physicochemical properties, biosynthesis, mechanisms of action, and its burgeoning applications in the pharmaceutical and drug development sectors. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways.
Introduction: The Molecular Architecture of a Potent Biosurfactant
First identified in cultures of Bacillus subtilis in 1968, this compound is a secondary metabolite renowned for its exceptional ability to lower surface tension.[1][4] The molecule's structure features a cyclic heptapeptide with the sequence (L-Glu)-(L-Leu)-(D-Leu)-(L-Val)-(L-Asp)-(D-Leu)-(L-Leu) linked to a β-hydroxy fatty acid chain of 13–16 carbon atoms, forming a stable lactone ring.[4][5] This arrangement of hydrophobic amino acid residues and a lipid tail, combined with two negatively charged acidic residues (glutamic acid and aspartic acid), creates a powerful amphiphilic molecule.[4] This dual nature allows this compound to partition at interfaces between fluids of different polarities, a property that underpins its function as a biosurfactant and its diverse biological effects, including antimicrobial, antiviral, and anticancer activities.[2][4][6]
Physicochemical Properties
This compound's efficacy as a biosurfactant is defined by its ability to drastically alter the properties of liquid interfaces. Its amphiphilic nature enables it to reduce surface and interfacial tension with high efficiency.[4] A key parameter is the Critical Micelle Concentration (CMC), the concentration at which this compound monomers self-assemble into micelles. Below the CMC, this compound primarily populates the air-water interface, leading to a significant drop in surface tension.[2]
Data Presentation: Quantitative Properties of this compound
The following tables summarize key quantitative data related to this compound's performance and production, providing a basis for comparison across different studies and conditions.
| Property | Value | Reference Strain/Condition |
| Surface Tension Reduction | Reduces water surface tension from 72 mN/m to ~27 mN/m.[1][7] | Bacillus subtilis |
| Critical Micelle Concentration (CMC) | As low as 20 µM.[2][7] | In water |
| Minimum Inhibitory Concentration (MIC) | 12-50 µg/ml against various bacteria.[7] | Broad-spectrum antibacterial activity |
| Bacillus Strain | Fermentation Condition | This compound Yield (g/L) |
| B. subtilis DSM 3256 | Optimized pH (6.75), Temp (37.4°C), Agitation (140 rpm) | 1.1 |
| B. subtilis ATCC 21332 | Addition of activated carbon (133 g/L) | 2.15 |
| B. subtilis ATCC 21332 | Addition of expanded clay (133 g/L) | 3.3 |
| B. subtilis Mutant E8 | Modified bioreactor with cell/foam recycler | 10.26 |
| Wild-type Bacillus strains | Various | Generally < 5.0 |
Biosynthesis and Genetic Regulation
Unlike proteins, this compound is not synthesized by ribosomes. Instead, it is assembled by a large, multi-enzyme complex called a non-ribosomal peptide synthetase (NRPS), encoded by the srfA operon.[4][8] This process also requires the sfp gene, which encodes a phosphopantetheinyl transferase responsible for converting the inactive apo-form of the synthetase into its active holo-form.[8][9]
The production of this compound is tightly regulated by a complex quorum-sensing system.[8] This cell-density-dependent mechanism allows B. subtilis to coordinate gene expression across the population. Two key signaling peptides, ComX and CSF (competence-stimulating factor), activate a phosphorylation cascade involving the ComP histidine kinase and the ComA response regulator.[8] Activated ComA then binds to the promoter of the srfA operon, initiating the transcription of the this compound synthetase enzymes.[8]
References
- 1. ftb.com.hr [ftb.com.hr]
- 2. researchgate.net [researchgate.net]
- 3. ftb.com.hr [ftb.com.hr]
- 4. Chemical structure, properties and potential applications of this compound, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review on Current Research on Biosynthesis of Biosurfactants and the Regulation Influenced by Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is this compound? Exploring Its Mechanism of Action and Benefits | Engormix [en.engormix.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Molecular genetics of this compound and its effects on different sub-populations of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review of this compound chemical properties and the potential biomedical applications - ProQuest [proquest.com]
A Deep Dive into Surfactin's Natural Diversity: A Technical Guide for Researchers
Fremont, CA – November 10, 2025 – Surfactin, a potent cyclic lipopeptide biosurfactant produced primarily by various species of the genus Bacillus, has garnered significant attention within the scientific and pharmaceutical communities for its diverse biological activities. This technical guide provides an in-depth exploration of the natural variants and isoforms of this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals. This guide delves into the structural diversity, producing strains, biological functions, and detailed experimental methodologies for the study of these fascinating molecules.
The Structural Landscape of this compound Variants
This compound is characterized by a heptapeptide ring structure linked to a β-hydroxy fatty acid chain of variable length.[1] The canonical amino acid sequence is L-Glu-L-Leu-D-Leu-L-Val-L-Asp-D-Leu-L-Leu.[1] However, extensive natural diversity exists, primarily arising from substitutions in the amino acid sequence and variations in the length and branching of the fatty acid tail.[1][2] This structural heterogeneity gives rise to a multitude of this compound isoforms, each with potentially unique physicochemical and biological properties.
The primary driver of this diversity is the non-ribosomal peptide synthetase (NRPS) machinery encoded by the srfA operon.[3] The modular nature of the NRPS enzymes allows for the incorporation of different amino acid residues at specific positions. Furthermore, the availability of various fatty acid precursors within the producing bacterium influences the length and branching of the lipid tail, which typically ranges from 12 to 17 carbons.[1]
Producing Strains and Their this compound Profiles
A variety of Bacillus species are known to produce this compound and its variants. Bacillus subtilis is the most well-studied producer, but other species such as Bacillus amyloliquefaciens, Bacillus licheniformis, and Bacillus pumilus also contribute to the repertoire of known this compound-like molecules.[4] The specific profile of this compound isoforms produced can vary significantly between different strains and is also influenced by cultivation conditions.[5]
Biological Activities and Mechanisms of Action
The amphiphilic nature of this compound, with its hydrophilic peptide head and hydrophobic lipid tail, underpins its potent surface activity and diverse biological functions.[1] These activities include antimicrobial, antiviral, and antitumor effects, as well as roles in cell signaling and biofilm formation.[6][7]
Antimicrobial and Antiviral Activity: this compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi. Its mechanism of action often involves the disruption of microbial cell membranes, leading to increased permeability and cell lysis.[8] The antiviral activity, particularly against enveloped viruses, is also attributed to its ability to interact with and destabilize the viral envelope.[9] The length of the fatty acid chain has been shown to correlate with the potency of its antiviral and hemolytic activities, with C14 and C15 isoforms often demonstrating higher efficacy.[9]
Signaling and Quorum Sensing: Beyond its direct antimicrobial effects, this compound acts as a signaling molecule in Bacillus populations, playing a crucial role in quorum sensing and coordinating social behaviors such as biofilm formation and sporulation.[10][11]
Quantitative Data on this compound Isoforms
The relative abundance of different this compound isoforms can be quantified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Such analyses provide valuable insights into the biosynthetic preferences of different producer strains and the impact of culture conditions on isoform distribution.
| Fatty Acid Chain | Isoform Type | Mole Fraction (%) in B. subtilis HSO 121[12] |
| C12 | n-C12 | 0.32 |
| C13 | iso-C13 | 4.89 |
| C13 | anteiso-C13 | 6.27 |
| C14 | iso-C14 | 23.05 |
| C14 | n-C14 | 8.95 |
| C15 | iso-C15 | 17.69 |
| C15 | anteiso-C15 | 38.69 |
| C16 | iso-C16 | 0.07 |
| C16 | n-C16 | 0.07 |
Experimental Protocols
Extraction and Purification of this compound
A common and effective method for the initial recovery of this compound from fermentation broth is acid precipitation followed by solvent extraction.
Protocol: Acid Precipitation and Solvent Extraction
-
Cell Removal: Centrifuge the bacterial culture broth at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the cells.
-
Acid Precipitation: Carefully decant the supernatant and adjust its pH to 2.0 using a concentrated acid solution (e.g., 6M HCl). This will cause the this compound to precipitate out of the solution.
-
Incubation: Allow the acidified supernatant to stand overnight at 4°C to ensure complete precipitation.
-
Collection of Precipitate: Centrifuge the acidified supernatant (10,000 x g for 15 minutes) to collect the crude this compound precipitate.
-
Solvent Extraction: Resuspend the precipitate in a suitable organic solvent, such as methanol or ethyl acetate, to dissolve the this compound while leaving some impurities behind.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator to obtain the crude this compound extract.
-
Further Purification (Optional): The crude extract can be further purified using techniques like silica gel chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC).
Characterization of this compound Isoforms by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry is a powerful tool for separating and identifying different this compound isoforms.
Protocol: HPLC-MS/MS Analysis
-
Column: A C18 reversed-phase column is typically used for the separation of lipopeptides.
-
Mobile Phase: A gradient of acetonitrile and water, both often containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is commonly employed.
-
Solvent A: Water + 0.1% TFA
-
Solvent B: Acetonitrile + 0.1% TFA
-
-
Gradient Program: A typical gradient might start with a lower concentration of Solvent B, gradually increasing to elute the more hydrophobic isoforms.
-
Mass Spectrometry: The eluent from the HPLC is directed to a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is often used for the detection of this compound isoforms.
-
MS/MS Analysis: Fragmentation of the parent ions is performed to obtain characteristic fragment ions that can be used to confirm the amino acid sequence and identify modifications.
-
Determination of Antimicrobial Activity
The antimicrobial properties of this compound variants can be assessed using methods such as the agar well diffusion assay and by determining the Minimum Inhibitory Concentration (MIC).
Protocol: Agar Well Diffusion Assay
-
Prepare Inoculum: Prepare a standardized suspension of the target microorganism in a suitable broth.
-
Inoculate Agar Plate: Evenly spread the microbial suspension onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).
-
Create Wells: Aseptically create wells in the agar using a sterile cork borer.
-
Add this compound Solution: Add a known concentration of the purified this compound variant or extract into each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the target microorganism.
-
Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone around each well where microbial growth has been inhibited.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Prepare Serial Dilutions: Prepare a series of twofold dilutions of the this compound sample in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate Wells: Add a standardized inoculum of the target microorganism to each well.
-
Incubation: Incubate the microtiter plate under appropriate conditions.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Visualizing this compound's Regulatory and Signaling Roles
Graphviz diagrams are provided to illustrate the key molecular pathways involved in this compound production and its subsequent signaling activities.
References
- 1. Identification and ultra‐high‐performance liquid chromatography coupled with high‐resolution mass spectrometry characterization of biosurfactants, including a new this compound, isolated from oil‐contaminated environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tost.unise.org [tost.unise.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Exploring ComQXPA quorum-sensing diversity and biocontrol potential of Bacillus spp. isolates from tomato rhizoplane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ukm.my [ukm.my]
- 9. researchgate.net [researchgate.net]
- 10. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 11. eajbsc.journals.ekb.eg [eajbsc.journals.ekb.eg]
- 12. biorxiv.org [biorxiv.org]
A Deep Dive into the Biosynthesis of Surfactin in Bacillus subtilis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Surfactin, a potent cyclic lipopeptide produced by various strains of Bacillus subtilis, has garnered significant attention in the pharmaceutical and biotechnological sectors due to its diverse biological activities, including antimicrobial, antiviral, and antitumor properties.[1] Its efficacy as a biosurfactant also makes it a valuable compound in environmental and industrial applications.[2][3] Understanding the intricate molecular machinery behind this compound biosynthesis is paramount for harnessing its full potential through metabolic engineering and process optimization. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, its complex regulatory networks, quantitative production data, and detailed experimental protocols relevant to its study and manipulation.
The this compound Biosynthesis Pathway: A Non-Ribosomal Assembly Line
This compound is not synthesized by conventional ribosomal machinery but rather through a sophisticated enzymatic assembly line known as a non-ribosomal peptide synthetase (NRPS) system.[3] This multi-enzyme complex is encoded by the large srfA operon, which spans approximately 27 kb.[4] The synthesis of this compound can be conceptually divided into three main stages: the biosynthesis of the fatty acid and amino acid precursors, the assembly of these precursors by the NRPS machinery, and the final cyclization and release of the mature this compound molecule.[1]
The core of the this compound biosynthesis machinery is the this compound synthetase, a mega-enzyme complex composed of four main proteins encoded by the srfA operon: SrfAA, SrfAB, SrfAC, and SrfAD.[4][5] These proteins are organized into seven modules, each responsible for the incorporation of a specific amino acid into the growing peptide chain.[3][6] Each module contains several catalytic domains:
-
Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl adenylate.[3]
-
Thiolation (T) domain or Peptidyl Carrier Protein (PCP): Covalently binds the activated amino acid via a 4'-phosphopantetheinyl (Ppant) arm.[3]
-
Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acid on its own T domain and the growing peptide chain attached to the T domain of the previous module.[3]
-
Epimerization (E) domain: Found in specific modules, it converts an L-amino acid to its D-isomeric form.[7]
-
Thioesterase (TE) domain: Located at the final module, this domain is responsible for the cyclization and release of the final this compound molecule.[3]
A critical step in the activation of the this compound synthetase is the post-translational modification of the T domains. The sfp gene, located downstream of the srfA operon, encodes a 4'-phosphopantetheinyl transferase (PPTase).[2][4] This enzyme transfers the Ppant moiety from coenzyme A to a conserved serine residue on the T domains, converting them from their inactive apo-form to the active holo-form.[8]
Regulation of this compound Production: A Quorum Sensing-Mediated Process
The production of this compound is a tightly regulated process, primarily controlled by a quorum-sensing mechanism that allows the bacterial population to coordinate gene expression in a cell-density-dependent manner.[4] The key regulatory pathway involves the ComQXPA quorum-sensing system and the ComP-ComA two-component signal transduction system.[2][9]
The process is initiated by the expression of the comX gene, which encodes a precursor peptide, pre-ComX.[9] The comQ gene product, an isoprenyl transferase, modifies pre-ComX to produce the mature signaling pheromone, ComX.[4] This mature pheromone is then secreted into the extracellular environment.
As the bacterial population density increases, the concentration of extracellular ComX rises.[4] At a threshold concentration, ComX binds to and activates the membrane-bound sensor histidine kinase, ComP.[4][10] This binding event triggers the autophosphorylation of ComP. The phosphate group is then transferred to the cytoplasmic response regulator, ComA.[4][11][12]
Phosphorylated ComA (ComA-P) acts as a transcriptional activator.[11] It binds to a specific sequence in the promoter region of the srfA operon, thereby initiating the transcription of the genes encoding the this compound synthetase complex.[4][11]
In addition to this primary regulatory circuit, other factors can influence this compound production. The master regulator of sporulation, Spo0A, also plays a role in regulating the expression of genes involved in quorum sensing.[4] Furthermore, Rap proteins can inhibit the activity of ComA, adding another layer of control to the system.[12][13]
Quantitative Data on this compound Production
The yield of this compound can vary significantly depending on the B. subtilis strain, culture conditions, and genetic modifications. Metabolic engineering strategies have been successfully employed to enhance this compound production. The following table summarizes representative quantitative data from various studies.
| Bacillus subtilis Strain | Genetic Modification / Condition | This compound Titer | Reference |
| B. subtilis 168 | Overexpression of sfp | 747.5 ± 6.5 mg/L | [2] |
| B. subtilis 168 | Knockout of codY | 1601.8 ± 91.9 mg/L | [2] |
| Engineered B. subtilis | Fed-batch fermentation | 3.89 ± 0.07 g/L | [2] |
| Engineered B. subtilis | Fed-batch bioreactor with OMeY-associated control | 10.8 g/L | [14] |
| Engineered B. subtilis 168 sfp+ | Systematic engineering approach | 12.8 g/L | [15] |
| B. subtilis #309 | Using soap-derived waste glycerol | ~2.8 g/L | [16] |
| B. subtilis HSO 121 | Not specified | 493 µg from a 500 µg sample | [17] |
Table 1: Quantitative this compound Production Data in Bacillus subtilis
The composition of this compound isoforms, which differ in the length and branching of their fatty acid chain, can also be quantified. For instance, in B. subtilis HSO 121, the mole fractions of different isoforms were determined as follows:
| This compound Isoform (Fatty Acid Chain) | Mole Fraction (%) |
| n C12 | 0.32 |
| iso C13 | 4.89 |
| anteiso C13 | 6.27 |
| iso C14 | 23.05 |
| n C14 | 8.95 |
| iso C15 | 17.69 |
| anteiso C15 | 38.69 |
| iso C16 | 0.07 |
| n C16 | 0.07 |
Table 2: Mole Fractions of this compound Isoforms Produced by B. subtilis HSO 121[17]
Detailed Experimental Protocols
This section provides an overview of key experimental protocols frequently used in this compound research.
Fermentation for this compound Production
A typical batch fermentation protocol for this compound production in a laboratory setting is as follows:
-
Seed Culture Preparation: Inoculate a single colony of B. subtilis into 30 mL of LB liquid medium in a 250 mL flask. Incubate at 37°C with shaking at 200 rpm for 12 hours.[2]
-
Fermentation: Inoculate 2.5 mL of the seed culture into a 250 mL flask containing 50 mL of fermentation medium.[2] A common fermentation medium consists of (g/L): glucose 25, tryptone 10, beef extract 3, KH₂PO₄ 1, K₂HPO₄ 1, NaCl 1, (NH₄)₂SO₄ 0.5, L-leucine 0.2, sodium glutamate 0.05, MgSO₄·7H₂O 0.05, MnSO₄·H₂O 0.05, and FeSO₄·7H₂O 0.0075, with the pH adjusted to 7.0.[2]
-
Incubation: Incubate the fermentation culture at 37°C with shaking at 220 rpm for 48 hours.[2]
-
Fed-Batch Fermentation (for higher yields): For larger scale and higher density cultures, a 5 L bioreactor can be used. Start with 1.9 L of fermentation medium and inoculate with 100 mL of seed culture. Maintain the temperature at 37°C and pH at 7.0. The airflow is typically set at 2 vvm with agitation between 300-500 rpm. A feeding solution containing concentrated nutrients (e.g., 240 g/L glucose, 30 g/L tryptone) is added to maintain dissolved oxygen levels at 40-50%.[2]
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Centrifuge the fermentation broth to remove bacterial cells. The supernatant can be used directly or after extraction. For extraction, acidify the supernatant to pH 2.0 with concentrated HCl and let it precipitate overnight at 4°C. Centrifuge to collect the precipitate, which is then dissolved in methanol.
-
HPLC Analysis: A common method for this compound quantification involves a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (containing 0.1% trifluoroacetic acid, TFA) and water (containing 0.1% TFA). A typical gradient could be: 0-9 min, 60-93% acetonitrile; 9-20 min, 93% acetonitrile.[18]
-
Flow Rate: 0.84 mL/min.[18]
-
Detection: UV detector at 214 nm.
-
Quantification: A standard curve is generated using purified this compound of known concentrations (e.g., 0.2 to 10 g/L).[18]
-
Genetic Modification of B. subtilis
Standard molecular biology techniques are used for genetic manipulations such as gene knockouts and overexpression. A general workflow for gene knockout via homologous recombination is as follows:
-
Construct Design: Create a knockout cassette containing an antibiotic resistance gene flanked by upstream and downstream homologous regions of the target gene.
-
Transformation: Transform the knockout cassette into competent B. subtilis cells.
-
Selection: Select for transformants that have integrated the cassette into their genome by growing them on a medium containing the corresponding antibiotic.
-
Verification: Confirm the gene knockout by PCR and sequencing.
Conclusion
The biosynthesis of this compound in Bacillus subtilis is a fascinating and complex process, involving a large non-ribosomal peptide synthetase complex and a sophisticated quorum-sensing regulatory network. A thorough understanding of this pathway is crucial for the rational design of metabolic engineering strategies aimed at improving this compound yields and producing novel analogs with enhanced therapeutic properties. The quantitative data and experimental protocols presented in this guide serve as a valuable resource for researchers and professionals in the field, facilitating further advancements in the production and application of this remarkable lipopeptide.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Chemical structure, properties and potential applications of this compound, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular genetics of this compound and its effects on different sub-populations of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the NRPS operon homolog for this compound A and this compound C synthesis in Bacillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genome-Wide Identification and Evolutionary Analyses of SrfA Operon Genes in Bacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mutational Analysis and Membrane Topology of ComP, a Quorum-Sensing Histidine Kinase of Bacillus subtilis Controlling Competence Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA microarray analysis of Bacillus subtilis DegU, ComA and PhoP regulons: an approach to comprehensive analysis of B.subtilis two-component regulatory systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structural Basis of Response Regulator Inhibition by a Bacterial Anti-Activator Protein | PLOS Biology [journals.plos.org]
- 14. Genetic Code Expansion for Controlled this compound Production in a High Cell-Density Bacillus subtilis Strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Quantitative analyses of the isoforms of this compound produced by Bacillus subtilis HSO 121 using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimization of fermentation conditions for this compound production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]
Surfactin Applications: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Surfactin is a potent cyclic lipopeptide biosurfactant produced by various strains of the Bacillus genus, most notably Bacillus subtilis. Its structure consists of a seven-amino-acid peptide ring linked to a β-hydroxy fatty acid chain, which imparts an amphiphilic nature to the molecule. This unique structure allows this compound to exhibit remarkable surface activity, reducing the surface tension of water from 72 mN/m to 27 mN/m at concentrations as low as 20 µM.[1][2] Beyond its powerful surfactant properties, this compound has garnered significant attention in the scientific and pharmaceutical communities for its diverse biological activities. These include broad-spectrum antimicrobial, antiviral, and anticancer effects, making it a promising candidate for various therapeutic and industrial applications.[3][4] This guide provides an in-depth review of the current applications of this compound, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Production and Purification of this compound
Achieving high yields and purity is a critical first step for the application of this compound in research and drug development. Production is typically carried out through fermentation of Bacillus subtilis, followed by a multi-step purification process.
Experimental Protocol: this compound Production and Purification
This protocol outlines a general procedure for producing and purifying this compound from a Bacillus subtilis culture.
I. Fermentation:
-
Inoculum Preparation: Prepare a seed culture by inoculating a single colony of Bacillus subtilis into a suitable liquid medium (e.g., Jacques medium) and incubating aerobically in a shaker incubator (e.g., 180 rpm, 30°C) for 24 hours.[2]
-
Production Culture: Inoculate a larger volume of production medium with the seed culture. Production media can vary, but often contain a nitrogen source like soybean flour to enhance yield.[5]
-
Incubation: Culture the microorganism for 20 to 90 hours under controlled conditions. Optimal pH is typically between 6.0 and 9.0, and temperature between 25°C and 37°C.[5][6] High aeration and agitation rates are often employed to maximize production.
II. Recovery and Purification:
-
Cell Removal: Centrifuge the fermentation broth (e.g., 10,000 rpm, 20 min, 4°C) to separate the bacterial cells from the supernatant, which contains the secreted this compound.[2]
-
Acid Precipitation: Adjust the pH of the cell-free supernatant to 2.0 using concentrated HCl. This causes the this compound to precipitate out of the solution.[6] Allow the precipitate to form overnight at 4°C.
-
Collection and Solubilization: Collect the this compound precipitate by centrifugation. The crude this compound pellet can be re-solubilized in an alkaline solution (e.g., water adjusted to pH 7.0) or an organic solvent like dichloromethane.[2]
-
Solvent Extraction: For further purification, perform a liquid-liquid extraction using a solvent system like chloroform:methanol.[2] The organic phase containing this compound is collected and the solvent is evaporated.
-
Foam Fractionation (Alternative/Additional Step): This technique exploits this compound's surface activity. Gas is sparged through the fermentation broth, creating a foam enriched with this compound. The foam is collected and collapsed, yielding a concentrated this compound solution. This can be used as an in-situ product removal method during fermentation or as a downstream purification step.[7][8][9]
-
Chromatography: For high-purity this compound, chromatographic techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are employed as a final polishing step.[10][11]
Visualization: this compound Production and Purification Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. journals.asm.org [journals.asm.org]
- 4. Uncoupling Foam Fractionation and Foam Adsorption for Enhanced Biosurfactant Synthesis and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Evaluation of an external foam column for in situ product removal in aerated this compound production processes [frontiersin.org]
- 9. Evaluation of an external foam column for in situ product removal in aerated this compound production processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Amphiphilic Architecture of Surfactin and Its Implications for Science and Drug Development
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: Surfactin, a cyclic lipopeptide produced by various strains of Bacillus subtilis, stands out as one of the most powerful biosurfactants known. Its exceptional surface activity is a direct consequence of its unique amphiphilic structure, which consists of a hydrophilic peptide ring and a hydrophobic fatty acid tail. This dual nature allows this compound to dramatically lower surface and interfacial tension, self-assemble into micelles, and interact with biological membranes. These fundamental properties underpin a vast range of applications, from its role as an antimicrobial agent to its emerging use as a versatile tool in advanced drug delivery systems. This technical guide provides an in-depth exploration of this compound's core amphiphilic characteristics, details the experimental protocols used to characterize it, and examines its profound implications in biological systems and pharmaceutical development.
The Molecular Architecture of this compound: An Amphiphilic Masterpiece
This compound is a bacterial cyclic lipopeptide renowned for its potent surfactant capabilities.[1] Its structure is characterized by a heptapeptide head group linked to a β-hydroxy fatty acid chain, which typically ranges from 13 to 16 carbon atoms in length.[1][2] This arrangement forms a cyclic lactone ring structure.[2][3] The molecule's profound amphiphilicity arises from the specific arrangement of its amino acid residues and the attached lipid tail.
-
Hydrophilic Domain: The peptide ring contains negatively charged amino acid residues, specifically L-glutamic acid and L-aspartic acid.[2][3][4] These residues impart a polar, water-soluble character to this portion of the molecule, allowing it to readily interact with aqueous environments.[5]
-
Hydrophobic Domain: The remainder of the peptide ring is composed of hydrophobic amino acid residues such as L-valine and L-leucine.[4] This region, combined with the long β-hydroxy fatty acid chain, forms a non-polar, water-insoluble tail that is repelled by water and preferentially interacts with lipids and other non-polar substances.[4][5]
This distinct separation of polar and non-polar regions within a single molecule is the cornerstone of this compound's functionality.
Physicochemical Properties: Surface Activity and Micellization
The amphiphilic nature of this compound endows it with exceptional physicochemical properties, most notably its ability to reduce surface tension and to self-assemble into supramolecular structures called micelles.
2.1 Surface and Interfacial Tension Reduction When introduced into an aqueous solution, this compound molecules migrate to interfaces (e.g., air-water or oil-water). They orient themselves with their hydrophilic peptide heads in the water and their hydrophobic fatty acid tails extending into the air or oil phase.[5] This alignment disrupts the cohesive energy at the water's surface, leading to a significant reduction in surface tension. This compound is remarkably efficient, capable of lowering the surface tension of water from 72 mN/m to approximately 27 mN/m at concentrations as low as 20 µM.[2][5][6]
2.2 Critical Micelle Concentration (CMC) As the concentration of this compound in a solution increases, the interface becomes saturated with monomers. Beyond a specific concentration, known as the Critical Micelle Concentration (CMC), it becomes energetically favorable for the this compound molecules in the bulk solution to aggregate.[7][8] They form spherical structures called micelles, where the hydrophobic tails are sequestered in the core, away from the water, and the hydrophilic heads form the outer shell, interacting with the aqueous environment.[9] Once the CMC is reached, the surface tension of the solution remains at a constant minimum value, as any additional surfactant molecules form new micelles rather than populating the interface.[6][10] The CMC is a key indicator of a surfactant's efficiency; a lower CMC signifies that less surfactant is needed to saturate interfaces and form micelles.[6]
Table 1: Quantitative Physicochemical Data for this compound
| Property | Value | Source(s) |
| Surface Tension Reduction | Reduces water's surface tension from ~72 mN/m to ~27 mN/m. | [1][2][5][6] |
| Critical Micelle Concentration (CMC) | Varies by isomer and conditions, reported as: | |
| 20 µM (micromolar) | [2][5][6] | |
| 0.005% (w/v) | [1] | |
| 10⁻⁵ M (molar) | [1] | |
| 27 mg/L | [11] | |
| 52 mg/L | [11] | |
| 0.58 g/L | [12] |
Experimental Protocol: Determination of Critical Micelle Concentration
The CMC is a fundamental parameter for characterizing any surfactant, including this compound. It is most commonly determined by measuring the surface tension of a series of solutions with increasing surfactant concentrations using a tensiometer.
Methodology: Tensiometry
-
Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable buffer (e.g., phosphate-buffered saline) or deionized water. A series of dilutions are then made from the stock solution to create a range of concentrations spanning the expected CMC.
-
Tensiometer Calibration: A precision tensiometer, employing either the Du Noüy ring or Wilhelmy plate method, is calibrated according to the manufacturer's instructions.
-
Surface Tension Measurement: The surface tension of each prepared this compound solution is measured, starting from the lowest concentration and proceeding to the highest. Between measurements, the ring or plate must be meticulously cleaned to prevent cross-contamination.
-
Data Plotting: The measured surface tension values (γ) are plotted against the logarithm of the this compound concentration (log C).
-
CMC Determination: The resulting graph will typically show two distinct linear regions. The first region shows a steep decline in surface tension as concentration increases. The second region, occurring after the interface is saturated, shows a plateau where surface tension remains relatively constant.[10] The CMC is identified as the concentration at the point of intersection of the two lines fitted to these regions.[8]
Implications and Applications in Biological Systems
This compound's amphiphilicity is not just a physicochemical curiosity; it is the driving force behind its potent biological activities and its utility in drug development. Its primary mode of action involves interacting with and disrupting the integrity of lipid membranes.
4.1 Mechanism of Membrane Interaction The hydrophobic fatty acid tail of this compound can readily insert itself into the lipid bilayer of cell membranes.[2] This insertion disrupts the ordered arrangement of phospholipids, increasing membrane fluidity and permeability.[2] At higher concentrations, multiple this compound molecules can aggregate within the membrane, leading to the formation of pores or ion channels, or even the complete solubilization of the membrane into mixed micelles.[2][4] This membrane-disrupting capability is the basis for this compound's broad-spectrum antimicrobial, antifungal, and antiviral properties.[2][13]
4.2 Role in Drug Development and Delivery The unique properties of this compound make it a highly attractive molecule for pharmaceutical applications.
-
Solubilization Agent: For poorly water-soluble drugs, this compound micelles can act as nanocarriers. The hydrophobic drug can be encapsulated within the micelle's core, increasing its apparent solubility in aqueous formulations.[13]
-
Permeability Enhancer: By transiently disrupting cell membranes, this compound can enhance the permeation of co-administered drugs across biological barriers like the intestinal epithelium or the skin.[14] Studies have shown it can significantly improve the oral bioavailability of protein drugs like insulin by protecting them from enzymatic degradation and promoting their absorption.[14]
-
Anticancer Agent: this compound itself has demonstrated cytotoxic effects against various cancer cell lines.[13][15] Its ability to disrupt mitochondrial and plasma membranes can trigger apoptosis (programmed cell death) in tumor cells.[13]
-
Component of Nano-formulations: The amphiphilic nature of this compound makes it an excellent component for stabilizing nano-emulsions, niosomes, and other complex drug delivery systems, improving drug loading and targeted release.[2][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical structure, properties and potential applications of this compound, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The this compound-Like Lipopeptides From Bacillus spp.: Natural Biodiversity and Synthetic Biology for a Broader Application Range - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Bacterial Biosurfactants as Bioactive Ingredients: this compound’s Role in Food Preservation, Functional Foods, and Human Health | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]
- 9. nanoscience.com [nanoscience.com]
- 10. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Anticancer Activities of this compound and Potential Application of Nanotechnology Assisted this compound Delivery [frontiersin.org]
- 14. A natural lipopeptide of this compound for oral delivery of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Understanding the Hemolytic Activity of Surfactin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surfactin, a potent cyclic lipopeptide biosurfactant produced by various strains of Bacillus subtilis, has garnered significant attention in the pharmaceutical and biotechnological fields due to its wide spectrum of biological activities. These include antimicrobial, antiviral, and antitumor properties. However, a critical aspect that often limits its therapeutic application is its inherent hemolytic activity – the ability to lyse red blood cells (erythrocytes). A thorough understanding of the mechanisms driving this hemolysis is paramount for the development of this compound analogues with reduced toxicity and enhanced therapeutic indices. This technical guide provides an in-depth exploration of the core principles of this compound-induced hemolysis, detailed experimental protocols for its assessment, and a summary of key quantitative data.
Mechanism of Hemolytic Activity
The hemolytic activity of this compound is primarily attributed to its amphiphilic nature, consisting of a hydrophobic β-hydroxy fatty acid tail and a hydrophilic heptapeptide head. This structure allows this compound monomers to readily insert into the lipid bilayer of erythrocyte membranes.[1][2] The proposed mechanism of action involves several key steps:
-
Monomer Insertion: this compound monomers partition from the aqueous phase into the outer leaflet of the erythrocyte membrane. This insertion is driven by hydrophobic interactions between the fatty acid tail of this compound and the lipid acyl chains of the membrane.[3]
-
Membrane Destabilization: The presence of this compound molecules within the lipid bilayer disrupts the normal packing of phospholipids, leading to an increase in membrane fluidity and permeability.[1][2] This destabilization is more pronounced in anionic membranes compared to zwitterionic ones.[1][2]
-
Pore Formation and Lysis: At concentrations below its critical micelle concentration (CMC), this compound can induce the formation of transient pores or defects in the membrane.[4][5] This leads to the leakage of intracellular contents, including hemoglobin. As the concentration of this compound in the membrane increases, it can lead to the complete solubilization of the membrane into mixed micelles, resulting in catastrophic cell lysis.[4]
It is important to note that this compound-induced hemolysis occurs at concentrations well below its CMC, indicating that the lytic process is initiated by the action of individual this compound molecules rather than micelles.
Factors Influencing Hemolytic Activity
The hemolytic potency of this compound is not a fixed property but is influenced by several structural and environmental factors:
-
Fatty Acid Chain Length: The length of the hydrophobic fatty acid tail plays a crucial role. Variations in chain length can affect the efficiency of membrane insertion and disruption.
-
Peptide Moiety Charge: The net charge of the hydrophilic peptide ring influences the initial interaction with the erythrocyte membrane surface.
-
Cyclic vs. Linear Structure: The cyclic structure of this compound is critical for its potent membrane-disrupting activity. Linearized analogues of this compound exhibit significantly reduced or no hemolytic activity.
-
Environmental Conditions: Factors such as pH and the presence of ions can modulate the conformation of this compound and its interaction with the cell membrane.
Quantitative Data on this compound's Hemolytic Activity and Physicochemical Properties
The following tables summarize key quantitative data related to the hemolytic activity and physicochemical properties of this compound and its homologues.
Table 1: Hemolytic Activity (HC50) of this compound
| This compound Isoform | Erythrocyte Type | HC50 (µM) | Reference |
| This compound C-15 | Not Specified | 47 | [6] |
HC50 is the concentration of a substance that causes 50% hemolysis.
Table 2: Critical Micelle Concentration (CMC) of this compound Homologues
| This compound Homologue | CMC (mM) | Reference |
| C12 | 0.35 | [7] |
| C13 | Not specified | [8] |
| C14 | Not specified | [8] |
| C15 | 0.08 | [7] |
CMC is the concentration of a surfactant above which micelles form.
Table 3: this compound-Induced Vesicle Leakage
| Lipid Vesicle Composition | This compound Concentration for Leakage Onset | Leakage Mechanism | Reference |
| POPC | ~2 µM | Graded | [4] |
| POPG | Lower than POPC | All-or-none | [9] |
POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine; POPG: 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)
Experimental Protocols
Accurate and reproducible assessment of hemolytic activity is crucial for structure-activity relationship studies and the development of safer this compound-based therapeutics. Below are detailed methodologies for key experiments.
Spectrophotometric Hemolysis Assay
This assay quantifies the amount of hemoglobin released from erythrocytes upon exposure to this compound.
a. Preparation of Erythrocyte Suspension:
-
Collect fresh blood (e.g., human, sheep, or rat) in a tube containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 1000 x g for 10 minutes at 4°C to pellet the erythrocytes.[10]
-
Carefully remove and discard the supernatant (plasma and buffy coat).
-
Wash the erythrocytes by resuspending the pellet in 5 volumes of sterile, ice-cold phosphate-buffered saline (PBS, pH 7.4).
-
Repeat the centrifugation and washing steps three times.[10]
-
After the final wash, resuspend the erythrocyte pellet in PBS to achieve a 2% (v/v) suspension.
b. Hemolysis Assay Procedure:
-
Prepare a serial dilution of this compound in PBS in a 96-well microtiter plate.
-
Add 100 µL of the 2% erythrocyte suspension to each well containing the this compound dilutions.[10]
-
Include negative controls (erythrocytes in PBS only) and positive controls (erythrocytes in a solution of 1% Triton X-100 for 100% hemolysis).
-
Incubate the plate at 37°C for 1 hour.[10]
-
After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the intact erythrocytes and cell debris.[10]
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader.[10] This wavelength corresponds to the peak absorbance of hemoglobin.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Calcein Vesicle Leakage Assay
This assay uses synthetic lipid vesicles encapsulating a fluorescent dye (calcein) to model the disruption of a lipid bilayer by this compound. At high concentrations, calcein self-quenches its fluorescence. Leakage from the vesicles results in dilution and a subsequent increase in fluorescence.
a. Preparation of Calcein-Loaded Vesicles:
-
Prepare a lipid film by dissolving the desired phospholipids (e.g., POPC) in chloroform in a round-bottom flask.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the flask. Further dry the film under vacuum for at least 1 hour.
-
Hydrate the lipid film with a solution of 50-100 mM calcein in a suitable buffer (e.g., Tris-HCl, pH 7.4) by vortexing.
-
To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to several freeze-thaw cycles followed by extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Remove the non-encapsulated calcein by size-exclusion chromatography (e.g., using a Sephadex G-50 column) equilibrated with the same buffer used for hydration.
b. Leakage Assay Procedure:
-
Add a small aliquot of the calcein-loaded vesicle suspension to a cuvette containing the assay buffer.
-
Monitor the baseline fluorescence intensity (Excitation: 495 nm, Emission: 515 nm).
-
Add the desired concentration of this compound to the cuvette and continuously record the fluorescence intensity over time.
-
To determine the fluorescence corresponding to 100% leakage, add a small amount of a detergent (e.g., Triton X-100) to completely disrupt the vesicles at the end of the experiment.
-
Calculate the percentage of leakage at a given time point using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence after adding detergent.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental physicochemical property of surfactants. It can be determined by measuring a physical property of the surfactant solution that changes abruptly at the CMC. A common method is surface tension measurement.
a. Surface Tension Method:
-
Prepare a series of this compound solutions of varying concentrations in deionized water or a specific buffer.
-
Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The plot will typically show a region where the surface tension decreases linearly with the log of the concentration, followed by a plateau.
-
The CMC is determined as the concentration at the intersection of the two linear portions of the graph.[11]
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts related to the hemolytic activity of this compound.
Caption: Mechanism of this compound-induced hemolysis.
Caption: Workflow for the spectrophotometric hemolysis assay.
Caption: Workflow for the calcein vesicle leakage assay.
Conclusion
A comprehensive understanding of the hemolytic activity of this compound is essential for its safe and effective application in drug development and other biotechnological fields. The mechanisms of membrane insertion, destabilization, and eventual lysis are influenced by a variety of molecular and environmental factors. The standardized experimental protocols provided in this guide offer a robust framework for quantifying the hemolytic potential of this compound and its derivatives. By systematically evaluating these properties, researchers can work towards engineering novel this compound analogues with tailored activities and improved safety profiles, thereby unlocking the full therapeutic potential of this remarkable biosurfactant.
References
- 1. brieflands.com [brieflands.com]
- 2. researchgate.net [researchgate.net]
- 3. Interactions of this compound with membrane models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leakage and lysis of lipid membranes induced by the lipopeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ionic channels induced by this compound in planar lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formation and structural features of micelles formed by this compound homologues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vesicle Leakage Reflects the Target Selectivity of Antimicrobial Lipopeptides from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
Methodological & Application
Application Notes and Protocols for Surfactin Production and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surfactin, a potent cyclic lipopeptide biosurfactant produced by various strains of Bacillus subtilis, has garnered significant attention in the pharmaceutical and biotechnological sectors. Its exceptional surface activity, coupled with its antimicrobial, antiviral, and antitumor properties, makes it a promising candidate for a wide range of applications. This document provides detailed application notes and protocols for the production and purification of this compound, tailored for research, development, and scalable manufacturing.
This compound Production Methodologies
This compound is primarily produced through microbial fermentation. The choice of production method significantly impacts the yield and cost-effectiveness of the process. The two main fermentation strategies are Submerged Fermentation (SmF) and Solid-State Fermentation (SSF).
Submerged Fermentation (SmF)
In SmF, microorganisms are grown in a liquid nutrient medium, allowing for uniform distribution of cells and nutrients, and easier control of environmental parameters such as pH, temperature, and dissolved oxygen.[1]
Key Considerations for SmF:
-
Microorganism: High-yielding strains of Bacillus subtilis are commonly used.[2][3]
-
Culture Media: Media composition is crucial for high this compound yields. Common components include a carbon source (e.g., glucose, crude glycerol), a nitrogen source (e.g., glutamic acid, ammonium nitrate), and essential mineral salts (e.g., MgSO₄, K₂HPO₄, FeSO₄, MnSO₄).[3][4][5] The addition of certain metal ions, particularly Mn²⁺ and Fe²⁺, has been shown to significantly enhance this compound production.[3][6]
-
Fermentation Conditions: Optimal conditions vary between strains but generally fall within a temperature range of 25-37°C and a pH range of 6.0-9.0.[2][7] Continuous removal of this compound via foam fractionation during fermentation can also improve yields.[6]
Solid-State Fermentation (SSF)
SSF involves the growth of microorganisms on a solid substrate with low moisture content.[8][9] This method can be more cost-effective as it often utilizes agro-industrial wastes as substrates.[5][8]
Key Considerations for SSF:
-
Substrates: A variety of substrates can be used, including soybean curd residue (okara), rice straw, and wheat bran.[8][10]
-
Moisture Content and Temperature: These are critical parameters to control in SSF. For instance, optimal this compound production on okara was achieved at 82% moisture content and a temperature of 37°C.[10]
-
Yields: SSF can achieve high this compound yields, in some cases comparable to or even exceeding those of SmF, with reported values around 2.0 to 4.0 g of this compound per kg of wet substrate.[2][10]
Quantitative Data on this compound Production
The following tables summarize quantitative data from various studies on this compound production to facilitate comparison.
Table 1: this compound Production via Submerged Fermentation (SmF)
| Bacillus subtilis Strain | Carbon Source | Nitrogen Source | Key Supplements | Fermentation Conditions | This compound Yield (g/L) | Reference |
| YPS-32 | Molasses (20 g/L) | Glutamic acid (15 g/L), Soybean meal (4.5 g/L) | MgSO₄ (0.4 g/L), K₂HPO₄ (0.5 g/L), KCl (0.375 g/L), Fe₂(SO₄)₃ (1.725 mg/L) | 42.9°C, pH 5.0, 42.8 h | 2.39 | [4] |
| ATCC 21332 | Glucose (40 g/L) | Not specified | Activated carbon (25 g/L) | Not specified | 3.6 | [11] |
| DSM 3256 | Glucose | Ammonium nitrate | Not specified | 37.4°C, pH 6.75, 140 rpm, 0.75 vvm | 1.1 | [7] |
| ATCC 21332 | Glucose | Not specified | Mn²⁺ (0.1 mmol/L) | Not specified | 1.5 | [3] |
| 168 (engineered) | Not specified | Not specified | Not specified | 36 h fed-batch | 3.89 | [12] |
| #309 | Waste glycerol | Not specified | Not specified | Not specified | 2.8 | [5] |
Table 2: this compound Production via Solid-State Fermentation (SSF)
| Bacillus subtilis Strain | Substrate | Key Supplements | Fermentation Conditions | This compound Yield (g/kg substrate) | Reference |
| MI113 (recombinant) | Soybean curd residue (Okara) | Not specified | 37°C, 82% moisture | 2.0 (wet weight) | [10] |
| RB14 | Soybean curd residue (Okara) | Not specified | 30°C | 0.25 (wet weight) | [2] |
| Not specified | Milled oats | Not specified | Not specified | 4.0 | [2] |
| Bacillus amyloliquefaciens | Rice straw and soybean meal | Not specified | Not specified | 15.03 (dry weight) | [8] |
This compound Purification Protocols
The downstream processing of this compound is a critical step that significantly influences the final purity and overall cost.[13] A multi-step approach is often employed to achieve high purity.
Step 1: Initial Recovery from Fermentation Broth
A. Acid Precipitation: This is a widely used initial step to recover this compound from the cell-free supernatant.[2]
-
Principle: this compound is insoluble at acidic pH. By adjusting the pH of the supernatant to its isoelectric point (around 2.0), this compound precipitates out of the solution.[2]
-
Protocol:
-
Centrifuge the fermentation broth to remove bacterial cells.
-
Adjust the pH of the supernatant to 2.0 using concentrated HCl.
-
Incubate at 4°C overnight to allow for complete precipitation.[12]
-
Collect the precipitate by centrifugation.
-
The precipitate can be washed with acidified water to remove impurities.
-
B. Foam Fractionation: This method takes advantage of the surface-active properties of this compound.
-
Principle: this compound accumulates in the foam generated during aeration of the fermentation broth. The foam is collected and collapses to yield a concentrated this compound solution.[2] This can be performed in-situ during fermentation.[14]
-
Protocol:
-
During fermentation, sparge air or an inert gas through the culture broth to generate foam.
-
Collect the foam in a separate vessel.
-
The collected foam is allowed to collapse, or its collapse is induced, to obtain a this compound-rich liquid.
-
This concentrate can then be further purified, often starting with acid precipitation.[2][6]
-
Step 2: Extraction and Preliminary Purification
A. Solvent Extraction: Organic solvents are used to extract this compound from the crude precipitate or concentrated broth.
-
Principle: this compound is soluble in certain organic solvents, which can be used to separate it from water-soluble impurities.
-
Common Solvents: Ethyl acetate, methanol, chloroform-methanol mixtures.[2][15][16]
-
Protocol (Solid-Liquid Extraction):
-
Mix the dried crude precipitate with an appropriate organic solvent (e.g., ethyl acetate).[17]
-
Agitate the mixture to ensure thorough extraction.
-
Separate the solvent phase containing the dissolved this compound from the solid residue.
-
Evaporate the solvent to obtain a semi-purified this compound extract.
-
B. Adsorption Chromatography: This technique uses solid adsorbents to purify this compound.
-
Principle: this compound adsorbs to the surface of materials like activated carbon or resins, allowing for the removal of impurities.
-
Adsorbents: Activated carbon, Diaion HP-20, Amberlite XAD resins.[1][2][18]
-
Protocol:
-
Pass the cell-free supernatant or a re-dissolved this compound solution through a column packed with the adsorbent.
-
Wash the column with a suitable buffer to remove unbound impurities.
-
Elute the bound this compound using a gradient of an organic solvent (e.g., methanol or acetone).[18]
-
Step 3: High-Resolution Purification
A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique for obtaining high-purity this compound and separating its different isoforms.[19][20]
-
Principle: Separation is based on the differential partitioning of this compound isoforms between a nonpolar stationary phase and a polar mobile phase.
-
Typical Conditions:
B. Membrane-Based Techniques (Ultrafiltration): Ultrafiltration (UF) is an effective method for both concentration and purification.[13][21][22]
-
Principle: UF separates molecules based on size. A two-step UF process is often employed.
-
Protocol (Two-Step UF):
-
Step 1 (Micelle Retention): The cell-free supernatant is passed through a UF membrane (e.g., 100 kDa MWCO). This compound micelles are retained, while smaller impurities pass through in the permeate.[2]
-
Step 2 (Monomer Permeation): The retentate from step 1 is treated with a solvent like ethanol (e.g., 75% v/v) to disrupt the micelles into monomers.[2] This solution is then passed through a second UF membrane with a smaller MWCO (e.g., 50 kDa). The this compound monomers pass through into the permeate, while larger impurities are retained.[2] This two-step process can achieve high recovery and purity.[23][24]
-
Quantitative Data on this compound Purification
Table 3: Comparison of this compound Purification Techniques
| Purification Step | Starting Material | Key Parameters | Purity | Recovery Yield | Reference |
| Acid Precipitation | Fermentation Broth | pH adjusted to 2.0 | ~55% | >97% | [23] |
| Solvent Extraction (Ethyl Acetate) | Crude Precipitate | Liquid-liquid extraction | 58-60% | 99% | [2] |
| Solvent Extraction (Chloroform-Methanol 2:1) | Culture Broth | Liquid-liquid extraction | Not specified | 99.6% | [2] |
| Adsorption (XAD-7 resin) | Pre-treated broth (76% pure) | Column chromatography | 88% | >95% | [1] |
| Two-Step Ultrafiltration | Fermentation Broth | 1. Micelle retention; 2. Monomer permeation | >83% | >72% | [23][24] |
| Flash Chromatography + RP-HPLC | Crude Extract (21.35% pure) | Normal phase followed by two RP-HPLC steps | >95% for some variants | Not specified | [19] |
Experimental Workflows and Signaling Pathways
To visualize the interconnected processes of this compound production and purification, the following diagrams are provided.
Caption: Overall workflow for this compound production and purification.
Caption: Logical flow of common this compound purification steps.
Caption: Workflow for the two-step ultrafiltration purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Optimization of fermentation conditions for this compound production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sustainable this compound Production by Bacillus subtilis Using Crude Glycerol from Different Wastes [mdpi.com]
- 6. Enhanced Production of this compound from Bacillus subtilis by Continuous Product Removal and Metal Cation Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ftb.com.hr [ftb.com.hr]
- 8. mdpi.com [mdpi.com]
- 9. Solid-State Fermentation: Applications and Future Perspectives for Biostimulant and Biopesticides Production [mdpi.com]
- 10. Production of a lipopeptide antibiotic, this compound, by recombinant Bacillus subtilis in solid state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. In situ downstream strategies for cost-effective bio/surfactant recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Production and optimization of this compound produced from locally isolated Bacillus halotolerans grown on agro-industrial wastes and its antimicrobial efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Purification and characterization of antibacterial this compound isoforms produced by Bacillus velezensis SK - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Recovery and purification of this compound from fermentation broth by a two-step ultrafiltration process - CentAUR [centaur.reading.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
Application Notes and Protocols for the Extraction of Surfactin from Bacillus subtilis Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Surfactin is a powerful lipopeptide biosurfactant produced by various strains of Bacillus subtilis. It consists of a seven-amino-acid peptide ring linked to a β-hydroxy fatty acid chain.[1][2] This unique structure gives this compound exceptional surface activity, allowing it to reduce the surface tension of water from 72 mN/m to as low as 27 mN/m at very low concentrations.[3] Its potent antimicrobial, antiviral, and emulsifying properties have garnered significant interest for applications in the pharmaceutical, cosmetic, food, and environmental sectors.[1][4]
However, the efficient and cost-effective extraction and purification of this compound from fermentation broths remain a significant challenge. The process is often complicated by the low concentration of the product, the presence of impurities like proteins and other metabolites, and the tendency of this compound to form micelles. This document provides an overview of common extraction methods, compares their efficiencies, and details standardized protocols for laboratory and pilot-scale operations.
Application Notes
Overview of Extraction Methods
The recovery of this compound from Bacillus subtilis culture is typically a multi-step process involving initial separation from the biomass followed by purification. The choice of method depends on the desired purity, yield, scale of production, and available resources. Key methods include acid precipitation, solvent extraction, foam fractionation, and chromatography.[4]
-
Acid Precipitation: This is the most common initial recovery step. This compound is an acidic lipopeptide and becomes insoluble at a low pH. By acidifying the cell-free supernatant to a pH of 2.0, this compound precipitates out of the solution.[2][5] This method is effective for initial concentration and removal of water-soluble impurities.[6]
-
Solvent Extraction: Following precipitation, or sometimes directly from the broth, organic solvents are used to selectively dissolve and extract this compound. The choice of solvent is critical, as polarity significantly affects recovery and purity.[5] Common solvents include chloroform-methanol mixtures, dichloromethane, ethyl acetate, and more environmentally friendly options like ethanol.[3][7][8]
-
Foam Fractionation: This technique leverages this compound's high surface activity. Air is sparged through the fermentation broth, generating a stable foam that is highly enriched with this compound.[9] This foam is collected and collapsed, concentrating the product. Foam fractionation can be integrated directly with the fermentation process for continuous product removal, which can alleviate product inhibition and enhance overall yield.[3][10][11]
-
Chromatographic Methods: For high-purity applications, such as pharmaceuticals, chromatographic techniques are essential. These methods separate this compound from closely related isoforms and other impurities.
-
Adsorption Chromatography: Resins like Diaion HP-20 or silica gel are used to adsorb this compound from the crude extract, which is then eluted with a specific solvent or pH gradient.[12]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for final purification, capable of separating different this compound homologues and achieving very high purity.[1][12]
-
-
Membrane-Based Techniques: Ultrafiltration (UF) and nanofiltration (NF) can be used to recover and purify this compound. These processes separate molecules based on size. By manipulating conditions to control this compound's micellar state, these methods can achieve high recovery and purity. For instance, a two-stage UF process following acid precipitation can yield purities of over 83%.[13]
Data Presentation: Comparison of Extraction Methods
The efficiency of this compound extraction varies significantly depending on the production strain, fermentation conditions, and the extraction method employed. The following tables summarize quantitative data from various studies to allow for easy comparison.
Table 1: this compound Yield Using Different Production and Extraction Strategies
| Bacillus Strain | Fermentation/Extraction Method | This compound Yield | Reference |
| B. subtilis #309 | Batch fermentation with crude glycerol | 2.8 g/L | [2] |
| B. subtilis ATCC 21332 | Continuous removal by foam fractionation | 0.8 g/L | [3] |
| B. velezensis SK | Batch fermentation | 1.33 g/L | [12] |
| B. halotolerans | Solid-state fermentation on agro-industrial wastes | 55.3 g/100 g substrate | [14] |
| B. subtilis IRB2-A1 | Shake flask cultivation | 1.44 g/L | [15] |
| B. subtilis ATCC 21332 | Fed-batch fermentation with solid carriers (activated carbon) | 3.6 g/L | [16] |
| B. subtilis BMV9 | Fed-batch bioreactor fermentation | 36 g/L | [17] |
Table 2: Purity and Recovery Rates for Various this compound Purification Protocols
| Method | Purity (%) | Recovery (%) | Reference |
| Acid Precipitation | ~55% | 90-95% | [6] |
| Acid Precipitation + Solvent (Ethyl Acetate) Extraction | 84% | 78% | [6] |
| Acid Precipitation + Solvent (Dichloromethane) Extraction | ~90% | ~72% | [16] |
| Acid Precipitation + Solvent (Ethanol) Extraction | 98% | >90% | [8] |
| Integrated Foam Fractionation | Enrichment >60 | >60% | [9] |
| Acid Precipitation + Two-Stage Ultrafiltration | >83% | >72% | [13] |
| Flash Chromatography → Preparative HPLC | 85.39% (some fractions >95%) | Not Specified | [1] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the most common and effective methods of this compound extraction and purification.
Protocol 1: Acid Precipitation followed by Solvent Extraction
This is the most widely used method for initial recovery and partial purification of this compound. It combines the concentration of the product by precipitation with its selective solubilization in an organic solvent.
Experimental Workflow
Caption: Workflow for this compound extraction by acid precipitation and solvent extraction.
Materials
-
Bacillus subtilis fermentation broth
-
Hydrochloric acid (HCl), 6 M
-
Sodium hydroxide (NaOH) for pH adjustments (if needed)
-
Organic solvent: Ethanol (recommended for higher purity and safety) or Dichloromethane[3][8]
-
Deionized water
-
Centrifuge and appropriate tubes
-
pH meter
-
Rotary evaporator
-
Lyophilizer (optional)
Procedure
-
Cell Removal: Centrifuge the fermentation broth at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.[18]
-
Collect Supernatant: Carefully decant and collect the cell-free supernatant, which contains the secreted this compound.
-
Acid Precipitation:
-
Place the supernatant in a beaker on a magnetic stirrer in a cold room or ice bath.
-
Slowly add 6 M HCl dropwise while monitoring the pH. Continue until the pH of the solution reaches 2.0.[2]
-
A white precipitate will form as the pH drops.
-
-
Incubation: Cover the beaker and leave it at 4°C overnight to allow for complete precipitation of this compound.[2][7]
-
Collect Precipitate: Centrifuge the acidified solution at 10,000 x g for 20 minutes at 4°C. Discard the supernatant and retain the crude this compound pellet.
-
Washing (Optional but Recommended): To remove excess acid, resuspend the pellet in a small volume of deionized water (pH 2.0) and centrifuge again. Repeat this step once.[8]
-
Solvent Extraction:
-
Add a sufficient volume of ethanol to the pellet to fully dissolve it. Vortex or stir until the precipitate is dissolved.
-
Centrifuge at 10,000 x g for 10 minutes to remove any insoluble impurities.
-
Carefully collect the ethanol supernatant containing the this compound.
-
-
Solvent Evaporation: Concentrate the this compound by evaporating the ethanol using a rotary evaporator.[14]
-
Drying: The resulting product can be dried further using a lyophilizer to obtain a fine powder of semi-purified this compound. The purity can reach up to 98% with this method.[8]
Protocol 2: Integrated Foam Fractionation
This protocol describes a method for recovering this compound by integrating foam fractionation with the fermentation process. This technique is excellent for large-scale production and can improve yields by mitigating product inhibition.[3]
Experimental Workflow
Caption: Workflow for integrated this compound production and foam fractionation recovery.
Materials
-
Bioreactor equipped for sterile aeration
-
Foam collection vessel
-
Peristaltic pump (optional, for continuous culture)
-
Materials for acid precipitation (see Protocol 1)
Procedure
-
Bioreactor Setup: Set up the B. subtilis fermentation in a bioreactor. Ensure the setup includes a port for sterile air sparging at the bottom and an overflow outlet at the top for foam collection.
-
Initiate Fermentation: Begin the fermentation under optimal growth conditions for your B. subtilis strain.
-
Foam Generation: As the cells enter the production phase, this compound concentration increases, and sparging air through the culture will generate a stable foam. Control the aeration rate to manage the rate of foam production.[9]
-
Continuous Foam Collection: The foam will rise and exit the bioreactor through the overflow port into a sterile collection vessel. This process continuously removes the product from the culture.[3]
-
Foam Collapse: The collected foam can be collapsed by mechanical means (centrifugation) or by using chemical anti-foaming agents (use with caution as it may contaminate the final product). The result is a liquid phase highly concentrated in this compound.
-
This compound Recovery: Recover the this compound from the collapsed foam liquid using the acid precipitation method described in Protocol 1 (Steps 3-9).[10][11] The presence of cells in the foam can increase its stability and may result in more dilute preparations, but the overall recovery can be very favorable.[9]
Protocol 3: Solid-Phase Extraction (SPE) for High-Purity this compound
This protocol is a final "polishing" step to achieve high purity, suitable for analytical or pharmaceutical applications. It is typically performed on a semi-purified extract obtained from Protocol 1.
Experimental Workflow
Caption: General workflow for the purification of this compound using solid-phase extraction.
Materials
-
Semi-purified this compound extract
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)[2]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Vacuum manifold for SPE (optional, but recommended)
-
Collection vials
Procedure
-
Sample Preparation: Dissolve the semi-purified this compound powder from Protocol 1 in a minimal amount of a weak solvent, such as 20% acetonitrile in water.[19]
-
Cartridge Conditioning:
-
Pass a column volume of methanol through the C18 SPE cartridge to activate the stationary phase.
-
Equilibrate the cartridge by passing a column volume of deionized water. Do not let the cartridge run dry.
-
-
Sample Loading: Slowly load the prepared this compound sample onto the SPE cartridge. This compound will bind to the C18 stationary phase.
-
Washing: Wash the cartridge with one to two column volumes of deionized water or a low-concentration organic solvent (e.g., 40% acetonitrile) to remove unbound impurities.[2]
-
Elution: Elute the bound this compound by passing a high-concentration organic solvent through the cartridge. A common elution solvent is 80% (v/v) acetonitrile in water.[2] Collect this eluate in a clean vial.
-
Solvent Removal: Dry the collected fraction by nitrogen drying or using a rotary evaporator to obtain the final, high-purity this compound.
-
Purity Analysis: Confirm the purity of the final product using RP-HPLC. A single, sharp peak corresponding to this compound standards indicates high purity.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The application of foaming for the recovery of this compound from B. subtilis ATCC 21332 cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced Production of this compound from Bacillus subtilis by Continuous Product Removal and Metal Cation Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced Production of this compound from Bacillus subtilis by Continuous Product Removal and Metal Cation Additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification and characterization of antibacterial this compound isoforms produced by Bacillus velezensis SK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Production and optimization of this compound produced from locally isolated Bacillus halotolerans grown on agro-industrial wastes and its antimicrobial efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. scilit.com [scilit.com]
- 17. researchgate.net [researchgate.net]
- 18. abdel-mawgoud.com [abdel-mawgoud.com]
- 19. Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Surfactin using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Surfactin, a potent cyclic lipopeptide biosurfactant, using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for various applications, including fermentation broth analysis, purity assessment of standards, and quality control in drug development.
Introduction
This compound, produced by various strains of Bacillus subtilis, is a mixture of cyclic lipopeptide isoforms. These isoforms differ in the length and branching of their β-hydroxy fatty acid chain and variations in the amino acid sequence of the peptide ring.[1] HPLC is a highly effective and widely adopted technique for the separation, identification, and quantification of this compound isoforms due to its specificity, sensitivity, and reproducibility.[1][2] This document details a validated isocratic HPLC method that is both rapid and reliable, as well as a gradient method for more complex sample matrices.
Quantitative Data Summary
The following tables summarize key quantitative parameters from a validated isocratic HPLC method for this compound analysis.
Table 1: HPLC Method Validation Parameters
| Parameter | Value |
| Linearity Range | 10 - 1000 mg/L |
| Correlation Coefficient (r²) | 0.9935 |
| Limit of Detection (LOD) | 5 mg/L[1] |
| Limit of Quantification (LOQ) | 7 mg/L[1] |
Table 2: Precision of the HPLC Method
| Precision Type | Relative Standard Deviation (RSD) |
| Instrumental Precision | < 2.5%[1] |
| Intra-assay Precision | < 2.5%[1] |
| Inter-day Reproducibility | ≤ 3%[1] |
Table 3: Accuracy and Recovery
| Parameter | Value |
| Recovery | > 94%[1] |
| RSD of Recovery | < 3%[1] |
Experimental Protocols
This section provides detailed protocols for sample preparation and HPLC analysis of this compound.
Protocol 1: Isocratic HPLC Method for Rapid Quantification
This method is optimized for fast and efficient quantification of this compound.
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol, HPLC grade
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm nylon filters
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector
-
Chromolith® High Performance RP-18 column (100 x 4.6 mm, 5 µm)[1]
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringes and syringe filters
3. Preparation of Standard Solutions
-
Stock Standard Solution (5000 mg/L): Accurately weigh 50 mg of this compound standard and dissolve it in a 10 mL volumetric flask with methanol.[1]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol to obtain concentrations ranging from 10 to 1000 mg/L.[1]
-
Store all standard solutions at 4°C prior to use.[1]
4. Preparation of Mobile Phase
-
3.8 mM TFA Solution: Prepare a 3.8 mM TFA solution by adding the appropriate amount of TFA to 1 L of deionized water and stir until fully dissolved.[1]
-
Mobile Phase: Mix acetonitrile (ACN) and the 3.8 mM TFA solution in an 80:20 (v/v) ratio.[1]
-
Filter the mobile phase through a 0.22 µm nylon filter and degas before use.[1]
5. HPLC Conditions
-
Column: Chromolith® High Performance RP-18 (100 x 4.6 mm, 5 µm)[1][2][3]
-
Mobile Phase: Acetonitrile: 3.8 mM TFA (80:20, v/v)[1][2][3]
-
Injection Volume: 30 µL[1]
-
Detection Wavelength: 205 nm[1]
-
Column Temperature: Ambient
-
Run Time: 8 minutes[1]
6. Sample Preparation (from Fermentation Broth)
-
Withdraw a sample from the fermentation broth aseptically.
-
Centrifuge the sample to remove bacterial cells and other insoluble materials.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with methanol to a concentration within the calibration curve range. For direct analysis, it is recommended to dilute the samples with methanol to improve recovery.[4]
7. Data Analysis
-
Construct a calibration curve by plotting the total peak area of the this compound isoforms against the corresponding standard concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Gradient HPLC Method for Isoform Separation
This method is suitable for the separation of different this compound isoforms.
1. Materials and Reagents
-
Same as Protocol 1.
2. Equipment
-
Same as Protocol 1, with an ODS-2 HypersilTM (250 × 4.6 mm) column.[5]
3. Preparation of Standard and Sample Solutions
-
Follow the same procedure as in Protocol 1.
4. Preparation of Mobile Phase
-
Mobile Phase A: Water with 0.1% TFA[5]
-
Mobile Phase B: Acetonitrile with 0.1% TFA[5]
-
Filter and degas both mobile phases before use.
5. HPLC Conditions
-
Column: ODS-2 HypersilTM (250 × 4.6 mm)[5]
-
Mobile Phase: Gradient elution with Mobile Phase A and B
-
Gradient Program:
-
Flow Rate: 0.84 mL/min[5]
-
Injection Volume: 10 µL[5]
-
Detection Wavelength: 210 nm[5]
-
Column Temperature: 35°C[5]
6. Data Analysis
-
Follow the same procedure as in Protocol 1.
Visualizations
The following diagrams illustrate the experimental workflow for this compound quantification.
Caption: General workflow for HPLC quantification of this compound.
Caption: Sample preparation workflow from fermentation broth.
References
- 1. ukm.my [ukm.my]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] A simple and effective isocratic HPLC method for fast identification and quantification of this compound | Semantic Scholar [semanticscholar.org]
- 4. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of fermentation conditions for this compound production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Surfactin for Biofilm Disruption Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms pose a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The development of strategies to disrupt established biofilms is a critical area of research. Surfactin, a potent cyclic lipopeptide biosurfactant produced by Bacillus subtilis, has emerged as a promising agent for biofilm disruption.[1][2] Its amphiphilic nature allows it to interact with and destabilize the biofilm matrix, leading to the dispersal of resident microbial cells.[1] This document provides detailed protocols for conducting biofilm disruption assays using this compound, summarizes key quantitative data, and illustrates the underlying mechanisms and experimental workflow.
Mechanism of Action
This compound employs a multi-pronged approach to disrupt biofilms. Its primary mechanisms include:
-
Membrane Destabilization: this compound inserts itself into the lipid bilayers of bacterial cell membranes, leading to altered permeability, pore formation, and ultimately, cell lysis.[1]
-
Disruption of Extracellular Polymeric Substance (EPS): The EPS matrix is a key structural component of biofilms. This compound's surfactant properties help to break down the EPS, compromising the biofilm's integrity.[2]
-
Downregulation of Adhesion Genes: Studies have shown that this compound can suppress the expression of genes responsible for bacterial adhesion, such as the icaA and icaD genes in S. aureus, which are involved in the production of the polysaccharide intercellular adhesin (PIA).[2]
Data Presentation: Efficacy of this compound in Biofilm Disruption
The following table summarizes the effective concentrations and observed efficacy of this compound against biofilms of various bacterial species.
| Target Organism | This compound Concentration | Biofilm Reduction (%) | Key Findings |
| Staphylococcus aureus | Sub-inhibitory concentrations | Significant prevention of biofilm formation | Synergistic effects with ampicillin, oxacillin, and tetracycline.[2] |
| Staphylococcus aureus (MRSA) | 1/16 x MIC to 2 x MIC | >80% inhibition at 2xMIC for some strains | Dose-dependent inhibition of biofilm formation.[3] |
| Enterococcus faecalis | 15.6 µg/mL | 51.2% inhibition of biofilm production | Suppresses genes related to pilus construction and exopolysaccharide synthesis.[4] |
| Enterococcus faecalis | 15.6 µg/mL | 14.5% reduction in EPS content | Effectively inhibits the production of EPS within the biofilm.[4] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of purified this compound powder using an analytical balance.
-
Dissolution: Dissolve the this compound powder in a suitable solvent. Dimethyl sulfoxide (DMSO) is commonly used. Ensure the final concentration of DMSO in the assay does not affect bacterial growth or biofilm formation (typically ≤ 0.5%).
-
Sterilization: Sterilize the this compound stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Store the stock solution at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Biofilm Disruption Assay using Crystal Violet Staining
This protocol is adapted for a 96-well microtiter plate format.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial strain of interest
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth - TSB, Luria-Bertani - LB)
-
This compound stock solution
-
Phosphate Buffered Saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water or 95% Ethanol
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium into 5 mL of appropriate growth medium.
-
Incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture in fresh medium to a final optical density at 600 nm (OD₆₀₀) of approximately 0.05-0.1 (corresponds to ~10⁷-10⁸ CFU/mL).
-
-
Biofilm Formation:
-
Add 200 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Include wells with sterile medium only as a negative control.
-
Incubate the plate under static conditions for 24-48 hours at 37°C to allow for mature biofilm formation.
-
-
This compound Treatment (Disruption Phase):
-
Carefully aspirate the planktonic culture from each well without disturbing the biofilm at the bottom and on the walls.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove any remaining planktonic cells.
-
Prepare serial dilutions of the this compound stock solution in fresh growth medium to achieve the desired final concentrations.
-
Add 200 µL of the this compound dilutions to the biofilm-containing wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Incubate the plate for a defined period (e.g., 4, 12, or 24 hours) at 37°C.
-
-
Quantification of Biofilm Disruption (Crystal Violet Staining):
-
Aspirate the medium from the wells.
-
Wash the wells twice with 200 µL of sterile PBS.
-
Air dry the plate for at least 30 minutes, or fix the biofilm by heating at 60°C for 1 hour.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Carefully remove the crystal violet solution and wash the wells gently with tap water until the runoff is clear.
-
Invert the plate on a paper towel to dry completely.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature, with gentle shaking if necessary.
-
Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570-595 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the negative control (sterile medium) from all readings.
-
Calculate the percentage of biofilm disruption for each this compound concentration compared to the no-treatment control:
-
% Disruption = [1 - (OD_treated / OD_control)] * 100
-
-
Mandatory Visualizations
Caption: Experimental workflow for the this compound biofilm disruption assay.
Caption: Mechanism of this compound-mediated biofilm disruption.
References
Application Note: Protocols for Testing the Antimicrobial Activity of Surfactin
Audience: Researchers, scientists, and drug development professionals.
Introduction Surfactin is a potent cyclic lipopeptide biosurfactant produced by various strains of Bacillus subtilis.[1][2] It is renowned for its exceptional surface-active properties and a wide range of biological activities, including powerful antimicrobial effects against bacteria, fungi, and viruses.[2][3] Its amphiphilic structure, consisting of a seven-amino-acid cyclic peptide linked to a β-hydroxy fatty acid, allows it to interact with and disrupt microbial cell membranes, making it a promising candidate for a natural alternative to conventional antibiotics.[1][3][4] This document provides detailed protocols for evaluating the antimicrobial efficacy of this compound.
Mechanism of Antimicrobial Action The primary antimicrobial mechanism of this compound involves its interaction with the lipid bilayer of microbial cell membranes.[1][3] Its amphiphilic nature enables it to insert into the membrane, leading to a cascade of disruptive events:
-
Membrane Permeabilization: this compound molecules aggregate and form pores or ion channels in the membrane, disrupting the osmotic balance.[1][5]
-
Membrane Destabilization: The insertion of this compound alters membrane fluidity and integrity, leading to the leakage of essential intracellular components like ions and metabolites.[1][2]
-
Cell Lysis: At higher concentrations, this disruption results in the complete disintegration of the cell membrane, causing cell death.[2][3][4]
Secondary mechanisms may include the inhibition of critical cellular processes like protein synthesis and enzyme activity.[2][6] this compound has also demonstrated significant anti-biofilm activity by preventing bacterial adhesion and interfering with quorum-sensing signaling pathways.[7][8][9]
Caption: Mechanism of this compound's antimicrobial action on the bacterial cell membrane.
Experimental Workflow Overview
The general workflow for testing the antimicrobial activity of this compound involves preparing the microbial cultures and this compound solutions, performing the selected assays, incubating, and finally, collecting and analyzing the data.
Caption: General experimental workflow for antimicrobial testing of this compound.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol uses the broth microdilution method to determine the lowest concentration of this compound that inhibits visible microbial growth (MIC) and the lowest concentration that kills the microorganisms (MBC).[7][10]
Materials:
-
Purified this compound
-
Sterile 96-well microtiter plates
-
Test microorganism (e.g., Staphylococcus aureus ATCC 25923)
-
Mueller-Hinton Broth (MHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile Phosphate-Buffered Saline (PBS) or saline solution
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of the test microorganism into MHB and incubate overnight at 37°C.
-
Dilute the overnight culture with fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL for the assay.[11]
-
-
This compound Dilution:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO, water).
-
In a 96-well plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the highest concentration of this compound to be tested into well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.[12]
-
-
MBC Determination:
Protocol 2: Agar Disk Diffusion Assay
This qualitative method assesses antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with this compound.[13][14]
Materials:
-
Purified this compound
-
Sterile filter paper disks (6 mm diameter)
-
Test microorganism
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the bacterial suspension and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of an MHA plate uniformly in three directions to ensure complete coverage.
-
-
Disk Application:
-
Aseptically apply sterile paper disks impregnated with known concentrations of this compound onto the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a positive control disk (e.g., streptomycin) and a negative control disk (solvent only).[12]
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters.
-
Protocol 3: Time-Kill Kinetics Assay
This assay evaluates the rate at which this compound kills a microbial population over time.[11][15]
Materials:
-
Purified this compound
-
Test microorganism
-
Appropriate broth medium (e.g., MHB)
-
Sterile tubes or flasks
-
Shaking incubator
-
Plating supplies (agar plates, PBS for dilutions)
Procedure:
-
Culture Preparation:
-
Grow an overnight culture of the test organism and dilute it in fresh broth to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Setup:
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquot in sterile PBS.
-
Plate the dilutions onto agar plates and incubate for 24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates to determine the number of viable cells (CFU/mL) at each time point.
-
Plot log₁₀ CFU/mL versus time to generate the time-kill curves.
-
Protocol 4: Anti-Biofilm Activity Assay
This protocol uses crystal violet staining to quantify the ability of this compound to inhibit biofilm formation.[7]
Materials:
-
Purified this compound
-
Test microorganism known to form biofilms (e.g., S. aureus)
-
Tryptic Soy Broth (TSB)
-
Sterile 96-well flat-bottom microtiter plates
-
0.5% Crystal Violet solution
-
95% Ethanol
-
Microplate reader
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound in TSB in a 96-well plate. Use sub-inhibitory concentrations (e.g., 1/2 MIC down to 1/64 MIC) to avoid killing the bacteria.[7]
-
Prepare an overnight bacterial culture and dilute it in TSB to a final concentration of 1 x 10⁶ CFU/mL.
-
Add 100 µL of the bacterial suspension to each well containing 100 µL of the this compound dilutions. Include a growth control (bacteria in TSB without this compound).
-
-
Incubation:
-
Incubate the plate at 37°C for 24 hours without shaking.
-
-
Staining:
-
Gently discard the planktonic cells from the wells and wash the wells three times with sterile PBS to remove non-adherent cells.
-
Air dry the plate.
-
Add 200 µL of 0.5% crystal violet to each well and stain for 20 minutes at room temperature.[7]
-
Remove the crystal violet solution and wash the wells again with PBS until the control wells are clear.
-
-
Quantification:
-
Add 200 µL of 95% ethanol to each well to solubilize the bound stain.
-
Incubate for 20 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
-
Data Presentation
Quantitative data from the described protocols should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: MIC and MBC Values of this compound
| Test Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| S. aureus ATCC 25923 | 512 | 1024 | 2.0 |
| MRSA Strain SA 452 | 512 | 1024 | 2.0 |
| S. dysenteriae | 150 | 200 | 1.33 |
| E. coli ATCC 25922 | >1024 | >1024 | - |
| C. albicans MTCC 183 | 35 | 70 | 2.0 |
| Note: Values are examples based on literature.[7][11][12] Original literature may present values in mg/L. |
Table 2: Zone of Inhibition Diameters for this compound
| Test Microorganism | This compound Conc. (mg/L) | Zone of Inhibition (mm) |
| S. aureus | 50 | 2.0 ± 0.17 |
| 150 | 6.5 ± 0.15 | |
| 250 | 10.5 ± 0.1 | |
| S. dysenteriae | 50 | 2.0 ± 0.2 |
| 150 | 8.0 ± 0.2 | |
| 250 | 13.0 ± 0.2 | |
| Note: Values are examples based on literature.[12] |
Table 3: Anti-Biofilm Activity of this compound against S. aureus
| This compound Concentration (as fraction of MIC) | Absorbance (OD₅₇₀) | % Biofilm Inhibition |
| Control (No this compound) | 1.17 ± 0.05 | 0% |
| 1/16 x MIC | 0.82 ± 0.04 | 30% |
| 1/8 x MIC | 0.65 ± 0.03 | 44% |
| 1/4 x MIC | 0.41 ± 0.02 | 65% |
| 1/2 x MIC | 0.23 ± 0.01 | 80% |
| Note: Values are examples based on literature to illustrate data presentation.[7] |
References
- 1. Chemical structure, properties and potential applications of this compound, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mini-review: mechanism of antimicrobial action and application of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound? Exploring Its Mechanism of Action and Benefits | Engormix [en.engormix.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial Activity of this compound and Synergistic Effect with Conventional Antibiotics Against Methicillin-Resistant Staphylococcus aureus Isolated from Patients with Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound Like Broad Spectrum Antimicrobial Lipopeptide Co-produced With Sublancin From Bacillus subtilis Strain A52: Dual Reservoir of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tost.unise.org [tost.unise.org]
- 13. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 14. asm.org [asm.org]
- 15. Frontiers | this compound Like Broad Spectrum Antimicrobial Lipopeptide Co-produced With Sublancin From Bacillus subtilis Strain A52: Dual Reservoir of Bioactives [frontiersin.org]
Application Notes and Protocols for Solid-State Fermentation of Surfactin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surfactin, a potent cyclic lipopeptide biosurfactant produced by various strains of Bacillus, has garnered significant attention for its wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] Its exceptional ability to lower surface tension makes it a valuable molecule for applications in the pharmaceutical, food, and environmental sectors.[1][2] Solid-state fermentation (SSF) presents a promising and efficient method for this compound production, often leading to higher yields and productivity compared to conventional submerged fermentation (SmF).[3][4] SSF utilizes solid substrates, often agro-industrial residues, providing a cost-effective and environmentally friendly production platform.[4][5]
These application notes provide a comprehensive overview and detailed protocols for the production, extraction, purification, and quantification of this compound using solid-state fermentation.
I. Microorganisms and Substrates for this compound Production
A variety of Bacillus species are known to produce this compound, with Bacillus subtilis and Bacillus amyloliquefaciens being the most commonly studied.[4][6] The choice of solid substrate is a critical factor influencing the efficiency of SSF. Agro-industrial residues are often preferred due to their low cost and high nutrient content.
Table 1: Microorganisms and Solid Substrates for this compound SSF
| Microorganism | Solid Substrate | Reference |
| Bacillus subtilis MI113 (recombinant) | Soybean curd residue (Okara) | [3] |
| Bacillus amyloliquefaciens XZ-173 | Rice straw and soybean meal | [4] |
| Bacillus subtilis | Canola meal, corn meal, soybean meal, bran, soybean cake powder, rice husk powder | [6] |
II. Experimental Protocols
Protocol 1: Solid-State Fermentation for this compound Production
This protocol outlines the general steps for producing this compound using SSF. Optimal conditions should be determined for each specific strain and substrate combination.
1. Substrate Preparation:
-
Select a suitable solid substrate (e.g., soybean meal, rice straw).
-
If necessary, mill or grind the substrate to achieve a uniform particle size.
-
Dry the substrate to a constant weight to accurately control the initial moisture content.
2. Inoculum Preparation:
-
Culture the selected Bacillus strain in a suitable liquid medium (e.g., Luria-Bertani broth) at 37°C with shaking for 24 hours.
-
Harvest the cells by centrifugation and resuspend them in sterile distilled water or a nutrient solution to a desired cell density (e.g., 10⁸ CFU/mL).
3. Fermentation:
-
Mix the prepared solid substrate with a nutrient solution to achieve the desired initial moisture content (e.g., 82%).[3] The nutrient solution can contain sources of carbon, nitrogen, and essential minerals.
-
Inoculate the moistened substrate with the prepared inoculum.
-
Incubate the mixture in a suitable fermentation vessel (e.g., tray bioreactor, packed-bed bioreactor) at the optimal temperature (e.g., 37°C) for a predetermined duration (e.g., 72 hours).[3][4]
-
Maintain aeration to ensure sufficient oxygen supply for microbial growth and this compound production.
Figure 1: Experimental Workflow for this compound Production via SSF
Caption: A flowchart illustrating the key stages of this compound production using solid-state fermentation.
Protocol 2: Extraction and Purification of this compound
Following fermentation, this compound needs to be extracted from the solid matrix and purified.
1. Extraction:
-
Add a suitable solvent (e.g., methanol, ethanol, or an aqueous buffer) to the fermented solid substrate.
-
Agitate the mixture for a defined period to facilitate the extraction of this compound.
-
Separate the liquid extract from the solid residue by filtration or centrifugation.
2. Acid Precipitation:
-
Adjust the pH of the liquid extract to 2.0 using a strong acid (e.g., HCl). This will cause the this compound to precipitate out of the solution.[7]
-
Collect the precipitate by centrifugation.
3. Solvent Extraction and Purification:
-
Dissolve the precipitate in a suitable organic solvent (e.g., methanol).
-
Further purify the this compound using techniques such as solid-phase extraction (SPE) with a C18 cartridge or by performing multiple solvent extraction steps.[8][9]
-
The purified this compound can be concentrated by evaporating the solvent.
Protocol 3: Quantification of this compound
Accurate quantification of this compound is essential for process optimization and yield determination.
1. High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Dissolve the purified this compound sample in a suitable solvent (e.g., methanol).
-
Chromatographic Conditions:
-
Quantification: Prepare a standard curve using a pure this compound standard to determine the concentration in the samples.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
LC-MS/MS offers a highly sensitive and specific method for the simultaneous quantification of different this compound isoforms.[11][12]
-
Crude extracts can be dissolved in an acetonitrile/water mixture and analyzed.[11]
-
This method allows for the identification and quantification of this compound variants based on their mass-to-charge ratio.
III. Quantitative Data on this compound Production
The yield of this compound in SSF is influenced by various factors, including the microbial strain, substrate, and fermentation conditions.
Table 2: this compound Yields in Solid-State Fermentation
| Microorganism | Substrate | Optimal Temperature (°C) | Optimal Moisture (%) | This compound Yield | Reference |
| B. subtilis MI113 (recombinant) | Okara | 37 | 82 | 2.0 g/kg wet weight | [3] |
| B. amyloliquefaciens XZ-173 | Rice straw & soybean meal | - | - | 15.03 mg/g dry substrate | [4] |
It has been reported that this compound production in SSF can be 4-5 times more efficient than in submerged fermentation (SmF).[3]
IV. Regulatory Pathways of this compound Biosynthesis
The production of this compound in Bacillus subtilis is a complex process regulated by a sophisticated genetic network, including a quorum-sensing system.
Biosynthesis and Regulation:
This compound is synthesized non-ribosomally by a large enzyme complex encoded by the srfA operon.[13][14] The activation of this synthase requires a 4'-phosphopantetheinyl transferase encoded by the sfp gene.[14][15]
The expression of the srfA operon is controlled by the ComQXPA quorum-sensing system.[13][15] As the bacterial population density increases, the concentration of the signaling peptide ComX also increases.[13] This peptide interacts with the membrane-bound histidine kinase ComP, leading to the phosphorylation of the response regulator ComA.[13] Phosphorylated ComA then binds to the promoter of the srfA operon, activating its transcription and subsequent this compound synthesis.[15]
This compound itself can act as a signaling molecule, inducing the phosphorylation of the master regulator Spo0A, which in turn influences cell differentiation processes such as biofilm formation and sporulation.[13][16]
Figure 2: Quorum Sensing Regulation of this compound Production in B. subtilis
Caption: A diagram of the ComQXPA quorum-sensing pathway regulating this compound synthesis in Bacillus subtilis.
Conclusion
Solid-state fermentation offers a robust and efficient platform for the production of the valuable biosurfactant, this compound. By optimizing key parameters such as microbial strain, solid substrate, and culture conditions, significant yields can be achieved. The detailed protocols and data presented in these application notes provide a solid foundation for researchers and professionals in the field to develop and scale up this compound production for various applications in drug development and other industries.
References
- 1. doaj.org [doaj.org]
- 2. This compound – A Review on Biosynthesis, Fermentation, Purification and Applications [hrcak.srce.hr]
- 3. Production of a lipopeptide antibiotic, this compound, by recombinant Bacillus subtilis in solid state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. microbenotes.com [microbenotes.com]
- 6. Optimization of fermentation conditions for this compound production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ftb.com.hr [ftb.com.hr]
- 8. Sustainable this compound Production by Bacillus subtilis Using Crude Glycerol from Different Wastes [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A sensitive method for simultaneous quantitative determination of this compound and iturin by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative analyses of the isoforms of this compound produced by Bacillus subtilis HSO 121 using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular genetics of this compound and its effects on different sub-populations of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical structure, properties and potential applications of this compound, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Use of Surfactin as a Food Preservative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surfactin, a cyclic lipopeptide produced by various strains of Bacillus subtilis, is a powerful biosurfactant with significant potential as a natural food preservative. Its amphiphilic structure, consisting of a hydrophilic peptide ring and a hydrophobic fatty acid chain, allows it to exhibit potent antimicrobial activity against a broad spectrum of foodborne pathogens and spoilage microorganisms.[1][2] This document provides detailed application notes, quantitative data on its efficacy, and experimental protocols for researchers and professionals interested in utilizing this compound for food preservation purposes. This compound's safety is supported by its derivation from B. subtilis, a microorganism classified as Generally Recognized as Safe (GRAS) by the U.S. FDA.[1][2]
Mechanism of Action
This compound's primary antimicrobial mechanism involves the disruption of microbial cell membranes.[3][4] Its lipophilic fatty acid tail inserts into the lipid bilayer of the bacterial cell membrane, while the hydrophilic peptide head interacts with the membrane surface. This insertion disrupts the membrane's integrity, leading to the formation of pores or ion channels.[3] This process causes an imbalance in osmotic pressure, leakage of essential intracellular components, and ultimately, cell death.[4] Additionally, this compound can inhibit microbial protein synthesis and enzymatic activity, further contributing to its antimicrobial effects.[4]
dot
Caption: Mechanism of this compound's antimicrobial action.
Quantitative Antimicrobial Activity of this compound
The effectiveness of this compound against various foodborne pathogens is summarized below. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.
| Microorganism | Food Matrix/Medium | MIC (µg/mL) | MBC (µg/mL) | Log Reduction | Reference |
| Salmonella Enteritidis | Milk | 6.25 (in combination with polylysine) | - | 6 orders of magnitude (in combination with polylysine) | [5] |
| Salmonella enterica | Meat | - | - | 5 orders of magnitude (with iturin) | [3] |
| Staphylococcus aureus | Mueller Hinton Broth | 200 | 250 | - | [6] |
| Staphylococcus aureus (clinical strains) | - | 512 - 1024 | 1024 - 2048 | - | |
| Shigella dysenteriae | Mueller Hinton Broth | 150 | 200 | - | [6] |
| Listeria monocytogenes | Stainless steel/polypropylene | - | - | Reduced adhesion by 10² CFU/cm² | [7] |
| Pseudomonas aeruginosa | - | - | - | 3.91 log reduction at 400 µg/mL | [8] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is adapted from the microbroth dilution method.[6]
Materials:
-
Pure this compound
-
Target microorganism (e.g., Staphylococcus aureus)
-
Mueller Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
Nutrient Agar (NA) plates
Procedure:
-
Prepare this compound Stock Solution: Dissolve a known weight of pure this compound in a suitable solvent (e.g., sterile deionized water) to create a high-concentration stock solution.
-
Prepare Bacterial Inoculum: Culture the target microorganism in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 1.5 x 10⁸ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with MHB to obtain a range of concentrations (e.g., 512, 256, 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).
-
Inoculation: Add an equal volume of the prepared bacterial inoculum to each well, including a positive control (broth with bacteria, no this compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration of this compound that shows no visible growth.
-
MBC Determination: To determine the MBC, take a 10 µL aliquot from each well that showed no visible growth and streak it onto a NA plate.
-
Incubation: Incubate the NA plates at 37°C for 24 hours.
-
MBC Reading: The MBC is the lowest concentration of this compound that results in no bacterial growth on the NA plate.
dot
Caption: Workflow for MIC and MBC determination.
Protocol 2: Challenge Test for this compound in a Food Matrix (e.g., Ground Meat)
This protocol outlines a general procedure for a challenge test to evaluate the efficacy of this compound in preserving a food product.
Materials:
-
Fresh ground meat
-
Pure this compound
-
Target foodborne pathogen (e.g., Salmonella Typhimurium)
-
Phosphate-buffered saline (PBS)
-
Stomacher bags
-
Incubator/refrigerator
-
Plating media (e.g., XLD agar for Salmonella)
Procedure:
-
Prepare Inoculum: Culture the target pathogen overnight and dilute to a known concentration (e.g., 10⁶ CFU/mL) in PBS.
-
Sample Preparation: Divide the ground meat into equal portions (e.g., 25 g).
-
Treatment Application:
-
Control Group: Inoculate a set of meat samples with the prepared pathogen culture.
-
Treatment Group: Prepare a solution of this compound at the desired concentration and mix it thoroughly with another set of meat samples. Then, inoculate these samples with the same pathogen culture.
-
-
Homogenization: Ensure the inoculum and this compound are evenly distributed within the meat samples.
-
Storage: Store all samples under conditions that mimic the intended storage of the food product (e.g., refrigeration at 4°C).
-
Microbial Analysis: At specified time intervals (e.g., day 0, 1, 3, 5, 7), take a sample from each group.
-
Add the meat sample to a stomacher bag with a known volume of sterile PBS.
-
Homogenize the sample using a stomacher.
-
Perform serial dilutions of the homogenate.
-
Plate the dilutions onto the appropriate selective agar.
-
-
Incubation and Enumeration: Incubate the plates under the appropriate conditions and enumerate the colonies to determine the CFU/g of the target pathogen.
-
Data Analysis: Calculate the log reduction of the pathogen in the treatment group compared to the control group at each time point. A significant log reduction indicates the preservative effect of this compound.[9][10][11]
Safety and Regulatory Considerations
This compound derived from Bacillus subtilis is considered GRAS.[1][2] However, it is important to note that this compound can exhibit hemolytic activity, and therefore, dose optimization is crucial for its safe application in food products.[2] Researchers and developers should conduct thorough safety assessments and adhere to the regulatory guidelines of the respective authorities (e.g., FDA, EFSA) before commercial application.
Conclusion
This compound presents a promising natural alternative to synthetic food preservatives. Its broad-spectrum antimicrobial activity, coupled with its GRAS status, makes it an attractive candidate for extending the shelf-life and enhancing the safety of various food products. The protocols and data presented in these application notes provide a foundation for further research and development of this compound as a commercially viable food preservative. Further studies are encouraged to optimize its application in specific food systems and to fully elucidate its long-term stability and sensory impacts.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical structure, properties and potential applications of this compound, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mini-review: mechanism of antimicrobial action and application of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of antimicrobial activity of this compound and polylysine against Salmonella enteritidis in milk evaluated by a response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tost.unise.org [tost.unise.org]
- 7. This compound reduces the adhesion of food-borne pathogenic bacteria to solid surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Postharvest intervention technologies for safety enhancement of meat and meat based products; a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of chemical rinses suitable for very small meat plants to reduce pathogens on beef surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Formulation of Surfactin in Pharmaceutical Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Surfactin, a potent cyclic lipopeptide biosurfactant produced by Bacillus subtilis, has garnered significant attention in the pharmaceutical field due to its broad spectrum of biological activities. These include antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] Its amphiphilic nature, consisting of a hydrophilic peptide ring and a hydrophobic fatty acid chain, allows it to readily interact with and disrupt cell membranes, a key mechanism in its therapeutic effects.[1][4] This unique structure also makes this compound an excellent candidate for the development of novel drug delivery systems, such as nanoparticles and liposomes, to enhance the therapeutic efficacy and reduce the toxicity of various drugs.[1][4]
These application notes provide an overview of formulation strategies for this compound, focusing on its incorporation into nanoparticles and liposomes for various pharmaceutical applications. Detailed protocols for the preparation and characterization of these formulations are provided to guide researchers in their drug development efforts.
Therapeutic Applications and Mechanisms of Action
This compound's therapeutic potential stems from its diverse biological activities:
-
Anticancer Activity: this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, colon, and liver cancer.[4][5] Its proposed mechanisms include the generation of reactive oxygen species (ROS), activation of c-Jun N-terminal kinase (JNK), and modulation of the mitochondrial/caspase pathway.[6][7] It can also inhibit cancer cell invasion and metastasis by targeting signaling pathways like NF-κB and PI3K/Akt.[7]
-
Anti-inflammatory Activity: this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2][8][9] This is achieved by downregulating the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways.[2][9]
-
Antimicrobial Activity: Its ability to disrupt microbial cell membranes makes it effective against a wide range of bacteria and viruses.[1][3]
Data Presentation: Physicochemical Characteristics of this compound Formulations
The following tables summarize the quantitative data from various studies on this compound-based nanoformulations, providing a comparative overview of their physicochemical properties.
Table 1: this compound-Based Nanoparticles
| Formulation Type | Drug Loaded | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| This compound Nanomicelles | Prodigiosin | 227 ± 18.95 | 0.59 ± 0.17 | -27.1 ± 0.97 | 98 | Not Reported | [10] |
| OleSurf-based LNPs | mRNA | < 80 | Not Reported | Not Reported | > 95 | Not Reported | [11] |
| Glibenclamide NPs | Glibenclamide | 150-250 | < 0.2 | -20 to -30 | ~70-85 | ~5-15 | [12] |
| Quercetin-Doxorubicin NPs | Quercetin & Doxorubicin | 90-110 | < 0.2 | -15 to -25 | ~80-90 | ~5-10 | [13] |
Table 2: this compound-Containing Liposomes
| Liposome Composition | Drug Loaded | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| HSPC/CH/PEG-DSPE | Bufalin Derivative | 164.6 ± 10.3 | Not Reported | Not Reported | 93.24 ± 2.15 | [14] |
| Phosphatidylcholine/Cholesterol/Span 80/Tween 80 | Evans Blue Dye | 6,000-15,000 | Not Reported | Not Reported | Not Reported | |
| DMPC/DMPG/Tween 20 | Annamycin | 150 | Not Reported | Not Reported | Not Reported | [15] |
Mandatory Visualizations
Signaling Pathways
Caption: this compound's anticancer signaling pathway.
Caption: this compound's anti-inflammatory signaling pathway.
Experimental Workflows
Caption: Workflow for nanoparticle preparation.
Caption: Workflow for liposome preparation.
Experimental Protocols
Protocol 1: Preparation of Drug-Loaded this compound Nanoparticles by Solvent Evaporation
This protocol describes a general method for preparing drug-loaded this compound nanoparticles using the solvent evaporation technique.[11]
Materials:
-
This compound
-
Hydrophobic drug of interest
-
Polymer (e.g., PLGA, PCL)
-
Organic solvent (e.g., acetone, dichloromethane)
-
Aqueous surfactant solution (e.g., polyvinyl alcohol (PVA), Tween 80)
-
Deionized water
-
Ultrasonicator (probe or bath)
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of the polymer (e.g., 50-100 mg) and the hydrophobic drug (e.g., 5-10 mg) in a suitable organic solvent (e.g., 5 mL of acetone). Add this compound to this solution at a desired concentration (e.g., 1-5 mg/mL).
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., 1% w/v PVA in deionized water).
-
Emulsification: Add the organic phase dropwise to the aqueous phase while stirring vigorously on a magnetic stirrer. Sonicate the resulting mixture using a probe sonicator (e.g., 40% amplitude for 2-5 minutes on ice) or a bath sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Evaporate the organic solvent from the emulsion using a rotary evaporator at a controlled temperature (e.g., 40°C) and reduced pressure. Continue evaporation until all the organic solvent has been removed, resulting in a nanoparticle suspension.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes at 4°C) to pellet the nanoparticles.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any excess surfactant and unencapsulated drug. Repeat the centrifugation and washing steps two more times.
-
Resuspension and Storage: Resuspend the final nanoparticle pellet in a suitable aqueous buffer (e.g., PBS) or deionized water. The nanoparticle suspension can be stored at 4°C for short-term use or lyophilized for long-term storage.
Protocol 2: Preparation of this compound-Containing Liposomes by Thin-Film Hydration
This protocol outlines the preparation of this compound-containing liposomes using the widely adopted thin-film hydration method.[16][17][18]
Materials:
-
This compound
-
Phospholipids (e.g., phosphatidylcholine (PC), cholesterol)
-
Drug of interest (hydrophilic or hydrophobic)
-
Organic solvent system (e.g., chloroform:methanol, 2:1 v/v)
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Rotary evaporator
-
Bath sonicator or extruder with polycarbonate membranes
-
Round-bottom flask
Methodology:
-
Lipid Film Formation: Dissolve the phospholipids (e.g., PC and cholesterol at a specific molar ratio) and this compound in the organic solvent system in a round-bottom flask. If encapsulating a hydrophobic drug, dissolve it in this mixture as well.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure and at a temperature above the phase transition temperature of the lipids. This will form a thin, uniform lipid film on the inner wall of the flask.
-
Drying: Further dry the lipid film under a stream of nitrogen gas or in a vacuum desiccator for at least 2 hours to remove any residual organic solvent.
-
Hydration: Hydrate the dry lipid film by adding the aqueous buffer. If encapsulating a hydrophilic drug, dissolve it in the buffer prior to hydration. The temperature of the buffer should be above the lipid phase transition temperature. Gently rotate the flask to allow the film to swell and form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, more uniform liposomes (unilamellar vesicles or LUVs), sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times.
-
Purification: Remove any unencapsulated drug by dialysis, gel filtration chromatography, or ultracentrifugation.
-
Storage: Store the final liposome formulation at 4°C.
Protocol 3: Characterization of this compound Formulations
This protocol provides a general overview of the key techniques used to characterize this compound-based nanoparticles and liposomes.[15][19][20]
1. Particle Size and Zeta Potential Analysis:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the nanoparticle or liposome suspension in deionized water or a suitable buffer to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate and report the average values with standard deviation.
-
2. Morphological Characterization:
-
Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)
-
Procedure:
-
Place a drop of the diluted formulation onto a carbon-coated copper grid.
-
Allow the sample to air-dry or use negative staining (e.g., with phosphotungstic acid) for better contrast, especially for liposomes.
-
Observe the morphology, size, and shape of the nanoparticles or liposomes under the electron microscope.
-
3. Encapsulation Efficiency and Drug Loading:
-
Technique: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry
-
Procedure:
-
Total Drug Amount (Wt): Lyse a known amount of the formulation using a suitable solvent to release the encapsulated drug. Quantify the drug concentration using a validated HPLC or UV-Vis method.
-
Free Drug Amount (Wf): Separate the nanoparticles or liposomes from the aqueous medium containing the unencapsulated drug by centrifugation or ultrafiltration. Quantify the amount of free drug in the supernatant.
-
Calculations:
-
Encapsulation Efficiency (%EE) = [(Wt - Wf) / Wt] x 100
-
Drug Loading (%DL) = [(Wt - Wf) / Total weight of formulation] x 100
-
-
Conclusion
This compound's unique properties make it a versatile molecule for pharmaceutical applications, both as a therapeutic agent and as a key component in advanced drug delivery systems. The formulation of this compound into nanoparticles and liposomes offers promising strategies to enhance drug solubility, stability, and targeted delivery, thereby improving therapeutic outcomes. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers and scientists working to harness the full potential of this compound in pharmaceutical development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Chemical structure, properties and potential applications of this compound, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Activities of this compound and Potential Application of Nanotechnology Assisted this compound Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory activity and mechanism of this compound in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solvent effect in the synthesis of hydrophobic drug‐loaded polymer nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ptfarm.pl [ptfarm.pl]
- 13. researchgate.net [researchgate.net]
- 14. Surfactant Assisted Rapid-Release Liposomal Strategies Enhance the Antitumor Efficiency of Bufalin Derivative and Reduce Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 17. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. taylorfrancis.com [taylorfrancis.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Surfactin Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale production of Surfactin.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound production experiments.
Issue 1: Excessive Foam Formation in the Bioreactor
Q1: My bioreactor is overflowing due to excessive foam. What can I do to control it?
A1: Excessive foam is a common challenge in this compound production due to its excellent surfactant properties.[1][2][3] Here are several strategies to manage foaming:
-
Mechanical Defoaming: Employ mechanical foam breakers or impellers to physically disrupt the foam. However, this method can be energy-intensive and may not be completely effective on its own.[4]
-
Chemical Antifoaming Agents: The addition of antifoaming agents can effectively control foam. However, be aware that these agents can be costly, may interfere with downstream processing and purification, and can sometimes inhibit cell growth and this compound production.[4][5]
-
In-situ Product Removal (ISPR) via Foam Fractionation: This technique separates the this compound-rich foam from the culture broth during fermentation.[2][6] This not only controls foam but also serves as an initial purification step.[7][8] A maximum this compound concentration of 7.7 g/L in the foamate has been reported using this method.[2][9]
-
Anaerobic Fermentation: Cultivating Bacillus subtilis under anaerobic conditions can completely avoid foam formation.[4][7] This approach has been shown to be effective, though it may require optimization of other process parameters to maintain high yields.[4]
-
Bioreactor Design: Utilizing specialized bioreactors such as bubbleless membrane bioreactors, rotating disc bioreactors, or biofilm bioreactors can prevent foam generation by altering the mode of aeration.[3]
Q2: Will reducing aeration and agitation help with the foaming?
A2: Yes, reducing aeration and agitation rates can decrease foam formation. However, this may also negatively impact cell growth and this compound yield due to decreased oxygen transfer.[7][9] It is crucial to find an optimal balance that minimizes foaming without significantly compromising productivity. Some studies suggest that high aeration and agitation can lead to better this compound production despite the foaming challenge.[9][10]
Issue 2: Low this compound Yield
Q3: My this compound yield is consistently low. What factors should I investigate to improve it?
A3: Low yield is a significant hurdle in making this compound production economically viable.[1][5] Several factors can be optimized to enhance productivity:
-
Media Composition: The composition of the culture medium is critical.[5][11]
-
Carbon Source: Glucose is a commonly preferred carbon source.[11] However, high concentrations (50-60 g/L) can lead to the accumulation of acidic byproducts, lowering the pH and inhibiting production.[11] Using alternative and cheaper carbon sources like molasses has also shown promising results.[5][12]
-
Nitrogen Source: The choice of nitrogen source significantly impacts yield. Both inorganic sources like sodium nitrate and organic sources such as glutamic acid, soybean meal, and beef extract have been shown to be effective.[12][13][14]
-
Amino Acid Supplementation: Supplementing the medium with specific amino acids, particularly L-Leucine and L-Aspartic acid, can significantly boost this compound synthesis.[13]
-
Metal Ions: Metal ions like Mn²⁺ and Fe³⁺ can enhance this compound production.[11] Mn²⁺ can improve nitrate utilization and the activity of glutamate synthase, providing more precursors for synthesis.[11]
-
-
Fermentation Parameters: Optimizing physical parameters is crucial for maximizing yield.
-
pH: Maintaining the pH of the culture medium within an optimal range (typically between 6.0 and 8.0) is important.[1]
-
Temperature: The optimal temperature for this compound production by B. subtilis is generally around 30-37°C.[1][12]
-
Aeration and Agitation: Adequate oxygen supply is vital for cell growth and this compound synthesis. The agitation speed influences oxygen transfer and should be optimized.[1]
-
-
Genetic Engineering: Modifying the producing strain can lead to substantial improvements in yield. This can involve overexpressing key regulatory genes or knocking out competing pathways.[15]
Q4: I'm observing a decrease in this compound production after several generations of my Bacillus subtilis strain. What could be the cause?
A4: This could be due to the genetic instability of the production strain. High-producing strains can sometimes lose their productivity over successive subcultures. It is advisable to maintain cryopreserved stocks of the high-yielding strain and to periodically re-start cultures from these stocks. Regular verification of this compound production levels is also recommended. While Bacillus subtilis is generally considered to have good genetic stability, mutations can still occur.[15]
Frequently Asked Questions (FAQs)
Q5: What are the main challenges in the downstream processing and purification of this compound?
A5: The primary challenges in this compound purification include:
-
Complexity of the Fermentation Broth: The fermentation broth is a complex mixture of cells, residual media components, proteins, and other metabolites, which makes selective separation of this compound difficult.[16][17]
-
High Cost: Downstream processing can account for a significant portion of the total production cost.[1][18]
-
Purity Requirements: Achieving high purity is often necessary for pharmaceutical and cosmetic applications, which can involve multiple purification steps.[7]
Common purification methods include acid precipitation, solvent extraction, foam fractionation, and membrane-based techniques like ultrafiltration.[7][8][19] A two-step ultrafiltration process has been shown to be effective, where this compound micelles are first retained and then disrupted to allow for recovery.[16][17]
Q6: Are there cost-effective substrates I can use for large-scale this compound production?
A6: Yes, to reduce production costs, researchers are exploring the use of agro-industrial wastes and byproducts as substrates.[20] Materials like molasses, corn steep liquor, and crude glycerol have been successfully used as low-cost carbon sources for this compound production.[5][12][20]
Q7: How is this compound synthesis regulated in Bacillus subtilis?
A7: this compound synthesis is primarily regulated at the transcriptional level of the srfA operon.[21][22] This operon encodes the non-ribosomal peptide synthetase (NRPS) complex responsible for this compound assembly.[1][6] The expression of the srfA operon is controlled by a two-component signal transduction system, ComP-ComA.[21][22][23] This system is part of a larger quorum-sensing network that links this compound production to cell density.[6]
Quantitative Data Summary
Table 1: Effect of Fermentation Parameters on this compound Yield
| Parameter | Condition | This compound Yield (g/L) | Reference |
| pH | 6 | 1.25 | [1] |
| 8 | 1.9 | [1] | |
| Temperature | Optimized to 42.9°C | 1.82 | [24] |
| 37°C | Mentioned as optimal | [1] | |
| Agitation & Oxygen | Optimized | 6.45 | [1] |
| Carbon Source | Glucose (40 g/L) | Effective concentration | [11] |
| Molasses (160 ml/L) | 1.12 | [12] | |
| Nitrogen Source | Sodium Nitrate (5 g/L) | Optimal for BS5 strain | [12] |
| Beef Extract | 1.61-fold increase | [14] | |
| Metal Ion | Mn²⁺ (0.1 mmol/L) | 1.5 (6.2-fold increase) | [11] |
| Fe³⁺ nanoparticles | 6.02 | [11] |
Table 2: this compound Yields with Different Production Strategies
| Production Strategy | Strain | This compound Yield (g/L) | Reference |
| Optimized Fermentation | B. subtilis YPS-32 | 2.39 | [5] |
| Genetic Engineering & Optimization | B. subtilis | up to 16.7 | [1] |
| Metabolic Engineering | B. subtilis 168 | 3.89 | [25] |
| Genome Reduction | B. subtilis Δ6 | ~1.2 | [26] |
| Foam Fractionation (in foamate) | B. subtilis JABs24 | 7.7 | [2][9] |
Experimental Protocols
Protocol 1: Quantification of this compound using the CPC-BTB Colorimetric Assay
This protocol is adapted from a commonly used method for this compound quantification.[5][14]
Materials:
-
Cetylpyridinium chloride (CPC)
-
Bromothymol blue (BTB)
-
Phosphate buffered saline (PBS), pH 8.0
-
This compound standard
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of CPC-BTB Solution:
-
Prepare a 0.2 mmol/L CPC solution and a 0.2 mmol/L BTB solution in 0.1 mol/L PBS (pH 8.0).
-
Mix equal volumes of the CPC and BTB solutions.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound standard (e.g., 10 g/L) in ultrapure water.
-
Create a series of dilutions from the stock solution to generate standards with known concentrations (e.g., 0.2, 0.5, 1.0, 2.5, 5.0, 10.0 g/L).
-
-
Assay:
-
Add 100 µL of each standard or sample (fermentation supernatant) to a microcentrifuge tube.
-
Add 800 µL of the CPC-BTB solution to each tube.
-
Incubate at 25°C for 5 minutes.
-
Transfer 120 µL of the reaction mixture to a 96-well plate.
-
Measure the optical absorbance at 600 nm using a spectrophotometer.
-
-
Quantification:
-
Plot the absorbance values of the standards against their concentrations to create a standard curve.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
-
Protocol 2: Acid Precipitation for this compound Recovery
This is a common initial step for this compound purification.[7][8]
Materials:
-
Fermentation broth containing this compound
-
Hydrochloric acid (HCl)
-
Centrifuge
-
pH meter
Procedure:
-
Cell Removal: Centrifuge the fermentation broth to remove the bacterial cells.
-
Acidification:
-
Transfer the cell-free supernatant to a clean container.
-
Slowly add HCl while stirring to adjust the pH to approximately 2.0. This will cause the this compound to precipitate out of the solution.
-
-
Precipitate Collection:
-
Allow the precipitate to form, typically by incubating at 4°C overnight.
-
Collect the precipitate by centrifugation.
-
-
Washing and Drying:
-
Wash the precipitate with acidified water (pH 2.0) to remove impurities.
-
Lyophilize or air-dry the precipitate to obtain crude this compound.
-
Visualizations
Caption: Signaling pathway for the regulation of this compound synthesis in Bacillus subtilis.
Caption: A logical workflow for troubleshooting low this compound yield.
References
- 1. Chemical structure, properties and potential applications of this compound, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of an external foam column for in situ product removal in aerated this compound production processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Foam-Free Biosurfactant Production Processes Using Bacillus licheniformis [mdpi.com]
- 4. Foam-free production of this compound via anaerobic fermentation of Bacillus subtilis DSM 10T - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of fermentation conditions for this compound production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Evaluation of an external foam column for in situ product removal in aerated this compound production processes [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. abdel-mawgoud.com [abdel-mawgoud.com]
- 13. Optimizing this compound yield in Bacillus velezensis BN to enhance biocontrol efficacy and rhizosphere colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Optimizing this compound yield in Bacillus velezensis BN to enhance biocontrol efficacy and rhizosphere colonization [frontiersin.org]
- 15. Improving this compound Production in Bacillus subtilis 168 by Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recovery and purification of this compound from fermentation broth by a two-step ultrafiltration process - CentAUR [centaur.reading.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Production and optimization of this compound produced from locally isolated Bacillus halotolerans grown on agro-industrial wastes and its antimicrobial efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 21. transcription-initiation-region-of-the-srfa-operon-which-is-controlled-by-the-comp-coma-signal-transduction-system-in-bacillus-subtilis - Ask this paper | Bohrium [bohrium.com]
- 22. Transcription initiation region of the srfA operon, which is controlled by the comP-comA signal transduction system in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
Technical Support Center: Quantifying Surfactin with HPLC
Welcome to the technical support center for the quantification of Surfactin using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound standard show multiple peaks in the chromatogram instead of a single peak?
A1: Commercial this compound standards and this compound produced by microorganisms like Bacillus subtilis are typically a mixture of isoforms.[1][2] These isoforms can differ slightly in the length and branching of their fatty acid chains or in the amino acid composition of the peptide ring.[1] Consequently, a pure standard will often resolve into several closely eluting peaks, each representing a different this compound homologue.[2][3]
Q2: What causes peak tailing in my this compound chromatograms and how can I fix it?
A2: Peak tailing, where a peak is asymmetrical with a trailing edge, is often caused by secondary interactions between the analyte and the stationary phase.[4][5] For this compound, this can be due to interactions with residual silanol groups on the silica-based column.[4][5] To resolve this, ensure your mobile phase has a sufficiently low pH (using an additive like Trifluoroacetic Acid - TFA) to suppress the ionization of both the this compound carboxyl groups and the column's silanol groups.[1][6] Using a highly deactivated or end-capped column can also minimize these secondary interactions.[4]
Q3: My calibration curve for this compound is not linear. What could be the cause?
A3: Non-linearity in calibration curves for surfactants can occur, especially when using detectors like Evaporative Light Scattering Detectors (ELSD), which often produce a non-linear response that may require a polynomial curve fit.[7] For UV detectors, non-linearity can happen at high concentrations as the analyte approaches its critical micelle concentration (CMC), which can alter its chromatographic behavior.[8] It is recommended to work within a concentration range that demonstrates linearity and, if necessary, dilute samples to fall within this range.
Q4: I am observing "ghost peaks" in my blank runs. What are they and how do I get rid of them?
A4: Ghost peaks are unexpected peaks that appear in a chromatogram, even when injecting a blank solvent.[9][10] They are typically caused by contamination in the mobile phase, carryover from a previous injection in the autosampler, or leaching from system components.[11] To eliminate them, ensure you are using high-purity HPLC-grade solvents, regularly clean eluent reservoirs, and implement a robust needle wash method in your autosampler sequence.[9][12] Using a ghost trap or guard column can also help capture contaminants from the mobile phase before they reach the analytical column.[11]
Q5: What are the common causes of baseline noise or drift during my HPLC run?
A5: Baseline noise and drift can compromise the sensitivity and accuracy of your quantification.[13][14] Common causes include:
-
Inadequate mobile phase degassing: Dissolved gases can form bubbles in the detector cell.[15][16]
-
Temperature fluctuations: Ensure the column is in a thermostatted oven to maintain a constant temperature.[15][17]
-
Contaminated detector flow cell: This can be cleaned by flushing with a strong solvent.[13][15]
-
Poorly mixed mobile phase: This is especially problematic in gradient elution.[16]
-
Deteriorating detector lamp: Lamps have a finite lifetime and may need replacement.[15]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues in this compound quantification by HPLC.
| Observed Problem | Potential Causes | Recommended Solutions |
| Poor Peak Shape (Tailing) | Secondary interactions with silanol groups on the column.[4][5] | Use a mobile phase with a low pH additive like TFA (e.g., 0.05% - 0.1%) to suppress silanol activity.[1][6] Use a highly deactivated, end-capped, or polar-embedded column.[4] |
| Column overload. | Reduce the injection volume or dilute the sample.[18] | |
| Inconsistent Retention Times | Fluctuations in column temperature.[15][17] | Use a column oven to maintain a stable temperature. |
| Inconsistent mobile phase composition.[15][17] | Prepare fresh mobile phase daily and ensure components are accurately measured. Degas the mobile phase thoroughly. | |
| Column not properly equilibrated. | Increase the column equilibration time between runs, especially when changing mobile phase composition.[15] | |
| Broad Peaks | High injection volume or inappropriate injection solvent. | Inject a smaller volume. Whenever possible, dissolve the sample in the initial mobile phase.[18] |
| Extra-column dead volume. | Use tubing with a narrow internal diameter and ensure all fittings are secure.[4] | |
| Column degradation. | Replace the column with a new one. | |
| Ghost Peaks | Contaminated mobile phase or solvents.[9][11] | Use high-purity, HPLC-grade solvents. Filter aqueous components. |
| Carryover from the autosampler.[12] | Implement a rigorous needle wash program using a strong solvent. | |
| Contaminated system components (e.g., injector, seals).[11] | Perform regular preventative maintenance and cleaning of the HPLC system. | |
| High Backpressure | Blocked column frit or guard column.[19] | Filter all samples and mobile phases. Replace the guard column or backflush the analytical column (if recommended by the manufacturer). |
| Buffer precipitation. | Ensure the buffer concentration is below its solubility limit in the mobile phase, especially when mixing with high percentages of organic solvent.[20] | |
| Low Signal/Sensitivity | Incorrect detection wavelength. | This compound lacks a strong chromophore; detection is typically performed at low UV wavelengths such as 205 nm or 210 nm.[1][21] |
| Sample degradation. | Store standards and samples at low temperatures (e.g., 4°C) and away from light.[1] | |
| Insufficient sample concentration. | Optimize the sample preparation procedure to concentrate the analyte. |
Experimental Protocol: Isocratic HPLC Method for this compound Quantification
This protocol provides a starting point for developing a robust method for this compound quantification. Optimization may be required based on the specific sample matrix and available instrumentation.
1. Preparation of Standards and Samples
-
Standard Stock Solution: Prepare a 1000 mg/L stock solution of this compound standard in methanol.
-
Calibration Standards: Serially dilute the stock solution with methanol to prepare a series of calibration standards ranging from 10 mg/L to 500 mg/L.[1]
-
Sample Preparation (from Fermentation Broth):
-
Centrifuge the fermentation broth to remove bacterial cells.
-
Acidify the cell-free supernatant to pH 2.0 using concentrated HCl to precipitate the lipopeptides.
-
Allow the precipitate to form overnight at 4°C.
-
Centrifuge to collect the precipitate.
-
Extract the precipitate with methanol.
-
Filter the methanolic extract through a 0.22 µm syringe filter prior to injection.[1]
-
2. HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile (ACN) and 0.1% Trifluoroacetic Acid (TFA) in water |
| Mode | Isocratic elution with 80:20 (ACN: 0.1% TFA)[1] |
| Flow Rate | 1.0 - 2.2 mL/min[1] |
| Injection Volume | 20 - 30 µL[1] |
| Column Temperature | 30°C |
| Detection Wavelength | 205 nm[1] |
3. Data Analysis
-
Calibration Curve: Inject the prepared calibration standards. Construct a calibration curve by plotting the total peak area of all this compound isoforms against the corresponding concentration.[1]
-
Quantification: Inject the prepared sample. Determine the total peak area for the this compound isoforms in the sample chromatogram and calculate the concentration using the linear regression equation from the calibration curve.
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Key HPLC parameters and their impact on results.
References
- 1. ukm.my [ukm.my]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromtech.com [chromtech.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Characterization and Online Detection of this compound Isomers Based on HPLC-MSn Analyses and Their Inhibitory Effects on the Overproduction of Nitric Oxide and the Release of TNF-α and IL-6 in LPS-Induced Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 11. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 12. hplc.eu [hplc.eu]
- 13. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Common Causes of Baseline Noise in HPLC, UHPLC. [hplctips.blogspot.com]
- 14. uhplcs.com [uhplcs.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. researchgate.net [researchgate.net]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 19. agilent.com [agilent.com]
- 20. hplc.eu [hplc.eu]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Cost-Effective Surfactin Production
Welcome to the technical support center for surfactin production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to reducing the cost of this compound manufacturing.
Frequently Asked Questions (FAQs)
Q1: What are the primary cost drivers in this compound production?
A1: The major expenses in this compound production are associated with the culture medium, especially the carbon and nitrogen sources, and the downstream processing for purification.[1][2][3] Downstream processing alone can account for 60-80% of the total production cost.[4][5]
Q2: How can I reduce the cost of the fermentation medium?
A2: A primary strategy is to replace expensive, refined substrates with low-cost agro-industrial wastes.[2][6] Numerous studies have demonstrated successful this compound production using materials such as crude glycerol, molasses, cassava wastewater, and oilseed cakes.[7][8][9][10] These alternatives not only reduce media costs but also contribute to a more sustainable process by valorizing waste products.[11][12]
Q3: What is "metabolic engineering," and how can it improve this compound yield?
A3: Metabolic engineering involves modifying the genetic makeup of the producing organism, typically Bacillus subtilis, to enhance the production of the target compound.[1][13] For this compound, this can include overexpressing genes involved in the this compound synthesis pathway (like the srfA operon), knocking out genes for competing metabolic pathways, and improving the export of this compound out of the cell.[14][15][16] These modifications can lead to significantly higher titers and productivity, thereby reducing the per-unit cost.[17]
Q4: What are the most cost-effective methods for purifying this compound?
A4: Traditional purification methods often rely on large volumes of organic solvents, which are expensive and environmentally hazardous.[4] More cost-effective and scalable downstream processing strategies include foam fractionation and membrane filtration (ultrafiltration).[4][18][19] These methods can be integrated with the fermentation process for continuous product removal, which can also improve overall yield by reducing product inhibition.[5][20]
Q5: Can optimizing fermentation parameters alone lead to significant cost reduction?
A5: Yes. Optimizing fermentation conditions such as pH, temperature, agitation, and aeration can substantially increase this compound yield without altering the strain or medium composition.[2][3][21] Implementing advanced fermentation strategies like fed-batch culture, where nutrients are supplied during the fermentation, can achieve high cell densities and significantly higher this compound titers compared to simple batch processes.[15][22][23]
Troubleshooting Guides
Issue 1: Low this compound Yield
| Possible Cause | Troubleshooting Step |
| Suboptimal Medium Composition | Screen different carbon and nitrogen sources. Glucose is a common choice, but concentrations must be optimized as high levels can inhibit production.[1][24] Consider supplementing with key metal ions like iron (Fe²⁺/Fe³⁺) and manganese (Mn²⁺), which are crucial for enzyme activity in the synthesis pathway.[1] |
| Inadequate Fermentation Conditions | Optimize physical parameters. The optimal pH for this compound production is typically between 6.3 and 8.0, and the ideal temperature is often around 37°C.[2][3] Ensure proper aeration and agitation, as oxygen availability is critical.[2] |
| Product Inhibition | High concentrations of this compound can inhibit the growth of the producing cells. Implement in-situ product removal techniques like foam fractionation to continuously remove this compound from the broth.[4][20] |
| Inefficient Producer Strain | The wild-type strain may have inherent limitations. Consider strain improvement through mutagenesis or metabolic engineering to enhance the expression of the this compound synthetase operon (srfA) or eliminate competing pathways.[16][17] |
Issue 2: High Foam Production in Bioreactor
| Possible Cause | Troubleshooting Step |
| Natural Property of this compound | This compound is a powerful biosurfactant, and foaming is an inherent part of its production. This property can be harnessed for purification. |
| Process Disruption | Excessive foam can lead to loss of culture volume and contamination. Use a foam reflux system to collapse the foam and return the liquid to the fermenter, which also concentrates the product.[11][21] Mechanical foam breakers or the addition of specific antifoaming agents (e.g., organosilicon-based) may be necessary, but their impact on downstream processing should be evaluated.[15] |
Issue 3: High Cost of Downstream Processing
| Possible Cause | Troubleshooting Step |
| Use of Expensive Solvents | Replace or reduce the use of organic solvents for extraction. |
| Complex Multi-Step Purification | Simplify the purification workflow. Start with acid precipitation to recover crude this compound from the cell-free supernatant by adjusting the pH to 2.0.[15] This can be followed by more efficient methods like ultrafiltration or foam fractionation for further purification.[4][19] |
Data Presentation: this compound Production Using Low-Cost Substrates
The following table summarizes this compound yields obtained from various Bacillus subtilis strains using different low-cost, agro-industrial residues as primary substrates.
| Substrate | Producing Strain | This compound Yield (g/L) | Reference |
| Soap-Derived Crude Glycerol | B. subtilis #309 | ~2.8 | [6][9] |
| Rapeseed Cake | B. subtilis #309 | 1.45 | [8][10] |
| Sunflower Cake | B. subtilis #309 | 1.19 | [8][10] |
| Molasses & Soybean Meal | B. subtilis YPS-32 | 2.39 | [11][25] |
| White Beans Powder & Waste Frying Oil | B. subtilis SNW3 | 1.17 | [26] |
| Maldex-15 (Corn Starch By-product) | B. subtilis BDCC-TUSA-3 | 36.1 (cell biomass included) | [22] |
| Beer Waste | B. subtilis | 0.21 | [2] |
Experimental Protocols
Protocol 1: this compound Production via Fed-Batch Fermentation
This protocol is a generalized procedure based on methodologies described for high-density cultivation of B. subtilis.[15]
-
Seed Culture Preparation: Inoculate a single colony of the B. subtilis strain into 30 mL of LB liquid medium in a 250 mL flask. Incubate at 37°C with shaking at 200 rpm for 12 hours.
-
Bioreactor Setup: Prepare a 5 L bioreactor with 1.9 L of fermentation medium. The medium composition should be optimized but can be based on a mineral salt medium with a defined carbon and nitrogen source.[15]
-
Inoculation: Transfer 100 mL of the seed culture to the bioreactor.
-
Batch Phase: Run the fermentation at 37°C. Maintain the pH at 7.0 using automated additions of NaOH and HCl. Set the initial airflow to 2 vvm and agitation to 300 rpm.
-
Fed-Batch Phase: After the initial carbon source is depleted (often indicated by a sharp increase in dissolved oxygen), begin the feeding phase. A concentrated feed solution (e.g., containing glucose, tryptone, beef extract, and essential salts) is added automatically to maintain dissolved oxygen (DO) at a setpoint, typically 40-50%.[15]
-
Sampling: Collect samples periodically to measure cell density (OD600) and this compound concentration.
-
Harvesting: Continue the fermentation until this compound production plateaus or declines (e.g., after 36-48 hours).
Protocol 2: this compound Quantification by Acid Precipitation and HPLC
This protocol outlines a standard method for extracting and quantifying this compound from a fermentation broth.[15]
-
Sample Preparation: Centrifuge 20 mL of fermentation broth at 8,000 rpm for 10 minutes to remove bacterial cells.
-
Acid Precipitation: Transfer the supernatant to a new tube and adjust the pH to 2.0 with concentrated HCl. This will cause the this compound to precipitate.
-
Incubation & Recovery: Incubate the acidified supernatant overnight at 4°C. Centrifuge again at 8,000 rpm for 10 minutes to pellet the precipitated this compound. Discard the supernatant.
-
Solubilization: Dry the pellet at room temperature and then dissolve it in 5 mL of methanol.
-
Filtration: Filter the methanol solution through a 0.22 µm organic filter to remove any remaining insoluble particles.
-
HPLC Analysis: Analyze the filtered sample using High-Performance Liquid Chromatography (HPLC) with a C18 column to determine the concentration of this compound by comparing it to a known standard.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Chemical structure, properties and potential applications of this compound, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ftb.com.hr [ftb.com.hr]
- 4. In situ downstream strategies for cost-effective bio/surfactant recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sustainable this compound Production by Bacillus subtilis Using Crude Glycerol from Different Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Sustainable Production of Biosurfactant from Agro-Industrial Oil Wastes by <i>Bacillus subtilis</i> and Its Potential Application as Antioxidant and ACE Inhibitor - ProQuest [proquest.com]
- 11. scispace.com [scispace.com]
- 12. Low-cost production and application of lipopeptide for bioremediation and plant growth by Bacillus subtilis SNW3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving this compound Production in Bacillus subtilis 168 by Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciforum.net [sciforum.net]
- 15. mdpi.com [mdpi.com]
- 16. Rational strain improvement for this compound production: enhancing the yield and generating novel structures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improving this compound Production in Bacillus subtilis 168 by Metabolic Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] Setting up and modelling of overflowing fed-batch cultures of Bacillus subtilis for the production and continuous removal of lipopeptides. | Semantic Scholar [semanticscholar.org]
- 21. Optimization of fermentation conditions for this compound production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Exponential fed-batch strategy for enhancing biosurfactant production by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Enhancement of this compound yield by improving the medium composition and fermentation process - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
overcoming foaming issues during Surfactin fermentation
This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during surfactin fermentation, with a focus on overcoming foaming issues.
Frequently Asked Questions (FAQs)
Q1: What causes excessive foaming during this compound fermentation?
Excessive foaming is a common issue in this compound production and is primarily caused by the surface-active nature of this compound itself.[1][2] The high agitation and aeration rates required for optimal B. subtilis growth and this compound synthesis exacerbate this issue by introducing gas into the fermentation broth, which is then stabilized by the produced this compound, leading to foam formation.[1][3][4] The presence of proteins, polysaccharides, and other biomolecules in the culture medium can also contribute to foam stabilization.[4]
Q2: What are the negative consequences of uncontrolled foaming?
Uncontrolled foaming can lead to several operational problems, including:
-
Loss of culture volume: Foam can escape the bioreactor, leading to a reduction in the working volume and loss of cells and nutrients.[1][2]
-
Contamination: Foam escaping the vessel can create a bridge for contaminating microorganisms to enter the sterile environment.[1][5]
-
Process control interference: Foam can interfere with monitoring probes (e.g., pH, dissolved oxygen), leading to inaccurate readings and poor process control.[6]
-
Reduced product yield: The loss of biomass and nutrients in the foam can negatively impact the final this compound yield.[7]
Q3: What are the main strategies to control foaming?
There are three primary strategies for controlling foam during this compound fermentation:
-
Chemical Methods: The use of chemical antifoaming agents that reduce surface tension and destabilize foam.[1][4]
-
Mechanical Methods: Employing mechanical devices to physically break down the foam.[1][4]
-
Process and Bioreactor Modifications: Optimizing fermentation parameters or using specialized bioreactor designs to prevent or minimize foam formation.[1][8]
Q4: Can foaming actually be beneficial for this compound production?
Interestingly, some studies suggest that foaming can stimulate this compound production.[9] This has led to the development of integrated foam fractionation systems that not only control foam but also serve as an in-situ product recovery method, leading to higher overall this compound concentrations in the collected foam.[3][10]
Troubleshooting Guide
This guide provides solutions to specific foaming issues you might encounter during your this compound fermentation experiments.
Issue 1: Sudden and Aggressive Foaming Early in Fermentation
| Possible Cause | Troubleshooting Action |
| High initial aeration and agitation rates | Reduce the aeration and agitation rates. Gradually increase them as the culture adapts. Monitor dissolved oxygen levels to ensure they remain sufficient for cell growth.[4] |
| Rich medium composition | If using a complex medium with high protein content, consider optimizing the medium to reduce the concentration of foam-stabilizing components.[4] |
| Sub-optimal antifoam addition | Check the concentration and dosing strategy of your antifoam agent. A continuous, low-level addition is often more effective than large, intermittent doses. |
Issue 2: Persistent Foaming Throughout the Fermentation
| Possible Cause | Troubleshooting Action |
| Ineffective antifoam agent | The chosen antifoam agent may be incompatible with your medium or strain. Test different types of antifoams (e.g., silicone-based, glycol-based, natural oils) to find the most effective one.[4][11] Be aware that some antifoams can negatively impact cell growth or product purification.[1] |
| High cell density and this compound production | This is a sign of a successful fermentation but requires robust foam control. Consider implementing a mechanical foam breaker or a foam collection system.[4][5] |
| Bioreactor geometry | A vessel with a small headspace can exacerbate foaming issues. If possible, use a bioreactor with a larger headspace to accommodate foam.[4] |
Issue 3: Foaming Interfering with Probes and Sensors
| Possible Cause | Troubleshooting Action |
| Foam reaching the level of the probes | Install probes at an angle or use probe extensions to keep them submerged in the liquid phase. Some bioreactors offer alternative port locations. |
| Sticky foam residue on probes | Clean the probes between batches according to the manufacturer's instructions. If fouling is severe, consider intermittent cleaning protocols during long fermentation runs if your system allows for it without compromising sterility. |
Data Presentation
Table 1: Comparison of Different Strategies for Foam-Free or Foam-Controlled this compound Production
| Strategy | Microorganism | Fermentation Mode | This compound Titer | Key Findings |
| Anaerobic Fermentation | Bacillus subtilis DSM 10T | Anaerobic Batch | 87 mg/L | Successfully avoided foaming; product yields exceeded some aerobic processes with foam fractionation.[8] |
| Anaerobic Fermentation | Bacillus subtilis JABs24 | Anaerobic Batch | 100 mg/L | Demonstrated foam-free production under strict anaerobic conditions.[1] |
| Oxygen-Limited Fermentation | Bacillus licheniformis EL3 | Oxygen-Limited Batch | 75 ± 3 mg/L | Achieved foam-free production by limiting oxygen, suggesting an alternative to strictly anaerobic conditions.[1] |
| Foam Overflow with Cell Recycling | Bacillus subtilis | Fed-Batch | 6.45 g/L (in foam) | Integrated foam collection and cell recycling significantly increased this compound concentration.[5] |
| Bubbleless Membrane Bioreactor | Bacillus subtilis ATCC 21332 | Batch | 242 mg/L | Prevented foam formation by using a membrane for aeration, though some this compound adsorbed to the membrane.[6] |
| Optimized Aerobic Fermentation with Foam Reflux | B. subtilis YPS-32 | 5L Fermenter | 2.39 g/L | Optimized medium and fermentation conditions combined with a foam reflux method led to high yields.[7][12] |
Experimental Protocols
Protocol 1: Evaluation of Chemical Antifoaming Agents
Objective: To determine the most effective chemical antifoam agent and its optimal concentration for controlling foam in this compound fermentation.
Materials:
-
Bacillus subtilis strain
-
Fermentation medium (e.g., Landy medium)[12]
-
Benchtop bioreactors (e.g., 2.5 L)[8]
-
Various antifoam agents (e.g., silicone-based, polypropylene glycol, olive oil)[4]
-
Sterile syringes and filters for antifoam addition
-
Foam height sensor (optional)
Methodology:
-
Prepare and sterilize the bioreactors containing the fermentation medium.
-
Inoculate the bioreactors with a pre-culture of B. subtilis.
-
Set the initial fermentation parameters (e.g., temperature, pH, agitation, aeration). A common starting point is 30°C, pH 7.0, 300 rpm, and 1 L/min aeration.[7][12]
-
Prepare sterile stock solutions of the different antifoam agents.
-
As foam begins to form, add a known concentration of the first antifoam agent to one of the bioreactors.
-
Monitor the foam level and the time it takes for the foam to collapse.
-
In parallel bioreactors, test the other antifoam agents at the same initial concentration.
-
For the most effective antifoam, perform a dose-response experiment in subsequent fermentations to determine the minimal concentration required for effective foam control.
-
Throughout the fermentation, take samples to measure cell growth (OD600) and this compound concentration to assess any potential negative effects of the antifoam agents.[1]
Protocol 2: Implementation of a Foam Reflux System
Objective: To control foaming by collecting and returning the collapsed foam to the bioreactor, thereby minimizing loss of culture volume.
Materials:
-
Bioreactor (e.g., 5 L) equipped with a foam outlet port[12]
-
Sterile reflux flask (e.g., 2 L)[12]
-
Sterile tubing
-
Peristaltic pump (optional, for controlled return)
Methodology:
-
Assemble the fermentation setup, connecting the foam outlet port of the bioreactor to the sterile reflux flask using sterile tubing.
-
Begin the fermentation under optimized conditions for this compound production.
-
As foam is generated and rises, it will be directed into the reflux flask.
-
Allow the foam to collapse in the flask. The liquid (condensate) can be returned to the bioreactor.
-
The rate of foam reflux can be controlled to maintain a constant volume in the fermentation broth.[12]
-
Regularly monitor the biomass and this compound content in both the bioreactor and the reflux flask to ensure the system is functioning efficiently.
Visualizations
Diagram 1: Troubleshooting Workflow for Foaming Issues
Caption: A logical workflow for troubleshooting common foaming issues.
Diagram 2: Logical Relationships in Foam Control Strategies
Caption: Key strategies and methods for controlling foam in fermentation.
References
- 1. mdpi.com [mdpi.com]
- 2. New Continuous Process for the Production of Lipopeptide Biosurfactants in Foam Overflowing Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How to Control Foaming in Microbial Fermentation Processes [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Foam-free production of this compound via anaerobic fermentation of Bacillus subtilis DSM 10T - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ultimate Guide to Mastering Antifoam Agents for Fermentation Efficiency [sixindefoamer.com]
- 12. Optimization of fermentation conditions for this compound production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Surfactin Production in Bacillus subtilis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the genetic engineering of Bacillus subtilis to enhance the production of the lipopeptide biosurfactant, surfactin.
Frequently Asked Questions (FAQs)
Q1: What are the primary genetic strategies to increase this compound production in B. subtilis? A1: Key strategies focus on several molecular and cellular levels:
-
Promoter Engineering: Replacing the native, quorum-sensing-regulated promoter of the srfA operon (PsrfA) with a strong constitutive or inducible promoter can uncouple production from cell-density dependence.[1][2][3][4] However, this strategy's success can be strain-dependent, sometimes leading to decreased production in high-yield wild-type strains.[4][5]
-
Deregulation of Transcription: Knocking out global repressor genes, such as codY, has been shown to significantly enhance this compound titers.[5] CodY represses many stationary-phase genes, including the srfA operon, in the presence of high GTP levels, which are characteristic of rapid growth.[6]
-
Enhancing Precursor Supply: this compound is synthesized from fatty acids and amino acids. Overexpressing key genes in the fatty acid biosynthesis pathway can increase the availability of these precursors and boost this compound yield.[2]
-
Improving this compound Export: The accumulation of this compound can be toxic to the cell. Overexpressing native or heterologous transporter genes, such as yfiS or yerP, can facilitate this compound efflux and increase final titers.[5]
-
Activating the Synthesis Machinery: The common laboratory strain B. subtilis 168 has a mutation in the sfp gene, which encodes a crucial phosphopantetheinyl transferase (PPTase) needed to activate the this compound synthetase enzyme complex. Repairing or overexpressing a functional sfp gene is a prerequisite for this compound production in this strain.[5][7]
-
Optimizing Quorum Sensing: Overexpression of positive regulators in the quorum sensing pathway, like comX and phrC, can stimulate the transcription of the srfA operon and increase this compound production.[8]
Q2: Why is B. subtilis 168 a common choice for engineering, and what is its primary limitation? A2: B. subtilis 168 is a widely used chassis for metabolic engineering because it is genetically tractable, non-pathogenic, and its genome has been extensively characterized. Its main limitation for this compound production is a natural frameshift mutation in the sfp gene, rendering the Sfp enzyme inactive.[5][7] The srfA operon, which codes for the this compound synthetase, is intact, but the enzyme complex cannot be activated without a functional Sfp. Therefore, the first step in engineering this strain is to restore Sfp activity.[5][7]
Q3: What is the role of the srfA operon and its regulation? A3: The srfA operon is a large (~27 kb) gene cluster that encodes the non-ribosomal peptide synthetase (NRPS) responsible for synthesizing the this compound lipopeptide.[5][8] Its expression is tightly regulated by a complex quorum-sensing (QS) system. At high cell density, the ComX pheromone activates the ComP-ComA two-component system.[8][9] The phosphorylated response regulator, ComA-P, then directly binds to the srfA promoter to activate transcription.[5][8][10] This system ensures that this compound, which also acts as a signaling molecule, is produced primarily during the late-exponential and stationary phases of growth.[2][11]
Q4: Beyond genetics, what fermentation parameters are critical for high this compound yield? A4: Optimizing fermentation conditions is crucial and can lead to dramatic increases in production. Key parameters include:
-
Medium Composition: The choice of carbon (e.g., glucose, molasses) and nitrogen sources (e.g., glutamic acid, nitrate) is vital.[12][13][14]
-
Metal Ions: Metal ions like Fe2+ and Mg2+ are important cofactors for enzymes involved in this compound biosynthesis and can significantly boost yields when supplemented at optimal concentrations.[12][13][14][15]
-
pH Control: Maintaining an optimal pH (often around 7.0) is critical, as low pH can repress srfA expression.[5][12]
-
Aeration and Agitation: Sufficient oxygen supply is necessary for cell growth and production, but excessive agitation can cause severe foaming, which can lead to cell lysis and product loss.[5]
-
Foam Control: Due to this compound's high surface activity, foaming is a major challenge in bioreactors. This can be managed with chemical defoamers (though some can be toxic), foam traps, or by exploring alternative foam-free fermentation strategies.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Explanation |
| No or very low this compound production in an engineered B. subtilis 168 strain. | Inactive Sfp enzyme. | The srfA-encoded synthetase requires post-translational modification by the Sfp phosphopantetheinyl transferase. The 168 strain has a mutated, non-functional sfp gene. Solution: Integrate a functional copy of the sfp gene into the chromosome or express it from a plasmid.[5][7] |
| This compound yield is lower than expected after replacing the native PsrfA promoter.** | Inappropriate promoter strength or regulation. | The expression of the large srfA operon imposes a significant metabolic burden. A constitutive promoter that is too strong can impair cell growth. Furthermore, some studies show that promoter replacement is detrimental in high-producing strains, suggesting the native regulation is highly optimized. Solution: Test a library of promoters with varying strengths.[3][16] Consider using an inducible promoter to separate the growth and production phases. For high-producing wild-type strains, focus on other strategies like knocking out repressors.[4][5] |
| Inconsistent this compound yields between batch fermentations. | Variability in culture conditions. | This compound production is highly sensitive to environmental factors like pH, dissolved oxygen, and nutrient availability. Solution: Use a well-controlled bioreactor to maintain consistent pH, temperature, and aeration.[5][12] Implement a defined medium to reduce variability from complex components like yeast extract.[7] |
| Excessive foaming. | Foaming can cause cell stress, lysis, and loss of product into the foamate, leading to inconsistent measurements of the broth concentration. Solution: Employ a foam trap or a controlled addition of a biocompatible antifoam agent.[5] | |
| Engineered strain exhibits poor growth or genetic instability. | High metabolic load. | Overexpression of the large srfA operon and other pathway genes can divert significant cellular resources from essential processes, leading to poor growth. Solution: Balance the expression levels of engineered pathways. Use tunable promoters to optimize expression. A two-stage fermentation strategy, where cells are first grown to a high density before production is induced, can also alleviate this burden.[17] |
| Deleterious gene edits. | Knocking out certain genes can have unforeseen negative effects on cell physiology. For instance, edits that work in one strain background may be deleterious in another, such as a genome-reduced strain.[7] Solution: Thoroughly characterize the phenotype of the knockout strain. If growth is severely impaired, consider alternative genetic targets. |
Data Summary: Impact of Genetic Modifications on this compound Production
The following tables summarize quantitative data from various genetic engineering strategies. Note that direct comparison between studies can be challenging due to differences in strains, media, and fermentation conditions.
Table 1: Effect of Gene Overexpression on this compound Production
| Gene(s) Overexpressed | Function / Pathway | Host Strain | Fold Increase in Titer | Final Titer (mg/L) | Citation |
|---|---|---|---|---|---|
| yfiS | Predicted this compound transporter | B. subtilis 168 derivative | ~1.4x | 1060.7 | [5] |
| comX + phrC | Quorum sensing signaling peptides | B. subtilis | 6.4x | 135.1 | [8] |
| narG, narH, cypC, secA, ftsE | Combinatorial: Nitrate reduction, hydroxylation, transport | B. subtilis ATCC 21332 | 41.4x | Not specified |[18] |
Table 2: Effect of Gene Knockout on this compound Production
| Gene(s) Knocked Out | Function / Pathway | Host Strain | Fold Increase in Titer | Final Titer (mg/L) | Citation |
|---|---|---|---|---|---|
| codY | Global transcriptional repressor | B. subtilis 168 derivative | ~2.1x | 1601.8 | [5] |
| eps operon | Biofilm exopolysaccharide synthesis | B. subtilis 168 | 1.8x | Not specified | [2] |
| tasA-sipW-yqxM operon | Biofilm amyloid synthesis | B. subtilis 168 | 2.1x | Not specified |[2] |
Table 3: Effect of srfA Promoter Engineering on this compound Production
| Promoter Change | Host Strain | Effect on Titer | Final Titer (g/L) | Citation |
|---|---|---|---|---|
| PsrfA → Pveg (constitutive) | B. subtilis 3A38 (low producer) | ~3.7x Increase | 0.26 | [4] |
| PsrfA → Pveg (constitutive) | B. subtilis DSM 10T (high producer) | ~15.5x Decrease | 0.04 | [4] |
| PsrfA → PlepA, PspoVG, PgsiB | B. subtilis 168 derivative | >98% Decrease | 3.1 - 16.5 (mg/L) |[5] |
Experimental Protocols
Protocol 1: Markerless Gene Knockout of codY using Temperature-Sensitive Plasmid
This protocol describes a general method for creating a markerless deletion of the codY gene via homologous recombination.
-
Construct the Knockout Vector:
-
Amplify ~1 kb DNA fragments upstream ("up-arm") and downstream ("down-arm") of the codY gene from B. subtilis genomic DNA using PCR.
-
Amplify a resistance cassette (e.g., chloramphenicol) flanked by lox sites.
-
Using Gibson assembly or traditional restriction-ligation, clone the up-arm, resistance cassette, and down-arm sequentially into a temperature-sensitive E. coli-B. subtilis shuttle vector (e.g., pMAD).
-
Verify the final plasmid construct by sequencing.
-
-
Transformation into B. subtilis:
-
Grow the B. subtilis strain to competence in a suitable competence medium.
-
Transform the cells with the constructed knockout plasmid.
-
Plate the transformed cells on LB agar containing the appropriate antibiotic and incubate at the permissive temperature (e.g., 30°C) to select for single-crossover integrants.
-
-
Induce Second Crossover (Excision):
-
Inoculate a colony from the integration plate into LB broth without antibiotic selection.
-
Grow the culture at the non-permissive temperature (e.g., 37-40°C) for several generations to induce the excision of the plasmid. This will result in either a reversion to wild-type or the desired gene knockout.
-
Plate serial dilutions of the culture onto LB agar and incubate at the non-permissive temperature.
-
-
Screen for Knockouts:
-
Replica-plate colonies onto LB agar and LB agar with the antibiotic. Colonies that grow on the plain LB but not on the antibiotic plate have successfully excised the plasmid.
-
Use colony PCR with primers flanking the codY locus to screen for the smaller fragment size indicative of a successful deletion.
-
Sequence the PCR product to confirm the markerless deletion.
-
Protocol 2: Quantification of this compound by HPLC
This protocol provides a general method for extracting and quantifying this compound from culture supernatants.
-
Sample Preparation (Extraction):
-
Centrifuge a culture sample (e.g., 10 mL) at high speed (e.g., 10,000 x g for 15 min) to pellet the cells.[19]
-
Collect the cell-free supernatant.
-
Acidify the supernatant to pH 2.0 using concentrated HCl to precipitate the this compound.
-
Incubate overnight at 4°C to ensure complete precipitation.
-
Centrifuge to collect the precipitate and discard the supernatant.
-
Dissolve the precipitate in a small volume of methanol. This is the crude this compound extract.
-
-
HPLC Analysis:
-
Mobile Phase: An isocratic or gradient system of acetonitrile and water, both containing a small amount of trifluoroacetic acid (TFA), is common (e.g., 80:20 ACN:Water with 0.1% TFA).[19][20]
-
Flow Rate: Typically 1.0 - 2.0 mL/min.[20]
-
Detection: UV detector at ~205-214 nm.[22]
-
Injection Volume: 20-30 µL.[20]
-
Quantification: Prepare a standard curve using purified this compound standard of known concentrations. Calculate the concentration in the sample by comparing the total peak area to the standard curve.[20]
Visualizations: Pathways and Workflows
Caption: Quorum sensing regulation of the srfA operon in B. subtilis.
Caption: General workflow for engineering B. subtilis for enhanced this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical structure, properties and potential applications of this compound, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an efficient autoinducible expression system by promoter engineering in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substitution of the native srfA promoter by constitutive Pveg in two B. subtilis strains and evaluation of the effect on this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving this compound Production in Bacillus subtilis 168 by Metabolic Engineering [mdpi.com]
- 6. Bacillus subtilis CodY represses early-stationary-phase genes by sensing GTP levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular genetics of this compound and its effects on different sub-populations of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Three non-aspartate amino acid mutations in the ComA Response regulator receiver motif severely decrease this compound production, competence development and spore formation in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of fermentation conditions for this compound production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. Enhancement of a high efficient autoinducible expression system in Bacillus subtilis by promoter engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sciforum.net [sciforum.net]
- 19. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ukm.my [ukm.my]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
optimizing fermentation media for increased Surfactin yield
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols for optimizing fermentation media to increase Surfactin yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield a critical factor? A1: this compound is a potent cyclic lipopeptide biosurfactant produced primarily by Bacillus species, notably Bacillus subtilis.[1][2] It possesses exceptional surface-active properties and a wide range of biological activities, including antibacterial, antiviral, and antitumor effects.[1][2] However, its broader application in medicine, agriculture, and industry is often limited by low fermentation yields and high production costs, making yield optimization a critical area of research.[1][3]
Q2: What are the most critical components of a fermentation medium for this compound production? A2: The key components influencing this compound synthesis are the carbon source, nitrogen source, and specific metal ions.[1][4] The interplay between these components is crucial, and their optimal concentrations can significantly enhance yield. Fermentation conditions such as pH, temperature, aeration, and agitation speed also play a vital role.[2]
Q3: Which carbon sources are most effective for increasing this compound yield? A3: While glucose is commonly used, various studies have shown that other carbon sources can be more effective.[5] For instance, molasses, sucrose, and fructose have been identified as superior carbon sources in some studies.[1][6] Using inexpensive agricultural or industrial wastes like molasses or cassava effluent can also be a cost-effective strategy to boost production.[1]
Q4: What is the role of nitrogen sources in this compound production? A4: Nitrogen sources are essential for cell growth and the synthesis of the peptide portion of the this compound molecule. Both organic (e.g., yeast extract, peptone, glutamic acid, soybean meal) and inorganic (e.g., ammonium nitrate, urea) nitrogen sources are used.[5][7] The optimal source and its concentration can be strain-dependent, with some studies showing glutamic acid and soybean meal to be highly effective.[1][3]
Q5: How do metal ions affect this compound synthesis? A5: Metal ions are crucial cofactors for enzymes involved in the this compound biosynthesis pathway. Ions such as Magnesium (Mg²⁺), Potassium (K⁺), Manganese (Mn²⁺), and Iron (Fe²⁺) are particularly important.[6] For example, K⁺ can activate the srfA gene responsible for this compound synthesis, while Fe²⁺ and Mn²⁺ have been shown to enhance yield significantly.[6][8]
Q6: What are common statistical methods used for media optimization? A6: Statistical methods are highly efficient for optimizing multiple variables simultaneously.[9] A common approach involves a two-stage process:
-
Plackett-Burman Design (PBD): Used to screen a large number of variables to identify the most significant factors affecting production.[9][10][11]
-
Response Surface Methodology (RSM): Techniques like Box-Behnken Design (BBD) or Central Composite Design (CCD) are then used to optimize the concentrations and interactions of the significant factors identified by PBD.[1][9][11]
Troubleshooting Guide
Issue 1: Low or no this compound production in a standard medium (e.g., Landy or Cooper's).
-
Possible Cause: The specific Bacillus strain may have different nutritional requirements. Standard media are not universally optimal.
-
Troubleshooting Steps:
-
Verify Strain Potential: Confirm your Bacillus subtilis strain possesses the necessary genes for this compound synthesis, such as the srfA operon and the sfp gene, which is required for the activation of the non-ribosomal peptide synthetase (NRPS) complex.[2]
-
Screen Basal Media: Test several reported basal media to find a suitable starting point.[1]
-
Conduct Single-Factor Experiments: Systematically replace the carbon and nitrogen sources in the best-performing basal medium with alternatives to identify superior components for your strain.[1][3] For example, test molasses, sucrose, or starch against glucose.[1]
-
Check Metal Ion Concentrations: Ensure essential metal ions like Mg²⁺, K⁺, Mn²⁺, and Fe²⁺ are present. Their absence or suboptimal concentration can severely limit production.[6]
-
Issue 2: High cell density (biomass) but low this compound yield.
-
Possible Cause: The culture conditions may favor cell growth over secondary metabolite (this compound) production. This is a common trade-off.
-
Troubleshooting Steps:
-
Optimize C/N Ratio: A high carbon-to-nitrogen ratio can sometimes promote biosurfactant production after the initial growth phase. Experiment with different C/N ratios.[7]
-
Adjust Fermentation Parameters: Environmental factors significantly impact this compound synthesis.[2] Optimize pH (typically between 6.0 and 8.0), temperature (often around 37-43°C), and agitation/aeration, as high dissolved oxygen is important.[1][2][12]
-
Investigate Nutrient Limitation: In some cases, limiting a specific nutrient (like phosphate) after an initial growth phase can trigger the production of secondary metabolites.
-
Consider Fed-Batch Fermentation: A fed-batch strategy, where key nutrients like the carbon source are fed continuously or intermittently, can maintain optimal conditions for production and avoid the inhibitory effects of high substrate concentrations.[13]
-
Issue 3: Inconsistent this compound yields between experimental batches.
-
Possible Cause: Variability in inoculum preparation, media components, or analytical methods.
-
Troubleshooting Steps:
-
Standardize Inoculum: Use a consistent method for inoculum preparation, including the age of the culture and the number of cells (e.g., standardize by optical density).[14] A 2% inoculum size is commonly used.[3][14]
-
Ensure Media Homogeneity: Prepare a large batch of basal medium to use across all experiments in a set. If using complex, undefined components like molasses or soybean meal, be aware of batch-to-batch variability from the supplier.[1]
-
Calibrate Analytical Equipment: Regularly calibrate pH meters, scales, and analytical instruments like HPLC. Use a consistent, validated method for this compound quantification. The CPC-BTB colorimetric assay is useful for rapid screening, but HPLC is more accurate for final validation.[1][15]
-
Data Presentation: Comparative Tables
Table 1: Comparison of Initial Basal Media for this compound Production
| Medium | Key Components | Reported this compound Yield (g/L) | Reference Strain |
|---|---|---|---|
| Landy Medium | Glucose, Glutamic Acid, Yeast Extract, Minerals | ~0.5 - 1.0 | B. subtilis |
| Landy 1 Medium | Glucose, Glutamic Acid, Yeast Extract, Minerals | 0.80 | B. subtilis YPS-32 |
| Cooper's Medium | Glucose, Ammonium Nitrate, Minerals | ~0.7 | B. subtilis DSM10T |
| Potato Dextrose Broth (PDB) | Potato Infusion, Dextrose | 0.157 | B. natto NT-6 |
| Nutrient Broth (NB) | Peptone, Beef Extract | Low / Variable | General |
Yields are approximate and highly dependent on the specific strain and culture conditions.
Table 2: Effect of Different Carbon and Nitrogen Sources on this compound Yield
| Factor | Source Tested | Observation |
|---|---|---|
| Carbon Source | Molasses | Often results in higher yield than glucose and is cost-effective.[1][3] |
| Sucrose | Can be an optimal carbon source for high yield.[6] | |
| Fructose, Xylose | Can alter the ratio of different this compound variants produced.[6] | |
| Nitrogen Source | Glutamic Acid & Soybean Meal | Combination found to be optimal in some studies.[1][3] |
| Urea | Identified as a significant factor for increasing yield.[4][11] | |
| Ammonium Nitrate (NH₄NO₃) | Effective in combination with glycerol or olive oil.[7][16] |
| | Yeast Extract & Peptone | Organic sources that can significantly increase biomass and this compound yield.[5] |
Table 3: Summary of Optimized Media Compositions and Resulting Yields from Different Studies
| Strain | Key Optimized Components | Optimized Yield (g/L) | Fold Increase | Optimization Method |
|---|---|---|---|---|
| B. subtilis YPS-32 | Molasses (20 g/L), Glutamic Acid (15 g/L), Soybean Meal (4.5 g/L), MgSO₄ (0.4 g/L) | 1.82 (flask), 2.39 (fermenter) | 2.27x | Single-Factor, PBD, BBD |
| B. amyloliquefaciens MD4-12 | Glucose (45 g/L), Urea (6.33 g/L), MgSO₄·7H₂O (1.85 g/L) | 1.25 | 2.4x | PBD, CCD |
| B. subtilis HSO121 | Maltose, L-arginine, CaCl₂ | 47.58 | 38.06x | PBD, CCD |
| B. subtilis DSM10T | Glucose (8 g/L), Na₃-citrate (0.008 mM), (NH₄)₂SO₄ (50 mM) | 1.1 | 1.57x | Component Substitution |
Experimental Protocols & Methodologies
Protocol 1: Single-Factor Screening of Carbon and Nitrogen Sources
-
Objective: To identify the optimal carbon and nitrogen source for this compound production for a specific bacterial strain.
-
Basal Medium Preparation: Prepare a basal medium (e.g., Landy 1) that has shown initial promise.[1] Omit the carbon (or nitrogen) source that will be tested.
-
Experimental Setup:
-
Dispense 50 mL of the basal medium into a series of 250 mL Erlenmeyer flasks.[14]
-
For carbon source screening, add different carbon sources (e.g., glucose, molasses, sucrose, starch) to a final concentration of 20 g/L in separate flasks.[1] Keep the nitrogen source constant.
-
For nitrogen source screening, add different nitrogen sources (e.g., yeast extract, peptone, urea, glutamic acid) to a final concentration of 1-5 g/L in separate flasks.[1] Keep the carbon source constant.
-
-
Inoculation and Incubation: Inoculate each flask with a 2% (v/v) standardized seed culture.[14] Incubate at the desired temperature (e.g., 30-37°C) with shaking (e.g., 220 rpm) for a set period (e.g., 48 hours).[1][14]
-
Analysis: After incubation, centrifuge the culture broth to remove cells. Measure the this compound concentration in the supernatant using a suitable method (e.g., CPC-BTB colorimetric assay for screening or HPLC for quantification).[1]
Protocol 2: Statistical Optimization via Plackett-Burman Design (PBD)
-
Objective: To efficiently screen multiple media components and environmental factors to identify those with the most significant impact on this compound yield.[9]
-
Variable Selection: Choose the variables to be screened (e.g., 7-11 factors). These can include concentrations of the best carbon and nitrogen sources (from Protocol 1), various metal ions (MgSO₄, KCl, Fe₂(SO₄)₃), and physical parameters (pH, temperature, fermentation time).[1][3]
-
Level Assignment: For each variable, define a high level (+1) and a low level (-1). These levels should be set at a reasonable range around a central point based on literature or preliminary experiments.[3]
-
Design Matrix: Use statistical software (e.g., Minitab, Design-Expert) to generate the PBD matrix. This design will specify the combination of high and low levels for each variable in each experimental run.[1]
-
Execution: Prepare fermentation media and run the experiments according to each row of the design matrix.
-
Data Analysis: Measure the this compound yield (the response) for each run. Analyze the results using the software to calculate the main effect of each variable. Factors with a p-value < 0.05 are typically considered statistically significant.[17]
Protocol 3: Optimization using Response Surface Methodology (RSM)
-
Objective: To determine the optimal concentrations of the significant factors identified by PBD and to study their interactions.
-
Factor Selection: Choose the 2-4 most significant factors identified in the PBD analysis.[1][3]
-
Experimental Design: Use an RSM design, such as a Box-Behnken Design (BBD) or Central Composite Design (CCD).[1][10] The software will generate an experimental matrix with each factor tested at multiple levels (typically 3 or 5).
-
Execution and Analysis: Run the experiments as defined by the RSM matrix. Measure the this compound yield for each run.
-
Model Fitting: Use the results to fit a second-order polynomial equation (quadratic model). The software will perform an Analysis of Variance (ANOVA) to assess the model's significance and goodness of fit.[11]
-
Optimization: Generate response surface plots (3D graphs) and contour plots from the model. These plots visualize the relationship between the factors and the response, allowing for the determination of the optimal conditions for maximizing this compound yield.[1]
-
Validation: Conduct a final experiment using the predicted optimal conditions to validate the model's accuracy.[1]
Visualizations: Workflows and Pathways
Caption: General workflow for systematic optimization of fermentation media.
Caption: Logic flow from screening (PBD) to optimization (RSM).
Caption: Simplified regulatory pathway of this compound biosynthesis in B. subtilis.
References
- 1. Optimization of fermentation conditions for this compound production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical structure, properties and potential applications of this compound, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Influence of the Medium Composition and the Culture Conditions on this compound Biosynthesis by a Native Bacillus subtilis natto BS19 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Different Cultivation Parameters on the Production of this compound Variants by a Bacillus subtilis Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aidic.it [aidic.it]
- 8. Review on Current Research on Biosynthesis of Biosurfactants and the Regulation Influenced by Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmb.or.kr [jmb.or.kr]
- 10. Optimization of this compound production by Bacillus subtilis HSO121 through Plackett-Burman and response surface method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 12. Effect of media and fermentation conditions on this compound and iturin homologues produced by Bacillus natto NT-6: LC–MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Production and characterization of this compound-like biosurfactant produced by novel strain Bacillus nealsonii S2MT and it's potential for oil contaminated soil remediation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
influence of carbon and nitrogen sources on Surfactin biosynthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the influence of carbon and nitrogen sources on surfactin biosynthesis.
Troubleshooting Guides and FAQs
Q1: Why is my this compound yield unexpectedly low even when using a standard production medium?
A1: Low this compound yield is a common issue that can stem from several factors related to medium composition and culture conditions.
-
Suboptimal Carbon Source Concentration: While glucose is a widely used carbon source, its concentration is critical. High glucose concentrations (e.g., 50–60 g/L) can lead to the accumulation of acidic by-products, which lowers the pH of the medium and inhibits this compound production.[1] Conversely, very low concentrations may not provide enough substrate for robust growth and biosynthesis. Some studies show that lower glucose concentrations, around 6-8 g/L, can result in higher this compound yields compared to the more traditional 40 g/L used in Cooper medium.[2]
-
Inappropriate Nitrogen Source: The type of nitrogen source significantly impacts yield. While ammonium nitrate is often effective, some strains may prefer organic nitrogen sources like glutamic acid or beef extract for enhanced production.[3][4] Acidic nitrogen sources such as ammonium sulfate can also contribute to a drop in pH, negatively affecting production.[5]
-
Incorrect Carbon-to-Nitrogen (C/N) Ratio: The C/N ratio is a crucial parameter. An imbalance can limit either cell growth or metabolite production. Optimal C/N ratios have been reported to be around 3 to 10 in some studies, with lower ratios sometimes favoring higher biosurfactant activity.[6][7]
-
Metal Ion Limitation: Key metal ions like Mn²⁺, Fe²⁺, Mg²⁺, and K⁺ are essential for this compound biosynthesis.[8] Mn²⁺, in particular, has been shown to significantly improve this compound production by influencing nitrogen assimilation and enhancing the activity of enzymes like nitrate reductase and glutamate synthase.[9] Ensure your mineral salt medium is correctly formulated.
Q2: My culture's pH drops significantly during fermentation. What is causing this and how can I mitigate it?
A2: A significant drop in pH during fermentation is typically caused by the accumulation of acidic metabolic by-products, especially when using rapidly metabolizable sugars like glucose.[1]
-
Cause: Bacillus subtilis metabolizes glucose through glycolysis, which can lead to the production of organic acids such as acetate and lactate. In a non-buffered or poorly buffered system, this acid accumulation will cause the pH to decrease, inhibiting cell growth and the activity of the this compound synthetase enzyme complex.[1]
-
Mitigation Strategies:
-
pH Control: Use a bioreactor with an automated pH control system to maintain the pH within the optimal range for your strain (typically 6.5-8.0).[6][10]
-
Buffering Agents: Incorporate buffering agents like K₂HPO₄ into your medium formulation to resist pH changes.[11]
-
Fed-Batch Cultivation: Instead of providing all the glucose at the beginning (batch culture), use a fed-batch strategy. This involves feeding a concentrated glucose solution at a controlled rate to prevent its accumulation and the subsequent formation of excess acidic by-products.[2]
-
Alternative Carbon Sources: Consider using carbon sources that are metabolized more slowly than glucose, such as sucrose, molasses, or glycerol, which may lead to less acid accumulation.[11][12]
-
Q3: Which carbon and nitrogen sources are generally best for maximizing this compound yield?
A3: The optimal carbon and nitrogen sources are highly strain-dependent. However, general trends have been observed across many Bacillus species.
-
Carbon Sources: While glucose is a common choice, other substrates have proven superior in certain cases.[1] Molasses, an inexpensive substrate, was identified as the optimal carbon source for B. subtilis YPS-32.[11] Other effective sources include sucrose, fructose, and glycerol.[11][12] Some studies have also explored using waste biomass to reduce costs.[10]
-
Nitrogen Sources: A combination of organic and inorganic nitrogen sources often yields the best results. Ammonium nitrate (NH₄NO₃) is a frequently used inorganic source that supports high this compound production.[3][12][13] For organic sources, glutamic acid, beef extract, and soybean meal have been shown to significantly boost yields.[4][11] The choice can also influence the type of this compound variants produced.
Q4: How does the Carbon/Nitrogen (C/N) ratio specifically influence this compound biosynthesis?
A4: The C/N ratio governs the metabolic state of the microorganism, directing resources toward either cell growth (biomass production) or secondary metabolite synthesis (this compound production).
-
Low C/N Ratio: A lower C/N ratio (e.g., 3 or 9) has been shown to maximize the surface activity of the produced biosurfactant in some experiments, indicating efficient this compound production.[3][14] This condition may trigger nitrogen limitation after initial cell growth, which is a known stimulus for secondary metabolite production in many bacteria.
-
High C/N Ratio: A very high C/N ratio might lead to excessive biomass growth with limited this compound synthesis, as the nitrogen source becomes the limiting factor early on.
-
Optimization: The optimal C/N ratio must be determined empirically for each specific strain and combination of substrates. Response Surface Methodology (RSM) is a common statistical approach used to optimize this and other culture parameters.[15]
Q5: I am observing different this compound variants (homologues) in my results. Is this related to the media composition?
A5: Yes, the composition of the culture medium, particularly the carbon source and specific amino acid supplements, can significantly influence the profile of this compound homologues produced.
-
Carbon Source Impact: The type of carbon source can alter the ratio of this compound variants. For example, using fructose and xylose has been shown to have a high impact on the ratios of different variants, affecting both the peptide sequence and the length of the fatty acid chain.[8][16]
-
Amino Acid Supplementation: The this compound molecule contains seven amino acids. Supplementing the medium with specific amino acids can influence the final structure. For instance, adding L-Leucine and L-Aspartic acid significantly stimulated overall this compound synthesis.[4] Adding valine has been shown to increase the proportion of C14 this compound homologues to over 75%.[17] This is because these amino acids serve as direct precursors for the non-ribosomal peptide synthetase (NRPS) complex that builds the this compound molecule.
Data Presentation: Quantitative Impact of C/N Sources
Table 1: Effect of Different Carbon Sources on this compound Yield
| Carbon Source (Concentration) | Producing Strain | This compound Yield | Reference |
| Molasses (20 g/L) | B. subtilis YPS-32 | 1.82 g/L | [11] |
| Glucose (40 g/L) | B. subtilis | ~0.7 g/L | [2] |
| Glucose (8 g/L) | B. subtilis DSM10T | ~1.1 g/L | [2] |
| Sucrose | B. subtilis RI4914 | High Biosurfactant Conc. | [12] |
| Glycerol (2%) | B. nealsonii S2MT | 1.25 g/L | [12] |
| Xylose | Bacillus strain | 2.7 g/L | [1] |
| Glucose (Optimal) | B. velezensis BN | 1.13-fold increase vs basal | [4] |
Table 2: Effect of Different Nitrogen Sources on this compound Yield
| Nitrogen Source (Concentration) | Producing Strain | This compound Yield / Effect | Reference |
| Glutamic Acid (15 g/L) + Soybean Meal (4.5 g/L) | B. subtilis YPS-32 | Part of optimized medium yielding 1.82 g/L | [11] |
| Ammonium Nitrate (NH₄NO₃) | B. subtilis | Highest reduction in surface tension | [3][14] |
| Ammonium Nitrate (0.1%) | B. nealsonii S2MT | Part of optimized medium yielding 1.25 g/L | [12] |
| Beef Extract | B. velezensis BN | 1.61-fold increase in yield | [4] |
| (NH₄)₂SO₄ (50 mM) | B. subtilis DSM10T | Part of optimized medium yielding 1.1 g/L | [2] |
| Sodium Nitrate (NaNO₃) | Pichia anomala | Supported growth and biosurfactant production | [5] |
Table 3: Impact of C/N Ratio on this compound Production
| C/N Ratio | Producing Strain | Observation | Reference |
| 3 | B. subtilis YRE207 | Maximum increase in surface activity | [3][14] |
| 9 | B. subtilis YRE207 | Good results obtained | [6] |
| 10 | P. fluorescens | Optimal for biosurfactant production (9 g/L) | [7] |
| 20 | P. fluorescens | Lower yield than C/N of 10 | [15] |
Experimental Protocols
Protocol 1: General Cultivation for this compound Production
This protocol is based on a modified Landy medium, which has been shown to be effective for this compound production.[11]
-
Seed Culture Preparation:
-
Inoculate a single colony of your Bacillus subtilis strain into 5 mL of a standard nutrient broth (e.g., LB or NB).
-
Incubate at 30-37°C with shaking (200-220 rpm) for 12-16 hours until the culture is turbid.
-
-
Production Medium Preparation:
-
Prepare the modified Landy medium with the following components per liter of distilled water:
-
Carbon Source (e.g., Molasses): 20 g
-
Nitrogen Source 1 (e.g., Glutamic Acid): 15 g
-
Nitrogen Source 2 (e.g., Soybean Meal): 4.5 g
-
K₂HPO₄: 0.5 g
-
MgSO₄·7H₂O: 0.4 g
-
KCl: 0.375 g
-
Fe₂(SO₄)₃: 1.725 mg
-
-
Adjust the initial pH to the desired value (e.g., 7.0) using NaOH or HCl before autoclaving.
-
Autoclave the medium at 121°C for 20 minutes. (Note: It's often best to autoclave the carbohydrate source separately and add it to the sterile medium to prevent caramelization).
-
-
Fermentation:
-
Inoculate the sterile production medium with the seed culture at a 2% (v/v) ratio.
-
Incubate in a shaker flask at the optimal temperature (e.g., 42-43°C) and agitation speed (e.g., 220 rpm) for 42-48 hours.[11]
-
Withdraw samples aseptically at regular intervals to measure cell growth (OD₆₀₀) and this compound concentration.
-
Protocol 2: Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying this compound.
-
Sample Preparation:
-
Centrifuge 1 mL of the culture broth at high speed (e.g., 10,000 x g) for 10 minutes to pellet the cells.
-
Collect the supernatant. If necessary, perform an acid precipitation step: adjust the supernatant pH to 2.0 with concentrated HCl and let it stand at 4°C overnight. Centrifuge to collect the precipitate and redissolve it in methanol.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of Acetonitrile (containing 0.1% Trifluoroacetic acid - TFA) and Water (containing 0.1% TFA).
-
Gradient Example: Start with 60% Acetonitrile, ramp up to 93% over 9 minutes, hold for 11 minutes.[11]
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of a pure this compound standard (e.g., 0.2 to 10 g/L).[11]
-
Calculate the concentration in your sample by comparing its peak area to the standard curve.
-
Protocol 3: Colorimetric Quantification of this compound (CPC-BTB Method)
This is a simpler, high-throughput method suitable for screening.[11]
-
Reagent Preparation:
-
Prepare a CPC-BTB solution by mixing equal volumes of 0.2 mmol/L Cetylpyridinium Chloride (CPC) and 0.2 mmol/L Bromothymol Blue (BTB) in a 0.1 mol/L phosphate buffer (pH 8.0).
-
-
Assay Procedure:
-
Add 100 µL of your this compound-containing sample (or standard) to 800 µL of the CPC-BTB solution in a microcentrifuge tube.
-
Mix and allow the reaction to proceed at room temperature for 5 minutes.
-
Transfer 120 µL of the solution to a 96-well microplate.
-
Measure the optical absorbance at 600 nm (OD₆₀₀) using a plate reader.
-
-
Quantification:
-
Create a standard curve using known concentrations of pure this compound. The absorbance is inversely proportional to the this compound concentration.
-
Determine the concentration of your unknown samples from the standard curve.
-
Visualizations
Experimental and Logical Workflows
Caption: Workflow for optimizing carbon and nitrogen sources for this compound production.
Metabolic Pathway Influence
Caption: Simplified metabolic pathways from C/N sources to this compound biosynthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Enhancement of this compound yield by improving the medium composition and fermentation process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing carbon/nitrogen ratio for biosurfactant production by a Bacillus subtilis strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing this compound yield in Bacillus velezensis BN to enhance biocontrol efficacy and rhizosphere colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 7. aidic.it [aidic.it]
- 8. mdpi.com [mdpi.com]
- 9. The positive effects of Mn2+ on nitrogen use and this compound production by Bacillus subtilis ATCC 21332 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical structure, properties and potential applications of this compound, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of fermentation conditions for this compound production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Production and characterization of this compound-like biosurfactant produced by novel strain Bacillus nealsonii S2MT and it's potential for oil contaminated soil remediation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. primescholars.com [primescholars.com]
- 14. researchgate.net [researchgate.net]
- 15. journaljamb.com [journaljamb.com]
- 16. researchgate.net [researchgate.net]
- 17. Regulation mechanism and bioactivity characteristic of this compound homologues with C14 and C15 fatty acid chains - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Surfactin Purification
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming common challenges associated with low yields during Surfactin purification.
Frequently Asked Questions (FAQs)
Q1: My this compound yield is much lower than expected after fermentation. What are the primary factors I should investigate?
A1: Low this compound yield often originates from suboptimal fermentation conditions. Key factors to re-evaluate include the composition of your culture medium, such as carbon and nitrogen sources, and the presence of essential metal ions like iron, manganese, and magnesium.[1][2] Fermentation parameters like pH, temperature, agitation speed, and aeration are also critical.[3][4] For instance, for some Bacillus subtilis strains, increasing the pH from 6 to 8 has been shown to improve yields.[3] It's also worth noting that high glucose concentrations can lead to the accumulation of by-products that lower the pH and decrease production.[5][6]
Q2: I'm observing a significant loss of product during the acid precipitation step. How can I optimize this?
A2: Acid precipitation is a crucial step for initial recovery. To optimize it, ensure the pH of the cell-free supernatant is accurately adjusted to 2.0 using an acid like HCl.[7][8] Following acidification, it is vital to allow for complete precipitation by refrigerating the solution, typically at 4°C, for an extended period (e.g., overnight).[7][9] Incomplete precipitation is a common cause of yield loss. When collecting the precipitate via centrifugation, be careful not to discard any of the pellet with the supernatant.
Q3: The solvent extraction step is not yielding a pure product, and recovery is low. What solvents are most effective, and what could be going wrong?
A3: Solvent extraction effectiveness depends heavily on the choice of solvent. Methanol is commonly used to dissolve the crude precipitate after acid precipitation.[7][9] Other protocols use a chloroform:methanol mixture.[10][11] Low recovery can result from incomplete dissolution of the precipitate in the solvent or using an insufficient volume of solvent. Ensure the precipitate is thoroughly resuspended and agitated for an adequate duration. Purity issues at this stage often arise from co-extraction of other lipophilic molecules or proteins. An additional purification step, such as chromatography, may be necessary.
Q4: Can foaming during fermentation affect my final this compound yield?
A4: Yes, excessive foaming can be a significant issue. Foam contains a high concentration of this compound, and its removal or loss from the bioreactor can lead to a substantial decrease in the final recovered yield.[10] While antifoaming agents can control foaming, they may also interfere with downstream purification processes or even inhibit bacterial growth and this compound synthesis.[9] Implementing a foam trap or a bioreactor designed for foam fractionation can help recover the this compound from the foam.[9]
Q5: My final product after chromatography shows multiple peaks, indicating impurities. How can I improve the purity?
A5: If you are seeing impurities after a purification step like size-exclusion or ion-exchange chromatography, you may need to optimize your chromatography protocol.[12] Consider adjusting the gradient of your mobile phase in reverse-phase HPLC or the salt concentration in ion-exchange chromatography. Using a different stationary phase (e.g., C18 column for HPLC) can also improve separation.[7] Sometimes, a multi-step purification approach combining different chromatography techniques (e.g., ion exchange followed by reverse phase) is necessary to achieve high purity.[12][13]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues leading to low this compound yields.
Problem Area 1: Low Production in Fermentation Broth
| Symptom | Potential Cause | Recommended Action |
| Low biomass and low this compound concentration. | Suboptimal growth medium. | Optimize carbon (e.g., glucose, sucrose) and nitrogen sources (e.g., ammonium nitrate, sodium nitrate).[1][7][8] Ensure essential minerals like Fe²⁺, Mg²⁺, and Mn²⁺ are present in optimal concentrations.[2][14] |
| Incorrect fermentation conditions. | Verify and optimize pH (typically 6.5-8.0), temperature (often around 30-37°C), agitation, and aeration rates.[3][8][15] | |
| Good biomass but low this compound concentration. | End-product inhibition. | This compound itself can inhibit production at high concentrations.[5] Consider in-situ product removal techniques like foam fractionation or using solid carriers like activated carbon in the broth.[5] |
| Genetic limitation of the strain. | The bacterial strain may have inherent limitations. Consider metabolic engineering strategies, such as overexpressing key synthesis genes, if feasible.[4][9] |
Problem Area 2: Product Loss During Downstream Processing
| Symptom | Potential Cause | Recommended Action |
| Low precipitate mass after acid precipitation. | Incomplete precipitation. | Ensure pH is accurately lowered to 2.0. Allow for sufficient incubation time at low temperature (4°C overnight) to maximize precipitation.[7][9] |
| Loss of precipitate during centrifugation. | Use a higher centrifugation speed or longer duration. Be meticulous when decanting the supernatant. | |
| Low yield after solvent extraction. | Inefficient extraction. | Ensure complete dissolution of the precipitate. Use an adequate volume of solvent (e.g., methanol) and increase agitation time.[7][16] |
| Wrong solvent choice. | Test different solvents or solvent mixtures (e.g., chloroform:methanol) to find the most effective one for your specific this compound isoforms.[10][11] | |
| Low final yield after chromatography. | Poor separation or recovery from the column. | Optimize the mobile phase composition and gradient. Check for compatibility between your sample, solvent, and column material. Ensure the this compound is not irreversibly binding to the column. |
| Product degradation. | This compound is generally stable, but repeated freeze-thaw cycles or exposure to harsh pH for prolonged periods could lead to degradation. Handle purified fractions appropriately. |
Experimental Protocols
Protocol 1: Acid Precipitation for Crude this compound Recovery
-
Cell Removal: Centrifuge the fermentation broth at 8,000-10,000 x g for 10-15 minutes to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant the supernatant into a clean vessel. This cell-free supernatant contains the secreted this compound.
-
Acidification: Slowly add 6 M HCl to the supernatant while stirring to adjust the pH to 2.0.[7] Monitor the pH closely with a calibrated pH meter.
-
Precipitation: Cover the acidified solution and store it at 4°C for at least 12-24 hours to allow the this compound to precipitate out of the solution.[7][9]
-
Pellet Collection: Centrifuge the cold solution at 10,000 x g for 20 minutes to collect the white or light-brown precipitate.[8]
-
Washing (Optional): Discard the supernatant and wash the pellet with acidified water (pH 2.0) to remove co-precipitated impurities. Centrifuge again and discard the supernatant.
-
Drying: Dry the pellet, for instance by lyophilization (freeze-drying) or in an incubator at a low temperature (e.g., 37°C), until a constant weight is achieved.[7][8] This dried powder is the crude this compound extract.
Protocol 2: Methanol Extraction for Semi-Purified this compound
-
Dissolution: Add a suitable volume of methanol to the dried crude this compound precipitate obtained from Protocol 1.[7][9]
-
Agitation: Vigorously mix or shake the suspension for several hours (e.g., 4 hours) at room temperature to ensure maximum dissolution of this compound into the methanol.[7]
-
Removal of Insolubles: Centrifuge the methanol mixture to pellet any insoluble impurities.
-
Filtration: Filter the methanol supernatant through a 0.45 µm filter to remove any remaining fine particulates.[7]
-
Solvent Evaporation: Evaporate the methanol from the filtrate using a rotary evaporator to obtain a semi-purified this compound powder.
Visual Guides and Workflows
Caption: General workflow for this compound purification.
Caption: Troubleshooting decision tree for low yields.
References
- 1. Optimizing this compound yield in Bacillus velezensis BN to enhance biocontrol efficacy and rhizosphere colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Chemical structure, properties and potential applications of this compound, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ftb.com.hr [ftb.com.hr]
- 6. tandfonline.com [tandfonline.com]
- 7. Optimization for the Production of this compound with a New Synergistic Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abdel-mawgoud.com [abdel-mawgoud.com]
- 9. Improving this compound Production in Bacillus subtilis 168 by Metabolic Engineering [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Purification and identification of a this compound biosurfactant and engine oil degradation by Bacillus velezensis KLP2016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification and characterization of antibacterial this compound isoforms produced by Bacillus velezensis SK - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Production and optimization of this compound produced from locally isolated Bacillus halotolerans grown on agro-industrial wastes and its antimicrobial efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Surfactin Bioassays
Welcome to the technical support center for Surfactin bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to inconsistent results in this compound bioassays.
General Issues
Q1: My this compound bioassay results are highly variable between experiments. What are the common causes?
A1: Inconsistent results in this compound bioassays can stem from several factors:
-
This compound Purity and Integrity: The purity of your this compound sample is critical. Contaminants can interfere with the assay. Additionally, this compound can degrade under certain conditions, leading to loss of activity. Ensure proper storage of your this compound stocks, typically at -20°C.
-
Inconsistent this compound Concentration: Accurate determination of this compound concentration is crucial. Methods like HPLC are recommended for precise quantification. Colorimetric methods like the cetylpyridinium chloride-bromothymol blue (CPC-BTB) assay can be used for rapid detection but may have higher variability.[1]
-
Pipetting and Dilution Errors: Inaccurate pipetting, especially during serial dilutions, is a common source of error. Always use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Environmental Factors: Temperature and pH can significantly impact this compound's activity and stability.[2][3][4] Maintain consistent incubation temperatures and ensure the pH of your assay buffer is stable and optimal for the specific bioassay.
-
Reagent Variability: Use high-quality reagents and be mindful of lot-to-lot variability, especially for critical components like cell culture media, sera, and buffers.
-
Cell-Based Assay Variability: For cell-based assays, factors such as cell line passage number, cell density, and overall cell health can introduce variability.[5][6]
Hemolytic Assays
Q2: The size of the hemolytic zones on my blood agar plates is inconsistent. Why is this happening?
A2: Inconsistent hemolytic zones can be attributed to several factors:
-
Blood Agar Plate Composition: The composition of the blood agar, including the nutrient base and the concentration of glucose, can affect both bacterial growth (if testing a this compound-producing strain) and the formation of hemolytic zones.[7]
-
Uneven Inoculation: If you are spotting a liquid culture, ensure the volume and cell density are consistent for each spot. Overlapping colonies can make it difficult to accurately measure individual hemolytic zones.[7][8]
-
Incubation Time: The size of the hemolytic zone can change over time. It is important to incubate the plates for a consistent duration and to document the time of measurement.[7]
-
This compound Isoform Composition: Different isoforms of this compound (e.g., C13, C14, C15) have varying hemolytic activities. The hemolytic properties generally increase with the length of the fatty acid chain.[3][9] Inconsistent ratios of these isoforms in your this compound sample will lead to variable results.[3][10]
Antimicrobial Assays
Q3: I am not observing a clear zone of inhibition in my agar diffusion assay with this compound.
A3: A lack of a clear inhibition zone could be due to several reasons:
-
Insufficient this compound Concentration: The concentration of this compound applied to the disk or well may be below the minimum inhibitory concentration (MIC) for the test organism.
-
Low Diffusibility of this compound: this compound is a lipopeptide and its diffusion through the agar may be limited. This can be influenced by the agar concentration and composition.
-
Resistance of the Test Organism: The microorganism you are testing may be resistant to this compound.
-
Inappropriate Inoculum Density: The density of the microbial lawn should be standardized (e.g., using a 0.5 McFarland standard) to ensure reproducible results.[11] A lawn that is too dense can mask the inhibition zone.
-
Incorrect pH of the Medium: The pH of the agar medium can affect the activity of this compound.
Q4: My Minimum Inhibitory Concentration (MIC) values for this compound are fluctuating between replicates.
A4: Fluctuations in MIC values are often due to:
-
Inaccurate Serial Dilutions: As with other assays, precise serial dilutions are critical for accurate MIC determination.
-
Inconsistent Inoculum Size: The final concentration of the microbial inoculum in each well of the microtiter plate must be consistent.
-
Subjective Interpretation of Growth: Determining the "no growth" well can be subjective. It is helpful to use a spectrophotometer to measure optical density or to include a growth indicator dye.
-
Presence of Synergistic or Antagonistic Compounds: If you are testing a crude extract, other compounds may be influencing the antimicrobial activity of this compound.[12]
Anticancer/Cytotoxicity Assays (e.g., MTT Assay)
Q5: I am observing high background absorbance in my MTT assay control wells (no cells).
A5: High background in an MTT assay can be caused by:
-
Contamination: Bacterial or fungal contamination of the culture medium can reduce the MTT reagent and produce a false positive signal.[13]
-
Phenol Red Interference: Phenol red in the culture medium can interfere with the absorbance reading. Using a medium without phenol red for the assay is recommended.[13]
-
Reducing Agents in the Medium: Some components of the culture medium or the test compound itself may have reducing properties that can convert MTT to formazan non-enzymatically.[13]
Q6: The IC50 value of my this compound sample varies significantly between different cancer cell lines.
A6: This is expected. Different cancer cell lines exhibit varying sensitivities to this compound.[14][15][16][17][18] The IC50 is a measure of the concentration of a drug that is required for 50% inhibition in vitro and is cell-line dependent. It is important to determine the IC50 for each cell line you are studying.
Data Summary Tables
Table 1: Stability of this compound Under Various Conditions
| Parameter | Condition | Stability/Effect | Reference |
| pH | 4-10 | Stable emulsification activity | [4] |
| Temperature | 10-100 °C | Stable emulsification activity | [4] |
| Temperature | 4-121 °C | Stable surface tension reduction | [2] |
| Salinity | Up to 9% NaCl | Stable surface tension reduction | [2] |
Table 2: Bioactivity of this compound Isoforms
| This compound Isoform | Property | Observation | Reference |
| C14-rich this compound | Emulsification Activity | Significantly enhanced | [3][10] |
| Hemolytic Activity | Reduced | [3][10] | |
| C15-rich this compound | Hemolytic Activity | Increased | [3][10] |
| Antibacterial Activity | Increased | [3][10] |
Table 3: Reported Minimum Inhibitory Concentrations (MIC) of this compound
| Organism | MIC (µg/mL) | Reference |
| Streptococcus clinical strains | 2 - 10 | [1] |
| Candida and filamentous fungi | 12 - 35 | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 512 - 1024 | [9] |
Table 4: Reported IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MCF-7 | Human Breast Cancer | 9.65 | 24 | [18] |
| Bcap-37 | Human Breast Cancer | 29 | 24 | [17] |
| KB-3-1 | Human Oral Epidermoid Carcinoma | 57 | 24 | [15] |
| SW-1990 | Pancreatic Cancer | 58 | 24 | [15] |
| B16 | Rat Melanoma | 20 | 24 | [15] |
Experimental Protocols
1. Hemolytic Assay Protocol (Blood Agar Plate Method)
This protocol is adapted from methods used for screening biosurfactant-producing microorganisms.[8]
-
Prepare Blood Agar Plates:
-
Prepare a nutrient agar base (e.g., 1 g/L nutrient broth, 1 g/L yeast extract, 40 g/L glucose, 3 g/L NaCl, 15 g/L agar).
-
Autoclave the medium and cool to 45-50°C.
-
Aseptically add 5% (v/v) defibrinated sheep blood and mix gently.
-
Pour the blood agar into sterile Petri dishes and allow them to solidify.
-
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., sterile distilled water or PBS) to a known concentration.
-
Prepare serial dilutions of the this compound solution.
-
-
Inoculation:
-
Create small wells (e.g., 4-6 mm in diameter) in the solidified blood agar using a sterile cork borer.
-
Carefully pipette a fixed volume (e.g., 20 µL) of each this compound dilution into the wells.
-
Include a negative control (solvent only) and a positive control (e.g., Triton X-100).
-
-
Incubation:
-
Incubate the plates at 37°C for 24-48 hours.
-
-
Data Analysis:
-
Measure the diameter of the clear zone of hemolysis around each well.
-
A larger diameter indicates higher hemolytic activity.
-
2. Antimicrobial Susceptibility Testing Protocol (Broth Microdilution for MIC)
This protocol is based on standard methods for determining the Minimum Inhibitory Concentration (MIC).[19][20]
-
Prepare Inoculum:
-
From a fresh culture of the test microorganism, pick several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Prepare this compound Dilutions:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound sample in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (broth with inoculum, no this compound) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Data Analysis:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[19]
-
3. Cytotoxicity Assay Protocol (MTT Assay)
This protocol is a standard method for assessing cell viability.[5][21][22]
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions to the respective wells.
-
Include untreated control wells (medium only).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
Visualizations
Caption: A logical workflow for troubleshooting inconsistent this compound bioassay results.
Caption: this compound-induced apoptosis signaling pathway in cancer cells.[2][7][23][24]
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
References
- 1. This compound Like Broad Spectrum Antimicrobial Lipopeptide Co-produced With Sublancin From Bacillus subtilis Strain A52: Dual Reservoir of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Bacillus subtilis induces apoptosis in human oral squamous cell carcinoma through ROS-regulated mitochondrial pathway [jcancer.org]
- 3. Regulation mechanism and bioactivity characteristic of this compound homologues with C14 and C15 fatty acid chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces apoptosis in human breast cancer MCF-7 cells through a ROS/JNK-mediated mitochondrial/caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput evaluation of hemolytic activity through precise measurement of colony and hemolytic zone sizes of engineered Bacillus subtilis on blood agar - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial Activity of this compound and Synergistic Effect with Conventional Antibiotics Against Methicillin-Resistant Staphylococcus aureus Isolated from Patients with Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation mechanism and bioactivity characteristic of this compound homologues with C14 and C15 fatty acid chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fpharm.uniba.sk [fpharm.uniba.sk]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. Molecularly Engineered this compound Analogues Induce Nonapoptotic-Like Cell Death and Increased Selectivity in Multiple Breast Cancer Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer Activities of this compound and Potential Application of Nanotechnology Assisted this compound Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of biosurfactants on the viability and proliferation of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchmgt.monash.edu [researchmgt.monash.edu]
- 18. Chemical structure, properties and potential applications of this compound, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimization for the Production of this compound with a New Synergistic Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. texaschildrens.org [texaschildrens.org]
- 22. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 23. This compound-induced apoptosis through ROS-ERS-Ca2+-ERK pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound-Induced Apoptosis Through ROS–ERS–Ca2+-ERK Pathways in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Surfactin Purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of extracted Surfactin.
Troubleshooting Guides
This section addresses specific issues that may arise during the this compound purification process.
Issue 1: Low Purity After Acid Precipitation
-
Question: My this compound purity is very low after performing acid precipitation. What are the possible causes and how can I improve it?
-
Answer: Low purity after acid precipitation is a common issue and can be attributed to several factors. The precipitate often contains not only this compound but also other proteins, polysaccharides, and macromolecules from the fermentation broth.[1][2]
Possible Causes:
-
Incomplete Precipitation: The pH of the solution may not have reached the isoelectric point of this compound, leading to incomplete precipitation.[1]
-
Co-precipitation of Contaminants: Proteins and other macromolecules in the fermentation broth can co-precipitate with this compound.[2]
-
Inadequate Separation: Insufficient centrifugation speed or time can lead to a loose pellet and contamination from the supernatant.
Troubleshooting Steps:
-
Optimize pH: Ensure the pH is adjusted to 2.0 using a strong acid like HCl to achieve the isoelectric point for maximal precipitation.[3][4]
-
Pre-treatment of Broth: Consider a pre-filtration step to remove larger contaminants before acid precipitation.
-
Washing the Precipitate: After centrifugation, wash the pellet with acidified water (pH 2.0) to remove water-soluble impurities.
-
Solvent Extraction: For a significant purity increase, dissolve the precipitate in an appropriate solvent mixture, such as chloroform-methanol, and then perform a liquid-liquid extraction.[5]
-
Issue 2: Co-elution of Impurities During Chromatography
-
Question: I am observing co-elution of impurities with my this compound peak during HPLC/column chromatography. How can I resolve this?
-
Answer: Co-elution during chromatography is often due to the presence of isoforms or other lipopeptides with similar physicochemical properties to this compound.[6][7]
Possible Causes:
-
Presence of Isoforms: this compound exists as a mixture of isoforms with varying fatty acid chain lengths (C13-C15) and amino acid substitutions, which can have very similar retention times.[6][7]
-
Other Lipopeptides: The producing strain may also synthesize other lipopeptides like iturin and fengycin, which can co-elute.[7]
-
Suboptimal Chromatographic Conditions: The mobile phase composition, gradient, or column chemistry may not be suitable for resolving the mixture.
Troubleshooting Steps:
-
Multi-step Purification: Employ a multi-step purification strategy. For instance, use normal-phase flash chromatography as a pre-purification step before proceeding to reverse-phase HPLC.[6]
-
Optimize Gradient: Adjust the gradient of your mobile phase in RP-HPLC to improve the separation of closely eluting peaks. A shallower gradient can often enhance resolution.
-
Alternative Chromatography Techniques: Consider using different chromatography modes, such as ion-exchange or size-exclusion chromatography, to separate contaminants based on charge or size.[1][8]
-
High-Resolution Columns: Utilize a high-resolution analytical or semi-preparative HPLC column for better separation of isoforms.[7]
-
Issue 3: Low Recovery Yield After Purification
-
Question: My final yield of pure this compound is very low. What could be causing this loss, and how can I improve the recovery?
-
Answer: Low recovery yield can occur at various stages of the purification process. Identifying the critical steps where loss occurs is key to improving the overall yield.
Possible Causes:
-
Loss During Precipitation and Extraction: Incomplete precipitation or multiple extraction steps can lead to significant product loss.
-
Adsorption to Surfaces: this compound can adsorb to glassware and chromatography media, especially if it is highly pure.
-
Degradation: Extreme pH or temperature conditions during purification might lead to the degradation of the lipopeptide.
-
Foam Fractionation Issues: While effective for initial enrichment, improper collection of the foam can lead to low recovery.[9][10]
Troubleshooting Steps:
-
Optimize Precipitation: Ensure complete precipitation by carefully controlling the pH and allowing sufficient time for the precipitate to form at a low temperature (e.g., 4°C overnight).[3]
-
Minimize Transfer Steps: Each transfer of the product from one container to another can result in loss. Try to minimize these steps where possible.
-
Use of Appropriate Solvents: Ensure the solvents used for extraction and chromatography are of high purity and are compatible with this compound to prevent degradation.
-
Foam Collection: If using foam fractionation, optimize the air flow rate to maximize this compound concentration in the foam without excessive liquid entrainment.[9]
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical purity of this compound after initial acid precipitation?
-
A1: The purity of this compound after a single acid precipitation step is often low. For example, one study reported a ratio of only 21.35% surfactins in the crude extract.[6] Subsequent purification steps are necessary to achieve higher purity.
-
-
Q2: What analytical techniques are used to assess the purity of this compound?
-
A2: The most common and accurate method for assessing this compound purity is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) to identify different isoforms.[6][7][11] Thin Layer Chromatography (TLC) can also be used for a qualitative assessment of purity.[5][7]
-
-
Q3: Can membrane filtration be used to improve this compound purity?
-
A3: Yes, a two-step ultrafiltration process can be an effective method for purifying this compound.[2][12] The first step retains this compound micelles, while a second step with the addition of an organic solvent like methanol disrupts the micelles, allowing the smaller this compound monomers to pass through the membrane while retaining larger protein contaminants.[2][12][13]
-
-
Q4: What are the main impurities found in this compound extracts?
-
Q5: How can I separate the different isoforms of this compound?
-
A5: Separating this compound isoforms is challenging due to their similar structures. High-resolution reverse-phase HPLC with an optimized gradient is the most effective method.[6] Some studies have reported the successful isolation of individual isoforms using consecutive semi-preparative HPLC steps.[6]
-
Data Presentation
Table 1: Comparison of this compound Purity at Different Purification Stages
| Purification Step | Purity Achieved | Reference |
| Crude Extract (Post-Fermentation) | 21.35% | [6] |
| After Preparative Flash Chromatography | 30.44% | [6] |
| After Preparative HPLC | 85.39% | [6] |
| Two-Stage Ultrafiltration | >83% | [14] |
| Ethanol Extraction (Optimized) | 98% | [15] |
Experimental Protocols
1. Acid Precipitation of this compound
-
Centrifuge the fermentation broth at 10,000 x g for 15-20 minutes to remove bacterial cells.[3][4]
-
Collect the cell-free supernatant.
-
Adjust the pH of the supernatant to 2.0 with concentrated HCl.
-
Allow the solution to stand overnight at 4°C to facilitate complete precipitation.[3][5]
-
Centrifuge the acidified supernatant at 10,000 x g for 20 minutes to collect the crude this compound precipitate.[3]
-
Discard the supernatant and dry the pellet.
2. Solvent Extraction of this compound
-
Dissolve the dried crude precipitate from the acid precipitation step in a suitable solvent mixture, such as chloroform:methanol (2:1 v/v).[5]
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of deionized water and shake vigorously.
-
Allow the phases to separate. The this compound will be in the organic (lower) phase.
-
Collect the organic phase and evaporate the solvent under reduced pressure to obtain the semi-purified this compound.
3. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for this compound Purification
-
Column: A C18 semi-preparative column is commonly used.[7]
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like trifluoroacetic acid) is typically employed.
-
Sample Preparation: Dissolve the semi-purified this compound in the initial mobile phase composition.
-
Injection and Elution: Inject the sample onto the column and run a linear gradient of increasing acetonitrile concentration to elute the this compound isoforms.
-
Detection: Monitor the elution profile using a UV detector at 210 nm.[8]
-
Fraction Collection: Collect the fractions corresponding to the this compound peaks for further analysis.
Mandatory Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A troubleshooting guide for improving this compound purity.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Recovery and purification of this compound from fermentation broth by a two-step ultrafiltration process - CentAUR [centaur.reading.ac.uk]
- 3. abdel-mawgoud.com [abdel-mawgoud.com]
- 4. Production and characterization of this compound-like biosurfactant produced by novel strain Bacillus nealsonii S2MT and it's potential for oil contaminated soil remediation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and characterization of a this compound-like molecule produced by Bacillus sp. H2O-1 and its antagonistic effect against sulfate reducing bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Purification and characterization of antibacterial this compound isoforms produced by Bacillus velezensis SK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. ftb.com.hr [ftb.com.hr]
- 10. journals.asm.org [journals.asm.org]
- 11. Enhancement of this compound yield by improving the medium composition and fermentation process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A further study of the recovery and purification of this compound from fermentation broth by membrane filtration - CentAUR [centaur.reading.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Surfactin and Rhamnolipids: Antimicrobial Efficacy and Mechanisms
For Immediate Release
In the ongoing search for effective antimicrobial agents to combat resistant pathogens, biosurfactants have emerged as promising candidates. Produced by a variety of microorganisms, these amphiphilic molecules exhibit potent activity against a broad spectrum of bacteria and fungi. This guide provides an objective comparison of two leading biosurfactants: surfactin, a lipopeptide from Bacillus subtilis, and rhamnolipids, glycolipids primarily produced by Pseudomonas aeruginosa. We will delve into their mechanisms of action, present comparative experimental data on their antimicrobial activity, and provide detailed protocols for key assessment assays.
Mechanism of Antimicrobial Action
Both this compound and rhamnolipids primarily exert their antimicrobial effects by disrupting the integrity of microbial cell membranes, albeit through slightly different interactions.
This compound: This cyclic lipopeptide inserts its fatty acid tail into the phospholipid bilayer of the cell membrane.[1] This insertion disrupts the membrane's organization and leads to the formation of pores or ion channels, causing increased permeability.[1][2] At lower concentrations, this leads to leakage of essential cellular components and dissipation of the membrane potential, ultimately resulting in cell death.[3] At higher concentrations, this compound can cause complete membrane solubilization in a detergent-like manner.[1] Some studies also suggest that this compound can inhibit bacterial protein synthesis and enzyme activity, contributing to its overall antimicrobial effect.[3]
Rhamnolipids: As glycolipids, rhamnolipids interact with the cell membrane by intercalating into the lipid bilayer.[4] This process also leads to the formation of pores and a subsequent increase in membrane permeability, causing leakage of intracellular contents and cell lysis.[4][5] The antimicrobial activity of rhamnolipids can be influenced by environmental factors such as pH, with some studies indicating greater efficacy in more acidic conditions against Gram-positive bacteria. The amphiphilic nature of rhamnolipids allows them to effectively disrupt the cytoplasmic membrane, leading to cell death.[5][6]
Visualizing the Mechanism of Action
Comparative Antimicrobial Activity
The antimicrobial efficacy of this compound and rhamnolipids is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
The following table summarizes MIC values reported in various studies. It is crucial to note that direct comparison can be challenging as values are highly dependent on the specific microbial strains, purity of the biosurfactant, and the experimental conditions used in each study.
| Microorganism | Type | This compound MIC (µg/mL) | Rhamnolipids MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 200 - 1024[7][8] | 12.5 - 3000[2][9][10] |
| Bacillus subtilis | Gram-positive | >100,000 (slight growth reduction)[5] | 0.5 - 32[4] |
| Escherichia coli | Gram-negative | 40 - >800,000[11][12] | 2000[3] |
| Candida albicans | Fungus | 12 - 35 (and higher) | 3000 - >5000[3][13] |
Observations:
-
Variability: There is significant variation in the reported MIC values for both compounds across different studies, underscoring the importance of standardized testing protocols.
-
Gram-Positive Activity: Both biosurfactants generally demonstrate strong activity against Gram-positive bacteria like S. aureus. However, some studies suggest rhamnolipids can be effective at very low concentrations (12.5 µg/mL).[10]
-
Gram-Negative Activity: this compound appears to have limited activity against E. coli in some studies, requiring very high concentrations.[11] Rhamnolipids also require a relatively high concentration to inhibit E. coli.[3]
-
Antifungal Activity: this compound has shown potent activity against C. albicans with MICs as low as 12-35 µg/mL.[14] Reported MICs for rhamnolipids against C. albicans are generally higher.
Experimental Protocols
Accurate determination of MIC and MBC values is fundamental for evaluating antimicrobial agents. The broth microdilution method is a standard technique.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound and rhamnolipids.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Pure this compound and rhamnolipid stock solutions
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity (approx. 1 x 10⁸ CFU/mL for bacteria)
-
Spectrophotometer (plate reader)
-
Sterile pipettes and reservoirs
Procedure:
-
Preparation of Biosurfactant Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the biosurfactant stock solution to the first well of each row to be tested, creating a 1:2 dilution. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well.
-
Inoculum Preparation: a. Prepare a microbial suspension in sterile broth equivalent to a 0.5 McFarland standard. b. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: a. Add 100 µL of the standardized inoculum to each well containing the serially diluted biosurfactant. b. Include a positive control (broth + inoculum, no biosurfactant) and a negative control (broth only).
-
Incubation: a. Incubate the plates at 37°C for 18-24 hours for bacteria, or as appropriate for the fungal species.
-
MIC Determination: a. The MIC is the lowest concentration of the biosurfactant at which no visible growth (turbidity) is observed. This can be confirmed by reading the optical density (OD) at 600 nm using a microplate reader.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined subsequently to the MIC test to ascertain whether the antimicrobial agent is bacteriostatic or bactericidal.
Procedure:
-
Following the MIC determination, select the wells showing no visible growth (the MIC well and more concentrated wells).
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, subculture 10-100 µL from each of these wells onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count, often identified as the concentration where no colonies or only a few colonies grow on the agar plate.
Experimental Workflow Visualization
Conclusion
Both this compound and rhamnolipids are potent antimicrobial biosurfactants with significant potential in various applications, from pharmaceuticals to food safety. Their primary mode of action involves the disruption of microbial cell membranes. While both show broad-spectrum activity, the available data suggests potential differences in their efficacy against specific types of microorganisms. This compound may exhibit stronger antifungal activity, whereas rhamnolipids can be highly effective against certain Gram-positive bacteria at very low concentrations. However, the considerable variability in reported MIC values highlights an urgent need for standardized, head-to-head comparative studies to fully elucidate their relative potencies and guide their future development and application.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibiofilm and wound healing efficacy of rhamnolipid biosurfactant against pathogenic bacterium Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rhamnolipid - Wikipedia [en.wikipedia.org]
- 5. This compound Shows Relatively Low Antimicrobial Activity against Bacillus subtilis and Other Bacterial Model Organisms in the Absence of Synergistic Metabolites [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial Activity of this compound and Synergistic Effect with Conventional Antibiotics Against Methicillin-Resistant Staphylococcus aureus Isolated from Patients with Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. adtu.in [adtu.in]
- 10. Evaluation of Antimicrobial Properties and Potential Applications of Pseudomonas gessardii M15 Rhamnolipids towards Multiresistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploring Biosurfactants as Antimicrobial Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal and antiprotozoal green amino acid-based rhamnolipids: Mode of action, antibiofilm efficiency and selective activity against resistant Candida spp. strains and Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Like Broad Spectrum Antimicrobial Lipopeptide Co-produced With Sublancin From Bacillus subtilis Strain A52: Dual Reservoir of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
Fengycin vs. Surfactin: A Comparative Analysis of Antifungal Properties
In the realm of biocontrol and novel therapeutic development, lipopeptides produced by Bacillus species have garnered significant attention for their potent antimicrobial activities. Among these, fengycin and surfactin stand out as prominent examples with distinct yet sometimes overlapping functionalities. This guide provides a detailed comparison of their antifungal properties, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.
Overview of Antifungal Activity
Fengycin is widely recognized for its strong and broad-spectrum antifungal activity, particularly against filamentous fungi.[1][2][3][4] In contrast, this compound is primarily known for its powerful biosurfactant and antibacterial properties, with generally limited or controversial direct fungitoxicity.[3][5][6][7][8] However, this compound can exhibit synergistic antifungal effects when combined with other lipopeptides like fengycin or iturin, and it plays a crucial role in inducing systemic resistance in plants.[6][9][10]
Quantitative Comparison of Antifungal Efficacy
The antifungal efficacy of fengycin and this compound can be quantitatively assessed by their Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits the visible growth of a microorganism. The table below summarizes the MIC values of fengycin and this compound against various fungal pathogens as reported in the literature.
| Fungal Species | Fengycin MIC (µg/mL) | This compound MIC (µg/mL) | Reference |
| Gaeumannomyces graminis var. tritici | 26.5 | - | [11] |
| Rhizomucor variabilis | ~6.7 (4.5 µM) | - | [7] |
| Colletotrichum gloeosporioides | 25 | >800 | [12] |
| Candida albicans | - | >100 | [13] |
| Botrytis cinerea | - | 46.42 (EC50) | [14] |
| Various filamentous fungi | 2-300 (for iturins and fengycins) | - | [15] |
| Fluconazole-resistant Candida and filamentous fungi | - | 12-35 | [16] |
Note: EC50 (half maximal effective concentration) is reported for Botrytis cinerea as a measure of inhibition. MIC values can vary depending on the specific strain, experimental conditions, and the purity of the lipopeptide preparation.
Mechanisms of Antifungal Action
The disparate antifungal activities of fengycin and this compound stem from their distinct mechanisms of action at the cellular and molecular levels.
Fengycin: Direct Membrane Disruption and Intracellular Effects
Fengycin's primary mode of action is the direct disruption of fungal cell membranes.[17][18][19] Its amphiphilic nature allows it to insert into the lipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and ultimately cell lysis.[18][19] Recent studies have further elucidated that fengycin can form aggregates on the membrane surface, which is a key step in cell disruption.[17][18] Beyond direct membrane damage, fengycin has been shown to induce the production of reactive oxygen species (ROS) and chromatin condensation in fungal cells, suggesting an induction of apoptosis-like cell death.[1]
This compound: Membrane Interaction and Host Defense Induction
This compound's interaction with fungal membranes is more complex and generally less disruptive than that of fengycin. It can cause rupture and solubilization of membranes, but its direct antifungal effect is often weak.[5] More significantly, this compound acts as a potent elicitor of induced systemic resistance (ISR) in plants.[5][10] It can trigger plant defense responses, leading to the production of antimicrobial compounds and the reinforcement of cell walls, which indirectly inhibits fungal pathogens.[9] Some studies also suggest that this compound can bind to fungal DNA, potentially interfering with cellular processes.[20]
Experimental Protocols
The determination of antifungal properties for fengycin and this compound involves standardized microbiological assays. Below are generalized protocols for key experiments.
Minimum Inhibitory Concentration (MIC) Determination
A common method for determining MIC is the broth microdilution assay.
Detailed Methodology:
-
Preparation of Lipopeptide Solutions: Stock solutions of purified fengycin or this compound are prepared in a suitable solvent (e.g., methanol or DMSO) and then serially diluted in a liquid growth medium such as Potato Dextrose Broth (PDB) or RPMI 1640 medium in a 96-well microtiter plate.[7][13]
-
Inoculum Preparation: Fungal spores are harvested from a fresh culture on an agar plate (e.g., Potato Dextrose Agar - PDA) and suspended in sterile saline or medium. The spore concentration is adjusted to a standard density (e.g., 1 x 10^5 spores/mL).[16]
-
Inoculation and Incubation: Each well of the microtiter plate containing the lipopeptide dilutions is inoculated with the fungal spore suspension.[7][16] The plates are then incubated at a temperature and for a duration suitable for the specific fungal species being tested (e.g., 25°C for 48 hours).[7]
-
MIC Reading: The MIC is determined as the lowest concentration of the lipopeptide at which no visible growth of the fungus is observed.[13]
Agar Well Diffusion Assay
This method provides a qualitative assessment of antifungal activity.
Detailed Methodology:
-
Plate Preparation: A petri dish containing a solid growth medium (e.g., PDA) is uniformly inoculated with a suspension of the target fungus.
-
Well Creation: Wells of a specific diameter are cut into the agar.
-
Application of Lipopeptide: A defined volume of the lipopeptide solution at a specific concentration is added to each well. A control well with the solvent alone is also included.[7]
-
Incubation: The plates are incubated under conditions favorable for fungal growth.
-
Observation: The antifungal activity is assessed by measuring the diameter of the inhibition zone (the area around the well where fungal growth is prevented).
Synergistic and Antagonistic Interactions
An important consideration is the interaction between fengycin and this compound. While fengycin is a potent antifungal on its own, its activity can sometimes be negatively affected by the presence of this compound.[7] Conversely, some studies have reported synergistic effects, where the combined action of both lipopeptides is greater than the sum of their individual effects.[6][9] This synergy might be due to this compound's ability to permeabilize the membrane, potentially facilitating the entry or action of fengycin.
Conclusion
Fengycin and this compound, while both being valuable lipopeptides from Bacillus species, exhibit markedly different antifungal profiles. Fengycin is a direct and potent antifungal agent, making it a strong candidate for applications requiring immediate and robust fungal inhibition. Its mechanism is primarily centered on the disruption of fungal cell membranes and the induction of cell death pathways. This compound, on the other hand, demonstrates weaker direct antifungal activity but excels as an inducer of host plant defenses and can act synergistically with other antifungals. The choice between or combination of these lipopeptides will therefore depend on the specific application, whether it be for direct pathogen control in a clinical or agricultural setting, or for the enhancement of plant immunity. Further research into their synergistic interactions and formulation optimization will be crucial for harnessing their full potential.
References
- 1. Fengycins, Cyclic Lipopeptides from Marine Bacillus subtilis Strains, Kill the Plant-Pathogenic Fungus Magnaporthe grisea by Inducing Reactive Oxygen Species Production and Chromatin Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fengycin--a novel antifungal lipopeptide antibiotic produced by Bacillus subtilis F-29-3. | Semantic Scholar [semanticscholar.org]
- 3. Lipopeptides as the Antifungal and Antibacterial Agents: Applications in Food Safety and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of a Mixture of Fengycins with Surfactant and Antifungal Activities by Bacillus sp. MA04, a Versatile PGPR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal potential of biosurfactants produced by strains of Bacillus spp. (Bacillales: Bacillaceae) selected by molecular screening [scielo.sa.cr]
- 6. Antifungal Activities of Bacillus subtilis Lipopeptides to Two Venturia inaequalis Strains Possessing Different Tebuconazole Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stimulation of Fengycin-Type Antifungal Lipopeptides in Bacillus amyloliquefaciens in the Presence of the Maize Fungal Pathogen Rhizomucor variabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound and fengycin B extracted from Bacillus pumilus W-7 provide protection against potato late blight via distinct and synergistic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and fengycin contribute to the protection of a Bacillus subtilis strain against grape downy mildew by both direct effect and defence stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Activity of Fengycin and Iturin A Isolated From Bacillus subtilis Z-14 on Gaeumannomyces graminis Var. tritici and Soil Microbial Diversity [frontiersin.org]
- 12. Frontiers | Isolation and Characterization of Fengycins Produced by Bacillus amyloliquefaciens JFL21 and Its Broad-Spectrum Antimicrobial Potential Against Multidrug-Resistant Foodborne Pathogens [frontiersin.org]
- 13. Optimization for the Production of this compound with a New Synergistic Antifungal Activity | PLOS One [journals.plos.org]
- 14. The use of this compound in inhibiting Botrytis cinerea and in protecting winter jujube from the gray mold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound Like Broad Spectrum Antimicrobial Lipopeptide Co-produced With Sublancin From Bacillus subtilis Strain A52: Dual Reservoir of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selectivity and Mechanism of Fengycin, an Antimicrobial Lipopeptide from Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fengycin: A Promising Lipopeptide for Sustainable Biotechnology | Blog | Biosynth [biosynth.com]
- 19. researchgate.net [researchgate.net]
- 20. Mechanisms of this compound from Bacillus subtilis SF1 against Fusarium foetens: A Novel Pathogen Inducing Potato Wilt - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Surfactin and Synthetic Surfactants for Bioremediation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.
The remediation of environments contaminated with hydrophobic pollutants, such as petroleum hydrocarbons and polycyclic aromatic hydrocarbons (PAHs), presents a significant challenge due to the low aqueous solubility of these compounds. This limited bioavailability often hinders the efficiency of microbial degradation. Surfactants, amphiphilic molecules that reduce surface and interfacial tension, are employed to overcome this barrier. This guide provides a detailed comparative analysis of Surfactin, a potent lipopeptide biosurfactant produced by Bacillus subtilis, and commonly used synthetic surfactants, offering insights into their performance, mechanisms, and experimental evaluation for bioremediation applications.
Data Presentation: Performance Metrics
The efficacy of a surfactant in bioremediation is determined by several key physicochemical and performance parameters. The following tables summarize quantitative data for this compound against common synthetic surfactants like Sodium Dodecyl Sulfate (SDS), Tween 80, and Triton X-100.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | SDS (Anionic) | Tween 80 (Non-ionic) | Triton X-100 (Non-ionic) |
| Critical Micelle Concentration (CMC) | 0.08 - 0.35 mM[1] | ~8.2 mM[2][3] | ~0.013 mM (13-15 mg/L)[4] | ~0.2-0.9 mM[3][5] |
| Surface Tension at CMC (mN/m) | ~27-36 mN/m[6] | ~38-40 mN/m | ~36-42 mN/m | ~30-33 mN/m[5] |
| Origin | Microbial Fermentation (Bacillus subtilis)[7] | Chemical Synthesis (Petroleum-based)[7] | Chemical Synthesis (Petroleum-based) | Chemical Synthesis (Petroleum-based) |
| Biodegradability | High and rapid[7] | Variable, often slower[7] | Readily Biodegradable | Slower, persistent intermediates |
| Toxicity | Generally low, non-toxic[8] | Moderate to high potential[7] | Generally low | Moderate, potential endocrine disruptor |
Table 2: Bioremediation Performance Comparison
| Performance Indicator | This compound | SDS (Anionic) | Tween 80 (Non-ionic) | Triton X-100 (Non-ionic) |
| Emulsification Index (E24) with Crude Oil | High (up to 87%)[6] | Moderate | High | Moderate |
| Hydrocarbon Biodegradation Enhancement | High removal of TPH[9] | Can inhibit microbial activity at high conc.[1] | Effective, but can be utilized as a carbon source by microbes, competing with pollutant degradation[1] | Effective, but can be toxic to some degrading microbes[1] |
| Reported Petroleum Hydrocarbon Removal | Can enhance degradation from ~21% to ~35.5% (aliphatics) and 0% to 41% (aromatics)[6] | Lower efficiency compared to biosurfactants in some studies | 46.3% diesel degradation at 200 mg/L[1] | 44.7% diesel degradation at 200 mg/L[1] |
Mandatory Visualization
Diagrams created using Graphviz provide a clear visual representation of complex processes and workflows.
Caption: Mechanism of Surfactant-Enhanced Bioremediation.
Caption: Experimental Workflow for Comparative Bioremediation Study.
Experimental Protocols
Detailed and standardized methodologies are crucial for the objective comparison of surfactant performance.
Protocol 1: Determination of Critical Micelle Concentration (CMC) and Surface Tension
-
Objective: To determine the concentration at which a surfactant begins to form micelles and its effectiveness in reducing the surface tension of water.
-
Materials: Tensiometer (du Noüy ring method), precision balance, volumetric flasks, magnetic stirrer, distilled water, and the surfactant to be tested.
-
Methodology:
-
Prepare a stock solution of the surfactant (e.g., 1000 mg/L) in distilled water.
-
Create a series of dilutions from the stock solution to cover a wide concentration range (e.g., from 0.01 mg/L to 500 mg/L).
-
Calibrate the tensiometer with distilled water (surface tension ~72 mN/m at 25°C).
-
Measure the surface tension of each dilution, starting from the lowest concentration. Ensure the ring is cleaned and flamed between measurements.
-
Plot the surface tension (mN/m) as a function of the logarithm of the surfactant concentration.
-
The CMC is identified as the point of intersection of the two linear portions of the curve: the steep slope where surface tension decreases with concentration, and the plateau where surface tension remains relatively constant.[10]
-
Protocol 2: Measurement of Emulsification Index (E24)
-
Objective: To quantify the ability of a surfactant to form a stable emulsion with a hydrocarbon.
-
Materials: Test tubes with screw caps, vortex mixer, graduated cylinders, hydrocarbon (e.g., crude oil, kerosene, or hexadecane), and surfactant solution.
-
Methodology:
-
Add equal volumes (e.g., 2 mL) of the surfactant solution (at a specific concentration, e.g., its CMC) and the hydrocarbon to a screw-capped test tube.[6]
-
Vortex the mixture at high speed for 2 minutes to ensure thorough mixing.[11]
-
Allow the tube to stand undisturbed for 24 hours.
-
After 24 hours, measure the height of the emulsion layer and the total height of the liquid column.
-
Calculate the Emulsification Index (E24) using the following formula:[11] E24 (%) = (Height of the emulsion layer / Total height of the liquid column) x 100
-
A higher E24 value indicates a better emulsifying capacity.[6]
-
Protocol 3: Soil Microcosm Bioremediation Assay
-
Objective: To evaluate the effectiveness of surfactants in enhancing the microbial degradation of a contaminant in a soil matrix.
-
Materials: Contaminated soil (or soil spiked with a known concentration of a pollutant like diesel or PAH), microcosm containers (e.g., glass jars), the surfactants to be tested, nutrient solution (e.g., mineral salts medium), and analytical equipment for contaminant quantification (e.g., Gas Chromatograph-Mass Spectrometer, GC-MS).
-
Methodology:
-
Distribute a known weight of the contaminated soil (e.g., 100 g) into each microcosm container.
-
Establish different treatment groups: a control (no surfactant), a this compound-treated group, and one or more synthetic surfactant-treated groups. Each treatment should have multiple replicates (typically 3).
-
Add the respective surfactant solutions to the designated microcosms to achieve a target concentration. The control group receives an equal volume of water.
-
Adjust the moisture content of all microcosms to an optimal level for microbial activity (e.g., 60-70% of water holding capacity) and add a mineral nutrient solution to prevent nutrient limitation.
-
Incubate all microcosms under controlled conditions (e.g., 25-30°C) in the dark for a set period (e.g., 30-90 days).
-
Collect soil samples from each microcosm at regular intervals (e.g., day 0, 15, 30, 60).
-
Extract the remaining contaminant from the soil samples using an appropriate solvent (e.g., dichloromethane/acetone mixture).
-
Analyze the extracts using GC-MS to quantify the concentration of the target pollutant.
-
Calculate the percentage of degradation over time for each treatment group and compare their efficiencies.[12]
-
Conclusion
The comparative data strongly indicates that this compound presents a highly effective and environmentally benign alternative to many synthetic surfactants for bioremediation. Its superior performance at low concentrations (low CMC), high emulsification capability, and excellent biodegradability make it a compelling choice.[7] While synthetic surfactants like Tween 80 and Triton X-100 can enhance bioremediation, their application may be complicated by potential toxicity to degrading microorganisms, their own persistence in the environment, and the risk of being preferentially consumed as a carbon source.[1][5] The higher production cost of biosurfactants remains a challenge, but ongoing research into optimizing fermentation processes using waste substrates promises to improve their economic viability.[13] For researchers and professionals in the field, the selection of a surfactant should be based on a holistic assessment of performance, environmental impact, and cost-effectiveness, with biosurfactants like this compound representing a key technology for developing more sustainable remediation strategies.[8][14]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ee.hnu.edu.cn [ee.hnu.edu.cn]
- 5. mdpi.com [mdpi.com]
- 6. Screening, isolation and characterization of biosurfactant producing Bacillus subtilis strain ANSKLAB03 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. [PDF] Natural surfactant mediated bioremediation approaches for contaminated soil | Semantic Scholar [semanticscholar.org]
- 9. Natural surfactant mediated bioremediation approaches for contaminated soil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. Surfactant-enhanced bioremediation of petroleum-contaminated soil and microbial community response: A field study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sustainable Remediation of Contaminated Soil Using Biosurfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of surfactants for the remediation of contaminated soils: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of the biological activity of different Surfactin isoforms
A Comparative Analysis of the Biological Activities of Surfactin Isoforms
This compound, a potent cyclic lipopeptide biosurfactant produced by various Bacillus species, has garnered significant attention in the scientific community for its diverse biological activities. Structurally, this compound consists of a seven-amino-acid cyclic peptide linked to a β-hydroxy fatty acid chain.[1] Variations in the length and branching of this fatty acid chain (typically C12 to C17), as well as substitutions in the amino acid sequence, give rise to a family of this compound isoforms.[2] These subtle structural differences can significantly influence their biological efficacy, making a comparative study essential for researchers, scientists, and drug development professionals seeking to harness their therapeutic potential.
This guide provides an objective comparison of the performance of different this compound isoforms across various biological activities, supported by experimental data.
Comparative Biological Activity of this compound Isoforms
The biological activity of this compound isoforms is intrinsically linked to their physicochemical properties, which are dictated by the length of their fatty acid chains and the amino acid composition of the peptide ring. Generally, the hydrophobicity, which increases with the length of the fatty acid chain, plays a crucial role.[3][4][5]
Antiviral Activity
The antiviral efficacy of this compound is most pronounced against enveloped viruses. The mechanism primarily involves the disruption of the viral envelope. The length of the fatty acid chain is a critical determinant of this activity.
Key Findings:
-
This compound isoforms with fatty acid chains of 14 (C14) and 15 (C15) carbons exhibit significantly higher antiviral activity compared to those with 13 carbons (C13).[3][4][5]
-
The highest antiviral activity is observed in surfactins with a C15 fatty acid moiety and a single negative charge.[4][5]
-
The antiviral capacity of this compound isoforms correlates with their hemolytic activity.[3][4][5]
| This compound Isoform (Fatty Acid Chain Length) | Relative Antiviral Activity | Target Viruses (Examples) | Reference |
| C13 | Very Low | Enveloped viruses (VSV, SFV, SHV-1) | [3][4] |
| C14 | High | Enveloped viruses (VSV, SFV, SHV-1) | [3][4] |
| C15 | Highest | Enveloped viruses (VSV, SFV, SHV-1) | [3][4][5] |
Anticancer Activity
This compound isoforms have demonstrated cytotoxic effects against a range of cancer cell lines through mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation.[1][6][7] The lipophilicity of the isoform influences its ability to interact with and disrupt cancer cell membranes.
Key Findings:
-
The antitumor activity of this compound is directly proportional to the length of the fatty acid chain, with longer chains showing greater penetration into the cell membrane.[8]
-
The C15 this compound isoform displayed the highest antitumor activity against human breast cancer (Bcap-37) cells.[8]
-
A mixture of five this compound isoforms (with fatty acid chains from C12 to C16) effectively inhibited the growth of human breast (MCF-7) and colon (Caco-2) cancer cells.[9]
| This compound Isoform (Fatty Acid Chain Length) | IC50 against Bcap-37 cells (μg/mL) | Reference |
| C13 | 60.81 | [8] |
| C14 | 41.26 | [8] |
| C15 | 29.70 | [8] |
Anti-inflammatory Activity
Certain this compound isoforms exhibit potent anti-inflammatory properties by inhibiting the production of inflammatory mediators.
Key Findings:
-
This compound C was identified as the most potent isoform in inhibiting nitric oxide (NO) production and suppressing the expression of inducible nitric oxide synthase (iNOS) and monocyte chemoattractant protein 1 (MCP-1) in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW264.7).[10][11]
-
Another study highlighted that C14 this compound was the most effective at inhibiting NO, iNOS, and MCP-1 expression.[10]
| This compound Isoform | Key Anti-inflammatory Effects | Cell Model | Reference |
| This compound C / C14 | Potent inhibition of NO, iNOS, and MCP-1 expression | RAW264.7 macrophages | [10][11] |
| This compound A, B, D | Less potent compared to this compound C | RAW246.7 macrophages | [10][11] |
Antimicrobial and Hemolytic Activity
The antimicrobial action of this compound is linked to its ability to insert into and disrupt microbial cell membranes.[1] This activity, however, is often associated with hemolytic activity, which is a key consideration for therapeutic applications.
Key Findings:
-
C15-rich this compound shows increased antibacterial and hemolytic activities.[12]
-
C14-rich this compound exhibits enhanced emulsification activity but reduced hemolytic activity, suggesting a potentially better therapeutic window.[12]
Signaling Pathways
This compound isoforms are not only direct-acting agents but also function as signaling molecules, particularly in their producing organisms. In therapeutic contexts, they can trigger specific signaling cascades within mammalian cells.
Quorum Sensing in Bacillus subtilis
In Bacillus subtilis, this compound production is regulated by a quorum-sensing system. This compound itself can act as a signaling molecule, influencing biofilm formation and sporulation by activating the KinC-Spo0A pathway.
References
- 1. Chemical structure, properties and potential applications of this compound, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The this compound-Like Lipopeptides From Bacillus spp.: Natural Biodiversity and Synthetic Biology for a Broader Application Range [frontiersin.org]
- 3. Antiviral and Hemolytic Activities of this compound Isoforms and Their Methyl Ester Derivatives [jstage.jst.go.jp]
- 4. Antiviral and hemolytic activities of this compound isoforms and their methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral and hemolytic activities of this compound isoforms and their methyl ester derivatives. | Semantic Scholar [semanticscholar.org]
- 6. Anticancer Activities of this compound and Potential Application of Nanotechnology Assisted this compound Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring Biosurfactants as Antimicrobial Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Five this compound Isomers Produced during Cheonggukjang Fermentation by Bacillus pumilus HY1 and Their Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Comparison of the Anti-inflammatory Activity of this compound A, B, C, and D from Bacillus subtilis [jmb.or.kr]
- 12. Regulation mechanism and bioactivity characteristic of this compound homologues with C14 and C15 fatty acid chains - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Surfactin and Other Biosurfactants for Enhanced Oil Recovery
For Researchers, Scientists, and Drug Development Professionals
The global demand for energy necessitates the optimization of oil extraction from existing reservoirs. Enhanced Oil Recovery (EOR) techniques are crucial for maximizing the yield from mature oil fields, and biosurfactants are emerging as a highly promising, environmentally friendly alternative to their synthetic counterparts. Among these, surfactin, a lipopeptide produced by Bacillus subtilis, is renowned for its exceptional surface activity. This guide provides an objective comparison of this compound's effectiveness in oil recovery against other prominent biosurfactants, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of Biosurfactant Performance
The primary mechanisms by which biosurfactants enhance oil recovery are the reduction of interfacial tension (IFT) between oil and water, which lowers the capillary forces trapping oil in porous rock formations, and the alteration of rock wettability.[1] The effectiveness of a biosurfactant is therefore often judged by its ability to lower IFT and its performance in core flooding experiments that simulate reservoir conditions.
Interfacial Tension (IFT) Reduction
A lower IFT value indicates a greater potential to mobilize trapped oil. This compound consistently demonstrates a superior ability to reduce IFT compared to many other biosurfactants. In one study, this compound reduced the IFT between crude oil and water to 17.6 mN/m, which was more effective than rhamnolipid (21.7 mN/m) under the same conditions.[2] Both biosurfactants significantly outperformed synthetic surfactants like sodium dodecyl sulfate (SDS) and cetyltrimethylammonium bromide (CTAB).[2]
Table 1: Comparison of Interfacial Tension (IFT) Reduction by Different Biosurfactants
| Biosurfactant | Producing Microorganism | IFT (mN/m) | Conditions | Source |
|---|---|---|---|---|
| This compound | Bacillus subtilis | 17.6 | vs. Crude Oil @ 100°C | [2] |
| Rhamnolipid | Pseudomonas aeruginosa | 21.7 | vs. Crude Oil @ 100°C | [2] |
| Lichenysin | Bacillus licheniformis | ~0.3 | Not specified | [3] |
| Sophorolipids | Candida bombicola | 2.13 | vs. Crude Oil | [4] |
| No Surfactant | - | 29.0 | Crude Oil/Water @ 100°C |[2] |
Oil Displacement and Recovery Efficiency
Ultimately, the most critical measure of a biosurfactant's effectiveness is the percentage of additional oil it can recover from a reservoir after primary and secondary recovery methods have been exhausted. Core flooding experiments, which simulate the flow of fluids through reservoir rock, provide this crucial data.
Studies show that both this compound and rhamnolipids are highly effective in EOR. At a concentration of 200 ppm, this compound and rhamnolipid demonstrated a nearly identical enhancement in oil recovery at 15.43% and 15.47%, respectively.[2][5] These figures are substantially higher than those achieved with conventional chemical surfactants under the same conditions.[2][5] Another study highlighted that lichenysin recovered up to 40% of residual oil from sandstone cores, a significant improvement over the 10% recovery from chemical surfactants.[3]
Table 2: Comparison of Additional Oil Recovery in Laboratory Experiments
| Biosurfactant | Concentration | Additional Oil Recovery (%) | Experimental System | Source |
|---|---|---|---|---|
| This compound | 200 ppm | 15.43% | Sand-pack Reactor | [2][6] |
| This compound | 40 ppm | 3.0 - 4.1% | Berea Sandstone Core | [7] |
| Rhamnolipid | 200 ppm | 15.47% | Sand-pack Reactor | [2][6] |
| Lichenysin | Not specified | up to 40% | Sandstone Core | [3] |
| Fengycins | 60-150 mg/L | Not specified | Core Flooding |[8] |
Physicochemical Properties: Surface Tension and CMC
The ability of a surfactant to reduce the surface tension (ST) of water is a key indicator of its activity. The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles, and it represents the point of maximum ST reduction. A low CMC is desirable as it means less biosurfactant is needed to achieve the desired effect, making the process more cost-effective. This compound is capable of reducing the surface tension of water from 72 mN/m to as low as 27 mN/m.[2]
Table 3: Comparison of Physicochemical Properties of Biosurfactants
| Biosurfactant | Surface Tension Reduction (to mN/m) | Critical Micelle Concentration (CMC) (mg/L) | Source |
|---|---|---|---|
| This compound | 27 | Not specified | [2] |
| Rhamnolipid | 19 | Not specified | [2] |
| Lichenysin | ~27 | 12 | [3] |
| Sophorolipids | 28.56 | Not specified |[4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of biosurfactant effectiveness for EOR.
1. Interfacial Tension (IFT) Measurement
-
Objective: To measure the tension at the interface between two immiscible liquids (e.g., crude oil and water/brine) with and without the addition of a biosurfactant.
-
Apparatus: A dynamic contact angle tensiometer, often using the Wilhelmy Plate or Du Noüy ring method.[9][10]
-
Methodology (Wilhelmy Plate Technique):
-
A platinum Wilhelmy plate is cleaned thoroughly and attached to a sensitive microbalance.[9]
-
The denser liquid (e.g., brine or biosurfactant solution) is placed in a sample vessel.
-
The lighter liquid (e.g., crude oil) is carefully layered on top of the denser liquid.
-
The plate is lowered through the upper liquid phase until it touches the interface.[9]
-
As the plate is moved through the interface, the force exerted on the plate by the interfacial tension is measured by the microbalance.[9]
-
The IFT (γ) is calculated from the measured maximum force (F) and the wetted perimeter of the plate (L), assuming a contact angle (θ) of zero.[9] The formula used is: γ = F / (L * cos θ) .[9]
-
Measurements are typically performed at reservoir-relevant temperatures and pressures.[11]
-
2. Oil Spreading Test
-
Objective: A rapid and qualitative method to screen for biosurfactant activity by observing the displacement of an oil film on water.[12][13]
-
Methodology:
-
A petri dish is filled with a defined volume of distilled water (e.g., 30-40 mL).[12]
-
A small volume of crude oil (e.g., 10-20 µL) is gently added to the center of the water surface to form a thin, uniform oil layer.[12][13]
-
A small aliquot (e.g., 10 µL) of the cell-free culture supernatant containing the biosurfactant is carefully placed onto the center of the oil film.[12][13]
-
Positive Result: If a biosurfactant is present and active, it will displace the oil, creating a clear, oil-free zone. The diameter of this clear zone is measured and correlates with the concentration and activity of the biosurfactant.[12][14] A negative control using distilled water instead of the supernatant should show no oil displacement.[15]
-
3. Core Flooding Experiment
-
Objective: To quantify the EOR efficiency of a biosurfactant by simulating its injection into an oil-saturated porous medium.
-
Apparatus: Core holder, high-pressure pumps, pressure transducers, fraction collector, and a fluid separator.[8][16]
-
Methodology:
-
Core Preparation: A cylindrical core sample (e.g., Berea sandstone) is cleaned using solvents like benzene and alcohol in a Soxhlet extractor to remove any residual hydrocarbons and salts, then dried.[8][17]
-
Saturation: The dry core is weighed, then saturated under vacuum with brine (synthetic formation water). The pore volume (PV) and porosity are calculated from the weight difference.[8]
-
Permeability Measurement: Brine is flowed through the core at a constant rate to determine its absolute permeability.[8]
-
Oil Saturation: Crude oil is injected into the brine-saturated core at a specific rate until no more water is produced, establishing the initial oil saturation (Soi). The core is then often aged for a period (e.g., 3 days) to allow wettability to stabilize.[8]
-
Water Flooding (Secondary Recovery): Brine is injected into the core to displace the mobile oil until oil production ceases (water cut >98%). The amount of oil produced is measured to determine the residual oil saturation (Sor).[8]
-
Biosurfactant Flooding (Tertiary Recovery): A specific pore volume (e.g., 1 PV) of the biosurfactant solution at a defined concentration is injected into the core.[8]
-
Chase Water Flood: The biosurfactant slug is followed by a continuous injection of brine (chase water) until no more oil is produced.[8]
-
Calculation: The volume of oil produced during the biosurfactant and chase water floods is measured. The additional oil recovery is calculated as a percentage of the original oil in place (OOIP) or the residual oil after water flooding.[18]
-
Visualizations: Workflows and Pathways
To better illustrate the concepts and processes involved in evaluating and producing biosurfactants, the following diagrams are provided.
Caption: Experimental workflow for comparing biosurfactant EOR effectiveness.
Caption: Key factors affecting biosurfactant performance in EOR.
Caption: Signaling pathway for this compound biosynthesis in Bacillus subtilis.
References
- 1. New Trends in Biosurfactants: From Renewable Origin to Green Enhanced Oil Recovery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Sophorolipids Production by Candida bombicola ATCC 22214 and its Potential Application in Microbial Enhanced Oil Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Impact of Biosurfactants, this compound, and Rhamnolipid Produced from Bacillus subtilis and Pseudomonas aeruginosa, on the Enhanced Recovery of Crude Oil and Its Comparison with Commercial Surfactants - Energy & Fuels - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimization and characterization of biosurfactant produced by indigenous Brevibacillus borstelensis isolated from a low permeability reservoir for application in MEOR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ebatco.com [ebatco.com]
- 10. nanoscience.com [nanoscience.com]
- 11. onepetro.org [onepetro.org]
- 12. Screening Concepts for the Isolation of Biosurfactant Producing Microorganisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Screening, isolation and characterization of biosurfactant producing Bacillus subtilis strain ANSKLAB03 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolation and Characterization of Biosurfactant Producing Bacteria from oil-contaminated Water – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 15. Screening and Characterization of Biosurfactant-producing Strains in Contaminated Soil - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Core Flooding Experiment to Increase Recovery Factor Using “U-Champ” Biosurfactant [scirea.org]
A Head-to-Head Comparison of Surfactin and Iturin's Antifungal Efficacy
For researchers and professionals in drug development, understanding the nuances of antimicrobial peptides is crucial. Among the arsenal of natural compounds, the lipopeptides Surfactin and Iturin, both produced by various strains of Bacillus subtilis, stand out for their potent biological activities. This guide provides a detailed, data-driven comparison of their antifungal efficacy, drawing upon published experimental findings to offer a clear perspective on their respective strengths and mechanisms.
Quantitative Antifungal Efficacy: A Comparative Overview
The antifungal potency of this compound and Iturin has been evaluated against a range of pathogenic and spoilage fungi. The following table summarizes key quantitative data from various studies, primarily focusing on the Minimum Inhibitory Concentration (MIC) and the half-maximal effective concentration (EC50), which are standard measures of antifungal activity.
| Lipopeptide | Target Fungus | Efficacy Metric | Value | Reference |
| Iturin A | Candida albicans | MIC | 25 µg/mL | [1] |
| Iturin A | Aspergillus niger | MIC | 25 µg/mL | [2][3] |
| Iturin | Fusarium oxysporum | MIC Range | 6.25–50 µg/mL | [4] |
| Iturin | Magnaporthe grisea | MIC Range | 1.56–12.5 µg/ml | [4] |
| Iturin | Trichophyton mentagrophytes | MIC Range | 3.12–25 µg/mL | [4] |
| This compound | Botrytis cinerea | EC50 | 46.42 mg/L | [5] |
| This compound | Fusarium foetens | Inhibitory Conc. | >20 µg/µL | [6][7] |
It is important to note that direct comparisons of these values should be made with caution due to variations in experimental conditions, fungal strains, and the specific homologues of Iturin and this compound used in each study.
Mechanisms of Antifungal Action
While both are cyclic lipopeptides, this compound and Iturin exhibit distinct primary mechanisms of antifungal action.
Iturin: The Iturin family of lipopeptides, particularly Iturin A, is renowned for its potent antifungal activity.[8][9] Its primary mode of action involves disrupting the fungal cell membrane. Iturin interacts with sterols, such as ergosterol, in the fungal membrane, leading to the formation of pores or ion channels.[10] This disrupts membrane integrity, causing leakage of essential ions and molecules, ultimately leading to cell death.[1][8] Some studies also suggest that Iturin A can interfere with intracellular processes by interacting with DNA and disrupting calcium homeostasis.[1]
This compound: this compound is an exceptionally powerful biosurfactant, a property that underpins its biological activities.[9][11] While generally considered to have more limited direct fungitoxicity compared to Iturin, its antifungal effects are significant.[9] this compound's mechanism involves the disruption of the phospholipid bilayer of the cell membrane, altering its permeability and leading to cell lysis.[11] It can also inhibit protein synthesis and enzymatic activity within pathogenic fungi.[11] Furthermore, there is evidence that this compound can bind to fungal DNA.[6][7]
Interestingly, a synergistic effect has been observed when this compound and Iturin are used together.[12][13] this compound, even at concentrations where it is inactive alone, can significantly enhance the antifungal and hemolytic activity of Iturin A.[12] This is attributed to interactions between the two lipopeptides, where this compound may facilitate Iturin's access to or interaction with the fungal cell membrane.
Experimental Protocols for Antifungal Susceptibility Testing
The data presented above is typically generated using standardized methods for antifungal susceptibility testing. The broth microdilution method is a commonly employed technique.[14][15]
Generalized Broth Microdilution Protocol:
-
Fungal Inoculum Preparation: A standardized suspension of fungal spores or yeast cells is prepared in a suitable broth medium, such as RPMI-1640 with MOPS buffer.[14][16]
-
Serial Dilution of Lipopeptides: The test compounds (this compound and Iturin) are serially diluted in the broth medium in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: The standardized fungal suspension is added to each well of the microtiter plate containing the diluted lipopeptides.
-
Incubation: The plates are incubated at a specific temperature (e.g., 30°C or 35°C) for a defined period (e.g., 24-72 hours for yeasts, up to 7 days for filamentous fungi).[14][15][16]
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the lipopeptide that visibly inhibits fungal growth. This can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 450 nm or 635 nm).[9][14]
-
Determination of MFC (Optional): To determine the Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no growth is sub-cultured onto an agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar, indicating that the fungal cells have been killed rather than just inhibited.[16]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for determining the antifungal efficacy of this compound and Iturin using the broth microdilution method.
Conclusion
Both this compound and Iturin are potent antifungal lipopeptides with distinct yet powerful mechanisms of action. Iturin generally exhibits stronger direct antifungal activity through membrane disruption via pore formation. This compound, a superior biosurfactant, also disrupts cell membranes and displays synergistic activity with Iturin. The choice between these compounds, or their combined use, will depend on the target fungal species, the desired application, and considerations of potential synergistic effects. The standardized protocols outlined provide a basis for reproducible in vitro evaluation, which is a critical step in the development of new antifungal therapies.
References
- 1. Therapeutic effect of iturin A on Candida albicans oral infection and its pathogenic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The use of this compound in inhibiting Botrytis cinerea and in protecting winter jujube from the gray mold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of this compound from Bacillus subtilis SF1 against Fusarium foetens: A Novel Pathogen Inducing Potato Wilt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Antifungal Activities of Bacillus subtilis Lipopeptides to Two Venturia inaequalis Strains Possessing Different Tebuconazole Sensitivity [frontiersin.org]
- 10. Insights into the antifungal mechanism of Bacillus subtilis cyclic lipopeptide iturin A mediated by potassium ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. This compound/iturin A interactions may explain the synergistic effect of this compound on the biological properties of iturin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. plantprotection.pl [plantprotection.pl]
- 14. Antimicrobial Activity of Lipopeptide Biosurfactants Against Foodborne Pathogen and Food Spoilage Microorganisms and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antifungal Susceptibility Testing of Lipopeptides Against Filamentous Fungi [bio-protocol.org]
- 16. In Vitro Activities of a New Lipopeptide Antifungal Agent, FK463, against a Variety of Clinically Important Fungi - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different Bacillus strains for Surfactin production
A Guide for Researchers and Drug Development Professionals
Surfactin, a potent cyclic lipopeptide biosurfactant produced predominantly by various species of the Bacillus genus, has garnered significant attention for its wide range of applications in the pharmaceutical, environmental, and food industries.[1][2][3] Its exceptional ability to reduce surface and interfacial tension, coupled with its antimicrobial, antiviral, and anti-tumor activities, makes it a highly valuable biomolecule.[4][5] However, the economic feasibility of its large-scale production is heavily dependent on the selection of a high-yield microbial strain and the optimization of fermentation conditions.
This guide provides an objective comparative analysis of different Bacillus strains for this compound production, supported by experimental data. It aims to assist researchers, scientists, and drug development professionals in selecting the most suitable strain and methodologies for their specific research and production goals.
Data Presentation: this compound Production by Various Bacillus Strains
The selection of a production strain is a critical first step. Different Bacillus species and even different strains within the same species exhibit significant variations in their this compound production capabilities.[5] The following table summarizes this compound yields obtained from various Bacillus strains under different fermentation conditions as reported in the literature.
| Bacillus Species | Strain Designation | This compound Yield | Key Fermentation Conditions | Reference |
| Bacillus subtilis | JABs32 | 26.5 g/L | Fed-batch culture, glucose and ammonia feed | [6] |
| Bacillus subtilis | 168 (Metabolically Engineered) | 3.89 g/L | Fed-batch fermentation, codY knockout | [7] |
| Bacillus subtilis | IRB2-A1 | 1.444 g/L | Shake flask cultivation | [3] |
| Bacillus subtilis | ATCC 21332 (Metabolically Engineered) | 14.4 g/L | Enhanced nitrate reduction, fed-batch | [7] |
| Bacillus subtilis | LYS1 | 10.69 mg/g (Solid-State) | Solid-state fermentation | [8] |
| Bacillus amyloliquefaciens | HM618 | 1.876 g/L | Pure culture, optimized medium (sucrose, yeast extract, aspartate) | [9] |
| Bacillus amyloliquefaciens | MD4-12 | 1.25 g/L | Optimized medium (glucose, urea, MSG) | [10][11] |
| Bacillus licheniformis | DSM13 | 2.7 g/L | Optimized medium (pH 8.0, 38 g/L glucose) | [12] |
| Bacillus licheniformis | EL3 | 75 mg/L | Oxygen-limiting conditions, mineral medium with glucose | [13] |
| Bacillus mojavensis | A21 | 127.14 mg/L | Optimized medium (glucose, yeast extract, glutamic acid), 20°C | [14] |
| Bacillus mojavensis | I4 | 2.1 g/L | Optimized medium (glucose, glutamic acid), pH 7.0, 37°C | [15] |
Experimental Protocols
Detailed and reproducible methodologies are crucial for comparative studies. The following section outlines standard protocols for the cultivation, extraction, and quantification of this compound.
Strain Cultivation for this compound Production (Shake Flask Method)
This protocol describes a general procedure for growing Bacillus strains to produce this compound in a laboratory setting.
-
Media Preparation: A commonly used medium for this compound production is a modified Landy medium or M9 minimal medium.[2][16] For example, a basal M9 medium can be prepared with the following components: 0.4% glucose (carbon source), 18.7 mM NH₄Cl (nitrogen source), 8.5 mM NaCl, 2 mM MgSO₄, 0.1 mM CaCl₂, 42.2 mM Na₂HPO₄, and 22 mM KH₂PO₄.[2] The medium should be sterilized by autoclaving.
-
Inoculation: Prepare a pre-culture by inoculating a single colony of the desired Bacillus strain into a small volume (5-10 mL) of a rich medium like Luria-Bertani (LB) broth and incubating overnight at 37°C with shaking (approx. 200 rpm).
-
Fermentation: Inoculate 100 mL of the production medium in a 500 mL baffled shake flask with 1% (v/v) of the overnight pre-culture.[17]
-
Incubation: Incubate the flasks at 37°C with vigorous shaking (e.g., 200 rpm) for 24 to 96 hours.[16][17] Samples can be taken periodically to measure cell growth (OD₆₀₀) and this compound concentration.
This compound Extraction (Acid Precipitation Method)
This is a widely used method for the primary recovery of this compound from the culture broth.
-
Cell Removal: Centrifuge the culture broth at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet the bacterial cells.
-
Acidification: Collect the cell-free supernatant and adjust its pH to 2.0 using concentrated hydrochloric acid (HCl). This protonates the acidic residues of this compound, causing it to precipitate.
-
Incubation & Collection: Store the acidified supernatant at 4°C overnight to allow for complete precipitation. Collect the precipitate by centrifugation (10,000 x g, 20 min, 4°C).
-
Washing & Solubilization: Discard the supernatant. Wash the precipitate with acidified water (pH 2.0) to remove impurities. The crude this compound precipitate can then be redissolved in a small volume of an alkaline solution, such as distilled water adjusted to pH 8.0 with NaOH, or an organic solvent like methanol.
This compound Quantification
Accurate quantification is essential for comparing the productivity of different strains.
-
High-Performance Liquid Chromatography (HPLC): This is a precise method for this compound quantification.
-
Sample Preparation: The extracted and redissolved this compound sample is filtered through a 0.22 µm filter.
-
Chromatographic Conditions: A C18 reverse-phase column is typically used. The mobile phase can be a gradient of acetonitrile (containing 0.1% Trifluoroacetic acid, TFA) and water (containing 0.1% TFA).[18] For example, a gradient from 60% to 93% acetonitrile over 9 minutes can be effective.[18]
-
Detection: this compound is detected using a UV detector, typically at a wavelength of 210 nm.
-
Quantification: The concentration is determined by comparing the peak area of the sample to a standard curve prepared with purified this compound standard.[18]
-
-
CPC-BTB Colorimetric Assay: A simpler, high-throughput method for estimating this compound concentration.
-
Principle: This method is based on the formation of a complex between the anionic this compound and a cationic dye mixture of cetylpyridinium chloride (CPC) and bromothymol blue (BTB).[18]
-
Procedure: Prepare a CPC-BTB solution in a phosphate buffer (pH 8.0). Add a small volume of the this compound-containing sample (e.g., 100 µL) to the CPC-BTB solution (e.g., 800 µL).[18] After a short incubation (5 minutes), the absorbance is measured at 600 nm.[18]
-
Quantification: The concentration is calculated based on a standard curve prepared with known concentrations of this compound.[18]
-
Visualizing Key Processes in this compound Production
To better understand the complex processes involved in this compound biosynthesis and its experimental analysis, the following diagrams illustrate key pathways and workflows.
Caption: Simplified pathway of this compound biosynthesis in Bacillus.
Caption: Experimental workflow for comparing this compound production.
Caption: Key regulatory pathways influencing this compound synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Optimisation of this compound yield in Bacillus using data-efficient active learning and high-throughput mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Chemical structure, properties and potential applications of this compound, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifications of this compound-Type Biosurfactants Produced by Bacillus Species Isolated from Rhizosphere of Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bacillus-subtilis-high-cell-density-fermentation-using-a-sporulation-deficient-strain-for-the-production-of-surfactin - Ask this paper | Bohrium [bohrium.com]
- 7. mdpi.com [mdpi.com]
- 8. The fermented product of high-yield this compound strain Bacillus subtilis LYS1 improves the growth performance and intestinal villi morphology in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fermentation optimization of this compound production of Bacillus amyloliquefaciens HM618 [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. real.mtak.hu [real.mtak.hu]
- 13. mdpi.com [mdpi.com]
- 14. Enhancement of this compound and Fengycin Production by Bacillus mojavensis A21: Application for Diesel Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anionic lipopeptides from Bacillus mojavensis I4 as effective antihypertensive agents: Production, characterization, and identification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Optimization of fermentation conditions for this compound production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]
Surfactin: A Potent Biosurfactant Challenging Conventional Antimicrobial Agents
For Immediate Release
In the ongoing battle against microbial resistance, researchers are increasingly turning to nature for novel therapeutic agents. Surfactin, a potent cyclic lipopeptide produced by various Bacillus species, has emerged as a promising candidate with a broad spectrum of antimicrobial and antibiofilm activities. This guide provides a comprehensive comparison of this compound's performance against conventional antimicrobial agents, supported by experimental data, to aid researchers, scientists, and drug development professionals in evaluating its potential.
Performance Against Bacterial Pathogens
This compound has demonstrated significant efficacy against a range of Gram-positive and Gram-negative bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Bacterial Pathogens
| Microorganism | This compound MIC (µg/mL) | Conventional Antibiotic | Conventional Antibiotic MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus ATCC 25923 | 512[1] | - | - |
| MRSA (clinical isolate SA 452) | 512[1] | - | - |
| MRSA (clinical isolate SA 326) | 1024[1] | - | - |
| Streptococcus species (clinical strains) | 2 - 10[2] | - | - |
Note: Direct comparative MIC data for conventional antibiotics under the same experimental conditions were not available in the cited literature. The focus of many studies is on the synergistic effects of this compound with conventional antibiotics.
While direct head-to-head comparisons of MIC values are limited in the available literature, studies have extensively investigated the synergistic effects of this compound with conventional antibiotics. For instance, in combination with ampicillin, oxacillin, and tetracycline, this compound has been shown to significantly reduce the MICs of these antibiotics against MRSA, suggesting its potential to restore the efficacy of existing drugs.[1]
Performance Against Fungal Pathogens
This compound also exhibits notable antifungal activity, particularly against clinically relevant yeasts such as Candida albicans.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Fungal Pathogens
| Microorganism | This compound MIC (µg/mL) | Conventional Antifungal | Conventional Antifungal MIC (µg/mL) |
|---|---|---|---|
| Candida albicans (fluconazole-resistant) | 12 - 35[2] | Fluconazole | >64[3] |
| Filamentous fungi (fluconazole-resistant) | 12 - 35[2] | - | - |
Similar to its antibacterial properties, this compound demonstrates a powerful synergistic relationship with conventional antifungal agents. When combined with fluconazole, this compound enhances its efficacy against resistant Candida albicans strains.[4][5] This synergy is attributed to this compound's ability to disrupt the fungal cell membrane, thereby increasing the susceptibility of the fungus to the conventional drug.[4]
Anti-biofilm Efficacy
Bacterial biofilms pose a significant challenge in clinical settings due to their inherent resistance to antimicrobial agents. This compound has shown remarkable activity in both inhibiting biofilm formation and disrupting established biofilms.
Table 3: Anti-biofilm Activity of this compound
| Microorganism | Biofilm Inhibition/Disruption | Conventional Agent | Conventional Agent Performance |
|---|---|---|---|
| Staphylococcus aureus ATCC 25923 | >80% inhibition at 2x MIC[1] | - | - |
| MRSA (clinical isolate SA 452) | >95% inhibition at 2x MIC[1] | - | - |
| Oral Biofilms | Altered microbial composition and metabolic profile[6] | Chlorhexidine (0.12%) | >3 log unit inactivation with subsequent regrowth[6] |
This compound's anti-biofilm mechanism involves interference with cell surface adhesion and disruption of the extracellular polymeric substance (EPS) matrix.[7] While direct comparative studies with agents like chlorhexidine are not abundant, existing research on oral biofilms indicates that while chlorhexidine can cause a significant initial reduction in bacterial load, regrowth is rapid.[6] This highlights the potential for this compound to offer a more sustained anti-biofilm effect.
Cytotoxicity Profile
A critical aspect of any potential therapeutic agent is its safety profile. Studies have evaluated the cytotoxicity of this compound against various human cell lines.
Table 4: Cytotoxicity of this compound on Human Cell Lines
| Cell Line | This compound 50% Cytotoxic Concentration (CC50/IC50) | Conventional Agent | Conventional Agent CC50/IC50 |
|---|---|---|---|
| Human normal colon epithelial cells (CCD 841 CoTr) | 8.7 µg/mL[8] | Amphotericin B | - |
| Human colon adenocarcinoma cells (HT-29) | 21.2 µg/mL[8] | Amphotericin B | - |
| Human kidney cells (293T) | No cytotoxicity observed with various Amphotericin B formulations[9] | Amphotericin B | - |
| Human monocytic cells (THP1) | - | Amphotericin B (Fungizone™) | Cytotoxicity at 500 µg/L[9] |
Note: Direct comparative cytotoxicity data for this compound and conventional agents on the same cell lines under identical conditions are limited. The provided data is from separate studies.
The available data suggests that this compound's cytotoxicity varies depending on the cell line. For instance, normal colon epithelial cells appear to be more sensitive to this compound than colon adenocarcinoma cells.[8] It is important to note that direct comparisons with conventional agents are challenging due to variations in experimental setups. However, some studies on conventional drugs like Amphotericin B show cytotoxicity at therapeutic concentrations.[8][10]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is typically determined using the broth microdilution method.
A standardized bacterial or fungal suspension is prepared and added to the wells of a 96-well microtiter plate containing serial dilutions of the antimicrobial agent. The plate is then incubated under appropriate conditions (e.g., 37°C for 24-48 hours). The MIC is determined as the lowest concentration at which no visible turbidity is observed.
Biofilm Inhibition and Disruption Assays
The crystal violet assay is a common method for quantifying biofilm formation.
Microbial cultures are grown in 96-well plates to allow for biofilm formation. After a set incubation period, the planktonic cells are removed, and the remaining biofilm is stained with a 0.1% crystal violet solution. The stained biofilm is then washed to remove excess dye, and the bound dye is solubilized with a solvent (e.g., 30% acetic acid). The absorbance of the solubilized dye is measured, which is proportional to the amount of biofilm.
Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
Human cell lines are seeded in 96-well plates and exposed to various concentrations of the test compound. After an incubation period, MTT solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product. The formazan crystals are then dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
Visualizing the Mechanisms
To better understand the processes involved in evaluating and understanding this compound's activity, the following diagrams illustrate a typical experimental workflow and this compound's proposed mechanism of action.
Caption: Generalized experimental workflow for antimicrobial agent evaluation.
Caption: this compound's dual mechanism of action.
Conclusion
This compound presents a compelling case as a natural alternative or adjunct to conventional antimicrobial therapies. Its broad-spectrum activity, potent anti-biofilm properties, and synergistic effects with existing drugs highlight its significant potential. However, the available literature underscores a need for more direct, head-to-head comparative studies against a wider range of conventional agents to fully elucidate its performance and establish its clinical utility. Further research focusing on these direct comparisons, as well as in vivo efficacy and safety studies, will be crucial in paving the way for this compound's integration into mainstream antimicrobial strategies.
References
- 1. Antibacterial Activity of this compound and Synergistic Effect with Conventional Antibiotics Against Methicillin-Resistant Staphylococcus aureus Isolated from Patients with Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Like Broad Spectrum Antimicrobial Lipopeptide Co-produced With Sublancin From Bacillus subtilis Strain A52: Dual Reservoir of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluconazole and Lipopeptide this compound Interplay During Candida albicans Plasma Membrane and Cell Wall Remodeling Increases Fungal Immune System Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluconazole and Lipopeptide this compound Interplay During Candida albicans Plasma Membrane and Cell Wall Remodeling Increases Fungal Immune System Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral biofilms exposure to chlorhexidine results in altered microbial composition and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Low Concentrations of Chlorhexidine Inhibit the Formation and Structural Integrity of Enzyme-Treated Multispecies Oral Biofilms [frontiersin.org]
- 8. Imaging of human cells exposed to an antifungal antibiotic amphotericin B reveals the mechanisms associated with the drug toxicity and cell defence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro cytotoxicity of two novel oral formulations of Amphotericin B (iCo-009 and iCo-010) against Candida albicans, human monocytic and kidney cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amphotericin B Is Cytotoxic at Locally Delivered Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
The Power of Partnership: Evaluating the Synergistic Effects of Surfactin with Other Compounds
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Surfactin, a potent cyclic lipopeptide biosurfactant produced by various Bacillus species, has garnered significant attention for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. While effective on its own, emerging research highlights its remarkable ability to act synergistically with a wide range of conventional therapeutic agents. This synergy not only enhances the efficacy of existing drugs but also holds the potential to combat drug resistance, a growing global health concern. This guide provides a comprehensive comparison of this compound's synergistic effects with various compounds, supported by experimental data and detailed methodologies, to inform future research and drug development endeavors.
Antimicrobial Synergy: A Renewed Attack on Resistant Pathogens
This compound has demonstrated significant synergistic activity with conventional antibiotics, particularly against multidrug-resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA). This partnership can restore the effectiveness of antibiotics to which pathogens have developed resistance.
Synergy with Antibiotics against MRSA
A key mechanism behind this synergy is this compound's ability to disrupt the bacterial cell membrane, increasing its permeability and allowing antibiotics to more easily reach their intracellular targets. Studies have shown that in combination with this compound, the minimum inhibitory concentrations (MICs) of several antibiotics against MRSA are significantly reduced.
Table 1: Synergistic Effect of this compound with Conventional Antibiotics against S. aureus
| Compound | Target Organism | FIC Index (FICI) | Fold Decrease in Antibiotic MIC | Reference |
| Ampicillin | MRSA (SA 452) | 0.133 | 128-fold | |
| Oxacillin | MRSA (SA 452) | 0.156 | 64-fold | |
| Tetracycline | MRSA (SA 452) | 0.133 | 8-fold | |
| Gentamicin | MRSA (SA 452) | 0.25 | 8-fold | |
| Ampicillin | S. aureus (ATCC 25923) | 0.5 | 2-fold | |
| Oxacillin | S. aureus (ATCC 25923) | 0.25 | 16-fold | |
| Tetracycline | S. aureus (ATCC 25923) | 0.188 | 8-fold |
A Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5 indicates synergy.
Experimental Protocol: Checkerboard Assay
The synergistic effects of this compound and antibiotics are typically evaluated using the checkerboard microdilution method.
-
Preparation: A two-dimensional array is created in a 96-well microtiter plate. Serial dilutions of this compound are prepared along the y-axis, and serial dilutions of the antibiotic are prepared along the x-axis.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., MRSA).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Analysis: The minimum inhibitory concentration (MIC) of each compound alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Anti-Biofilm Synergy: Breaking Down Bacterial Defenses
Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to antimicrobial agents. This compound has been shown to inhibit biofilm formation and can act synergistically with antibiotics to eradicate existing biofilms. The proposed mechanism involves this compound's ability to interfere with quorum sensing, the cell-to-cell communication system that regulates biofilm development, and to disrupt the biofilm's extracellular polymeric substance (EPS) matrix.
A study on MRSA demonstrated that this compound alone can inhibit biofilm formation in a dose-dependent manner. At a concentration of 2x MIC, this compound inhibited over 95% of biofilm formation in a clinical MRSA strain. When combined with antibiotics, this anti-biofilm activity is expected to be enhanced, allowing the antibiotic to penetrate the biofilm and kill the embedded bacteria.
Experimental Protocol: Biofilm Inhibition Assay
The effect of this compound on biofilm formation is commonly assessed using a crystal violet staining method.
-
Preparation: Bacterial cultures are grown in a 96-well plate in the presence of varying concentrations of this compound.
-
Incubation: The plate is incubated to allow for biofilm formation.
-
Washing: Non-adherent bacteria are removed by washing the wells with a buffer solution.
-
Staining: The remaining biofilms are stained with a crystal violet solution.
-
Quantification: The stained biofilm is solubilized, and the absorbance is measured using a microplate reader to quantify the amount of biofilm.
Antifungal Synergy: Expanding the Armamentarium
The synergistic potential of this compound extends to fungal pathogens. In combination with antifungal drugs, this compound can enhance their efficacy, offering new avenues for treating fungal infections.
Synergy with Antifungals against Candida albicans
A study found a synergistic antifungal effect between C15-Surfactin and ketoconazole against Candida albicans. The combination of 6.25 µg/mL of C15-Surfactin and 0.004 µg/mL of ketoconazole was effective, concentrations that are significantly lower than their individual effective doses.
Table 2: Synergistic Effect of C15-Surfactin with Ketoconazole
| Compound | Target Organism | Effective Concentration in Combination | Reference |
| C15-Surfactin | Candida albicans SC5314 | 6.25 µg/mL | |
| Ketoconazole | Candida albicans SC5314 | 0.004 µg/mL |
Synergy in Cancer Therapy: Overcoming Drug Resistance
In the realm of oncology, this compound has shown promise in overcoming multidrug resistance (MDR), a major obstacle in cancer chemotherapy. This compound can be formulated into nanoparticles to deliver anticancer drugs like doxorubicin more effectively to resistant cancer cells.
These this compound-based nanoparticles enhance cellular uptake and reduce the efflux of the anticancer drug, a process often mediated by P-glycoprotein in resistant cells. In a study using doxorubicin-resistant human breast cancer cells (MCF-7/ADR), doxorubicin-loaded this compound nanoparticles demonstrated significantly higher cytotoxicity compared to free doxorubicin.
Mechanism of Synergy: A Focus on Membrane Interaction
A common thread across this compound's synergistic activities is its profound interaction with biological membranes. Its amphiphilic nature allows it to insert into the lipid bilayer of cell membranes, leading to increased permeability, destabilization, and in some cases, pore formation. This disruption of the membrane integrity is a key factor in enhancing the uptake and efficacy of its partner compounds.
A Researcher's Guide to Cross-Validation of Analytical Methods for Surfactin Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Surfactin, a potent lipopeptide biosurfactant, is critical for product development, quality control, and mechanism of action studies. This guide provides a comparative overview of common analytical methods for this compound quantification, complete with experimental data and detailed protocols to aid in the selection and cross-validation of the most suitable technique for your research needs.
The complex nature of this compound, which exists as a mixture of isoforms, presents a significant analytical challenge. Therefore, cross-validation of different quantification methods is essential to ensure data accuracy and reliability. This guide explores High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Thin-Layer Chromatography (TLC) as primary analytical techniques.
Comparative Analysis of Quantitative Methods
A summary of the performance characteristics of different analytical methods for this compound quantification is presented below. This data has been compiled from various studies to provide a comprehensive comparison.
| Analytical Method | Principle | Linearity Range (mg/L) | Recovery (%) | Limit of Detection (LOD) (mg/L) | Key Advantages | Key Limitations |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | 0.2 - 100+ | 94 - 102.4[1] | ~5 | Robust, reproducible, widely available. | Lower sensitivity, potential for co-eluting impurities to interfere. |
| LC-MS/MS | Separation by HPLC coupled with mass analysis for high specificity. | 0.20 - 10.0[2] | 93.3 - 108.2[2] | 0.374[2] | High sensitivity and selectivity, allows for isoform identification.[3] | Higher cost, more complex instrumentation and method development. |
| TLC | Separation on a solid phase with a liquid mobile phase. | Qualitative/Semi-quantitative | N/A | N/A | Simple, low cost, good for rapid screening.[4][5] | Low resolution, not suitable for precise quantification. |
| Colorimetric (CPC-BTB) | Dye-binding assay where this compound interacts with a dye complex. | 0.2 - 10[6] | N/A | N/A | Rapid, simple, high-throughput screening.[6] | Prone to interference from other sample components. |
| GC-MS | Analysis of volatile derivatives after hydrolysis. | N/A | N/A | N/A | Allows for detailed analysis of fatty acid and amino acid composition of isoforms.[7] | Requires derivatization, destructive to the molecule.[7] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate their implementation and cross-validation.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is a generalized procedure based on common practices and can be adapted as needed.
-
Instrumentation: An HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., ODS-2 HypersilTM, 250 × 4.6 mm).[6]
-
Mobile Phase: A gradient of acetonitrile (containing 0.1% Trifluoroacetic acid - TFA) and water (containing 0.1% TFA).[6] A common gradient starts with a lower concentration of acetonitrile, which is gradually increased to elute the this compound isoforms.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: UV absorbance at 210 nm.[6]
-
Sample Preparation: Fermentation broth is centrifuged to remove cells. The supernatant can be subjected to acid precipitation (e.g., with HCl to pH 2.0) to precipitate this compound. The precipitate is then redissolved in a suitable solvent like methanol for injection.[8]
-
Quantification: A standard curve is generated using a purified this compound standard of known concentrations. The peak area of this compound in the sample is then used to calculate its concentration based on the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and is suitable for complex matrices.[2][9]
-
Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[2]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile/water (7:3, v/v) containing 5 mmol L-1 ammonium acetate and 0.1% (v/v) formic acid.[2]
-
Detection: ESI in positive ion mode (ESI+), monitoring for specific precursor and product ions of this compound isoforms.[2]
-
Sample Preparation: Crude extracts of this compound are dissolved in a mixture of acetonitrile/water (7:3, v/v) with 0.1% (v/v) formic acid.[2]
-
Quantification: A standard curve is prepared using a purified this compound standard. Quantification is typically performed using selective ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced specificity.
Thin-Layer Chromatography (TLC)
TLC is a simple and rapid method for qualitative or semi-quantitative analysis.[4][8]
-
Plate: Silica gel 60 plates.[4]
-
Mobile Phase: A common solvent system is chloroform:methanol:water (65:15:2, v/v/v).[4]
-
Sample Application: The extracted this compound sample and a standard are spotted onto the TLC plate.
-
Development: The plate is placed in a developing chamber with the mobile phase.
-
Visualization: The separated spots can be visualized using various methods, such as spraying with 0.2% ninhydrin in ethanol for lipopeptides (appears as red-pinkish spots) or using iodine vapor.[4] The retention factor (Rf) value is compared to that of the standard for identification.
Workflow for Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for this compound quantification.
Caption: Workflow for the cross-validation of analytical methods for this compound quantification.
By following this guide, researchers can effectively select, implement, and cross-validate analytical methods for this compound quantification, leading to more accurate and reliable data in their research and development endeavors. The choice of method will ultimately depend on the specific requirements of the study, including the need for sensitivity, selectivity, throughput, and the available instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. A sensitive method for simultaneous quantitative determination of this compound and iturin by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Multi-method biophysical analysis in discovery, identification, and in-depth characterization of surface‐active compounds [frontiersin.org]
- 4. Production and characterization of this compound-like biosurfactant produced by novel strain Bacillus nealsonii S2MT and it's potential for oil contaminated soil remediation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of fermentation conditions for this compound production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analyses of the isoforms of this compound produced by Bacillus subtilis HSO 121 using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification and characterization of antibacterial this compound isoforms produced by Bacillus velezensis SK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Surfactin: A Safer Alternative for Biomedical Applications? A Comparative Safety and Toxicity Profile
For researchers, scientists, and drug development professionals, the selection of biocompatible surfactants is a critical step in the formulation of safe and effective biomedical products. This guide provides a detailed comparison of the safety and toxicity of Surfactin, a lipopeptide biosurfactant, with commonly used synthetic surfactants: Sodium Dodecyl Sulfate (SDS), Triton X-100, and Tween 20. The data presented herein, supported by experimental protocols, demonstrates this compound's potential as a safer alternative in various biomedical applications.
Executive Summary
Data Presentation: A Quantitative Comparison of Surfactant Toxicity
To facilitate a clear and objective comparison, the following tables summarize the key toxicity parameters for this compound and its synthetic counterparts.
Table 1: In Vitro Cytotoxicity Comparison
The half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) are crucial indicators of a substance's cytotoxicity. The data below, compiled from various studies, highlights the varying degrees of toxicity of these surfactants on different cell lines.
| Surfactant | Cell Line | Assay | IC50 / LC50 (µg/mL) |
| This compound | MCF-7 (Human Breast Cancer) | MTT | ~28.3 (IC50) |
| HepG2 (Human Liver Cancer) | MTT | Not specified | |
| SCC4 (Human Oral Cancer) | MTT | Not specified | |
| CCD1065SK (Human Dermal Fibroblasts) | Not specified | 180 (IC50) | |
| Sodium Lauryl Sulphate (Texapon K1298) | Human Fibroblasts | MTT, NR, LDH | > Tween 60, < Triton X-100 (LC50) |
| Triton X-100 | Human Fibroblasts | MTT, NR, LDH | > Texapon K1298, < Benzethonium chloride (LC50) |
| Tween 80 | Human Fibroblasts | MTT, NR, LDH | < Texapon N40 (LC50) |
| Tween 60 | Human Fibroblasts | MTT, NR, LDH | < Texapon K1298 (LC50) |
Note: Direct numerical comparison is challenging due to variations in experimental conditions across studies. The ranking of cytotoxicity for human fibroblasts was determined as: Tween 80 < Texapon N40 < Tween 60 < Texapon K1298 < Triton X-100 < Benzethonium chloride.
Table 2: Hemolytic Activity Comparison
Hemolytic activity, the ability to lyse red blood cells, is a critical safety parameter for intravenously administered therapeutics. The HC50 value represents the concentration of a substance that causes 50% hemolysis.
| Surfactant | HC50 (µg/mL) | Comments |
| This compound C-15 | ~48.7 (47 µM) | Linear this compound analogs show significantly reduced hemolytic activity. |
| Sodium Dodecyl Sulfate (SDS) | Not specified | Known to cause hemolysis by disrupting the cell membrane. |
| Triton X-100 | Not specified | Potent hemolytic agent, often used as a positive control in hemolysis assays. |
| Tween 20, 40, 60, 80 | ~19.7 (at 0.016 mM) | Caused approximately 50% hemolysis at this concentration. |
Table 3: In Vivo Toxicity Comparison
In vivo studies provide essential information about the systemic toxicity of a substance. The No-Observed-Adverse-Effect Level (NOAEL) and the median lethal dose (LD50) are key metrics from these studies.
| Surfactant | Animal Model | Route of Administration | NOAEL (mg/kg/day) | LD50 (mg/kg) |
| This compound C | Rat | Oral | 500 | >100 (i.v. in mice) |
| Sodium Lauryl Sulfate (SLS) | Rat | Oral | 100 | 1288 |
| Triton X-100 | Rat | Oral | Not specified | 1800 |
| Tween 20 | Rat | Oral | Not specified | >25 mL/kg |
Experimental Protocols
To ensure the reproducibility and transparency of the cited data, this section provides detailed methodologies for two key in vitro toxicity assays.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well microtiter plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the surfactant to be tested. Include a vehicle control (medium with the solvent used to dissolve the surfactant) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Hemolytic Activity Assay
This assay quantifies the ability of a substance to damage red blood cell membranes, leading to the release of hemoglobin.
Materials:
-
Freshly collected red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
96-well microtiter plates
-
Test surfactant solutions at various concentrations
-
Positive control (e.g., 1% Triton X-100)
-
Negative control (PBS)
-
Centrifuge
-
Microplate reader
Procedure:
-
RBC Preparation: Wash freshly collected RBCs with PBS three times by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend in PBS to obtain a 2% (v/v) RBC suspension.
-
Assay Setup: In a 96-well plate, add 100 µL of the test surfactant solution at different concentrations to triplicate wells. Also, include wells for the positive and negative controls.
-
Incubation: Add 100 µL of the 2% RBC suspension to each well. Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100 Determine the HC50 value from the dose-response curve.
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate key cellular pathways and experimental workflows related to this compound's bioactivity.
Caption: this compound-induced apoptosis signaling pathway in cancer cells.
Caption: Experimental workflow for the hemolytic activity assay.
Caption: Quorum sensing pathway for this compound synthesis in B. subtilis.
Conclusion
The comprehensive data presented in this guide strongly suggests that this compound possesses a more favorable safety and toxicity profile for many biomedical applications when compared to conventional synthetic surfactants like SDS and Triton X-100. Its lower cytotoxicity towards normal human cells, coupled with a high in vivo NOAEL, positions it as a promising biocompatible alternative. While this compound does exhibit hemolytic activity, this can be mitigated through structural modifications, such as the use of linear analogs. For researchers and developers in the biomedical field, this compound warrants serious consideration as a safer and effective surfactant, contributing to the development of more biocompatible and patient-friendly products. Further research into specific applications and long-term biocompatibility will continue to elucidate the full potential of this versatile biosurfactant.
comparative genomics of high and low Surfactin-producing strains
A Comparative Genomic Guide to High and Low Surfactin-Producing Bacillus subtilis Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the genomic and performance characteristics of high and low this compound-producing strains of Bacillus subtilis. The information presented herein is supported by experimental data to aid in the understanding of the genetic factors influencing this compound production, a lipopeptide antibiotic with significant therapeutic and biotechnological potential.
Quantitative Data Summary
This compound production varies significantly among different B. subtilis strains, largely due to genetic differences. Below is a summary of this compound production in various engineered and wild-type strains.
| Strain | Genotype/Description | This compound Titer (mg/L) | Biomass (g/L) | Reference |
| B. subtilis 168 (Parental) | Wild-type, contains a mutated, inactive sfp gene | 0 | - | [1] |
| B. subtilis CS01 | B. subtilis 168 with a corrected sfp gene | 1000 | 2.3 | [1] |
| B. subtilis Δ6 | Genome-reduced derivative of B. subtilis 168 | 0 | - | [1] |
| B. subtilis D6S01 | Genome-reduced Δ6 with a corrected sfp gene | 1200 | 1.4 | [1] |
| B. subtilis JABs24 | This compound-producing variant of B. subtilis 168 | 1147.03 | - | [2] |
| B. subtilis IIG-Bs20-5-1 | Genome-reduced strain derived from B. subtilis 168 | 993.03 | - | [2] |
| B. subtilis DSM 10T | Natural high this compound-producing strain | 446.12 | - | [2] |
Genomic Determinants of this compound Production
The primary genetic locus responsible for this compound biosynthesis is the srfA operon, a large ~27 kb gene cluster.[3] This operon encodes the non-ribosomal peptide synthetases (NRPSs) that assemble the this compound molecule. The activity of these synthetases is dependent on the sfp gene, which encodes a phosphopantetheinyl transferase required for their post-translational activation.[3]
Key Genetic Loci and Regulatory Elements:
-
srfA Operon: Comprises four open reading frames (srfAA, srfAB, srfAC, and srfAD) that encode the this compound synthetase complex.[3]
-
sfp Gene: Essential for the activation of the this compound synthetases. Natural isolates like B. subtilis 168 often have a mutated, non-functional sfp gene, rendering them this compound non-producers.[1]
-
ComP-ComA Two-Component System: This is the primary regulatory pathway controlling the transcription of the srfA operon.[4] It functions as a quorum-sensing system.
Signaling Pathways and Regulatory Networks
The production of this compound is tightly regulated by a complex network of signaling pathways that respond to cell density and environmental cues.
The ComP-ComA Quorum Sensing Pathway
This pathway is central to the initiation of this compound production.
Caption: The ComP-ComA quorum-sensing pathway for srfA operon activation.
Experimental Workflow for Comparative Genomics
The following workflow outlines the key steps in a comparative genomic analysis of high and low this compound-producing strains.
Caption: Workflow for comparative genomic analysis of B. subtilis strains.
Experimental Protocols
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for the quantification of this compound.
1. Sample Preparation:
- Centrifuge the bacterial culture to pellet the cells.
- Collect the supernatant and acidify to pH 2.0 with concentrated HCl to precipitate the this compound.
- Incubate overnight at 4°C.
- Centrifuge to collect the precipitate and dissolve it in methanol.
2. HPLC Conditions:
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
- Detection: UV detector at 210 nm.
- Quantification: Compare the peak area of the sample to a standard curve of purified this compound.
Whole Genome Sequencing and Analysis
This protocol outlines the general steps for genomic comparison.
1. DNA Extraction and Sequencing:
- Extract high-molecular-weight genomic DNA from pure cultures of the selected B. subtilis strains.
- Prepare sequencing libraries and perform whole-genome sequencing using a platform such as Illumina.[5]
2. Genome Assembly and Annotation:
- Assemble the raw sequencing reads into a complete or draft genome sequence.
- Annotate the assembled genome to identify protein-coding genes, RNA genes, and other genomic features.[5]
3. Comparative Genomic Analysis:
- Perform whole-genome alignment to identify conserved regions and structural variations.
- Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) between the high and low producing strains.
- Compare the gene content to identify genes that are present or absent in each strain.
- Analyze the identified genetic variations for their potential impact on the function of genes involved in this compound production and its regulation.
RNA-Seq for Differential Gene Expression Analysis
This protocol provides a framework for comparing the transcriptomes of high and low this compound-producing strains.
1. RNA Extraction:
- Grow the B. subtilis strains to the desired growth phase (e.g., late exponential phase when this compound production is high).
- Extract total RNA from the bacterial cells using a suitable kit or method.[6]
- Treat the RNA with DNase to remove any contaminating genomic DNA.[6]
2. Library Preparation and Sequencing:
- Deplete ribosomal RNA (rRNA) from the total RNA samples.
- Construct cDNA libraries from the rRNA-depleted RNA.
- Sequence the cDNA libraries using a high-throughput sequencing platform.
3. Data Analysis:
- Align the sequencing reads to a reference B. subtilis genome.
- Quantify the expression level of each gene.
- Perform differential expression analysis to identify genes that are significantly up- or down-regulated in the high-producing strain compared to the low-producing strain.
- Perform functional enrichment analysis on the differentially expressed genes to identify enriched biological pathways.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of this compound synthesis in a genome reduced Bacillus subtilis strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular genetics of this compound and its effects on different sub-populations of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcription initiation region of the srfA operon, which is controlled by the comP-comA signal transduction system in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complete Genome Sequence Analysis of Bacillus subtilis MC4-2 Strain That against Tobacco Black Shank Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Differentially Expressed Genes during Bacillus subtilis Spore Outgrowth in High-Salinity Environments Using RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time-Course Transcriptome Analysis of Bacillus subtilis DB104 during Growth - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Surfactin: A Guide for Laboratory Professionals
The proper disposal of Surfactin, a potent biosurfactant produced by Bacillus subtilis, is critical for maintaining laboratory safety and ensuring environmental responsibility. While often recognized as a biodegradable and low-toxicity alternative to synthetic surfactants, this compound still requires careful handling and adherence to disposal protocols.[1] This guide provides essential, step-by-step procedures for the safe disposal of this compound waste in a research environment.
Immediate Safety Considerations
Before handling this compound, especially during disposal, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. Hazard classifications for this compound can vary. For instance, some sources classify this compound sodium salt as not hazardous, while others identify it as a substance that causes serious eye irritation and is harmful if inhaled.[2][3] Therefore, always assume the highest potential hazard and wear appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Safety glasses or goggles. Wear a face shield if there is a risk of splashing.[3][4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use only in a well-ventilated area.[3] If dust or aerosols may be generated, a respirator may be necessary.
-
Protective Clothing: A lab coat is mandatory.[5]
Hazard Profile Summary
The classification of this compound can differ between suppliers. Researchers must consult the specific SDS for the product in use. The table below summarizes classifications found in various safety data sheets.
| Hazard Statement | GHS Classification | Source(s) |
| Causes serious eye irritation | Eye Irritation, Category 2 | Echemi Safety Data Sheet[3] |
| Harmful if inhaled | Acute Toxicity, Category 4 | Echemi Safety Data Sheet[3] |
| Not a hazardous substance or mixture | Not Classified | FUJIFILM Wako Chemicals Safety Data Sheet[2] |
| Harmful to aquatic life | Hazardous to the aquatic environment | EllementalPRO Safety Data Sheet[4] |
Protocol for Proper Disposal of this compound Waste
This protocol outlines the decision-making process and step-by-step procedures for disposing of various forms of this compound waste generated in the laboratory.
Step 1: Characterize and Segregate the Waste
Proper disposal begins with identifying the nature of the waste. Determine if the this compound waste is:
-
Solid: Unused or expired pure this compound powder.
-
Liquid (Aqueous): Solutions of this compound in water or buffer.
-
Contaminated Materials: Items such as pipette tips, gloves, bench paper, culture flasks, or broken glass that have come into contact with this compound.[6]
Segregate each waste type into dedicated, clearly labeled, and compatible waste containers.[7] Containers must have tightly fitting caps and be kept closed except when adding waste.[7]
Step 2: Consult Institutional and Local Regulations
The primary rule for chemical disposal is to act in accordance with applicable regional, national, and local laws and regulations.[2]
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
-
Never dispose of chemical waste without being familiar with the established procedures at your facility.[7]
Step 3: Disposal Procedures
A. Aqueous this compound Solutions (Non-Hazardous Determination) If, and only if, your institution's EHS guidelines and local regulations permit, and the concentration is very low, disposal down the sanitary sewer may be an option.
-
Confirm Regulations: Verify with your EHS office that this compound is not listed as a chemical requiring special hazardous waste collection.
-
Dilution: Dilute the this compound solution with a large volume of water (a general guideline is at least 100 parts water to 1 part chemical).[8]
-
Disposal: Pour the diluted solution down a designated laboratory sink, flushing with copious amounts of additional water.[5] This prevents accumulation in the plumbing and minimizes environmental impact.
B. Solid this compound and Hazardous Liquid Waste
-
Collection: Collect pure solid this compound and any liquid waste deemed hazardous by your EHS office in a designated hazardous waste container.
-
Labeling: Ensure the container is clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.
-
Storage: Store the container in a designated satellite accumulation area.
-
Pickup: Arrange for pickup by your institution's hazardous waste management service.
C. Contaminated Solid Waste (Gloves, Paper, Plasticware)
-
Collection: Place all non-sharp contaminated solid waste into a dedicated biohazard or chemical waste bag within a rigid, leak-proof container.[6]
-
Disposal: This waste should be disposed of through your institution's chemical or biohazardous waste stream, often via incineration.[5]
D. Contaminated Sharps (Needles, Pipettes, Broken Glass)
-
Collection: Place all contaminated sharps immediately into an approved, puncture-resistant sharps container.[5][6]
-
Decontamination (if required): For some materials, decontamination via autoclave may be required before final disposal.[5]
-
Disposal: The full sharps container must be disposed of through the designated sharps waste stream.
Experimental Workflow & Disposal Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of different forms of this compound waste.
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated. Avoid breathing any dust or vapors.[9]
-
Containment: Stop the leak if it is safe to do so. Prevent the spill from entering drains, sewers, or waterways.[4][10]
-
Cleanup (Solid Spill): Carefully sweep or vacuum the spilled material. Avoid generating dust.
-
Cleanup (Liquid Spill): Absorb the spillage with a non-combustible, inert material such as sand, earth, or vermiculite.[9]
-
Collection: Collect the absorbed material and contaminated soil into a suitable, sealed container for disposal.[10]
-
Final Disposal: The collected waste from the spill must be disposed of as hazardous waste in accordance with local regulations.[4][9]
-
Decontamination: Clean the spill area thoroughly, preferably with a detergent solution.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. echemi.com [echemi.com]
- 4. ellementalpro.com [ellementalpro.com]
- 5. safety.eng.cam.ac.uk [safety.eng.cam.ac.uk]
- 6. vpr.tamu.edu [vpr.tamu.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. epfl.ch [epfl.ch]
- 9. assets.greenbook.net [assets.greenbook.net]
- 10. redox.com [redox.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Surfactin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Surfactin, a powerful biosurfactant. Adherence to these procedural steps will minimize risk and ensure operational integrity.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is critical to prevent inhalation, skin, and eye contact.
Engineering Controls
Initially, exposure should be minimized through engineering controls. All procedures involving powdered this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Respiratory Protection : Due to the risk of inhaling fine particles, respiratory protection is crucial. In situations where dust may be generated, a NIOSH-approved N95 or P1- (EN 143) dust mask is recommended for nuisance-level dust. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.
-
Eye and Face Protection : Tightly fitting safety goggles with side shields are required to protect against dust particles. For procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles.
-
Skin Protection : Impervious gloves are essential to prevent skin contact. While specific compatibility data for this compound is limited, nitrile gloves are generally recommended for short-term splash protection against a variety of chemicals. Always inspect gloves for any signs of degradation before use and change them immediately if they come into contact with this compound. A disposable lab coat or gown should be worn over personal clothing.
-
Footwear : Closed-toe shoes should be worn at all times in the laboratory.
Quantitative Safety Data
The following table summarizes key quantitative safety data for this compound.
| Parameter | Value | Reference |
| Acute Oral Toxicity (LD50) | > 5000 mg/kg (Rat) | [1] |
| Acute Dermal Irritation (PII) | 0 | [1] |
| Aquatic Toxicity (EC50, 72h, S. capricornutum) | 49.3 µg/ml | [2] |
| Aquatic Toxicity (EC50, 48h, D. magna) | 170.1 µg/ml | [2] |
| Aquatic Toxicity (EC50, 30min, V. fischeri) | 848.2 µg/ml | [2] |
Note: While this compound exhibits low acute oral and dermal toxicity, its effects on aquatic life warrant careful handling and disposal to prevent environmental contamination.[2][3] No specific Permissible Exposure Limit (PEL) has been established by OSHA for this compound.[4][5]
Experimental Protocol: Safe Handling of Powdered this compound
This protocol outlines the step-by-step procedure for safely weighing and preparing a solution of powdered this compound.
Materials:
-
This compound powder
-
Appropriate solvent
-
Calibrated analytical balance
-
Spatula
-
Weighing paper or boat
-
Beaker or flask
-
Magnetic stir bar and stir plate (optional)
-
All required PPE (see above)
Procedure:
-
Preparation :
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE: lab coat, safety goggles, and nitrile gloves.
-
Place all necessary equipment inside the fume hood.
-
-
Weighing :
-
Place a piece of weighing paper or a weighing boat on the analytical balance and tare.
-
Carefully use a spatula to transfer the desired amount of this compound powder onto the weighing paper/boat. Avoid creating dust.
-
Record the exact weight.
-
-
Solubilization :
-
Carefully transfer the weighed this compound powder into a beaker or flask containing the appropriate solvent.
-
If necessary, use a magnetic stir bar and stir plate to aid in dissolution. Keep the container covered to the extent possible.
-
-
Cleanup :
-
Dispose of the used weighing paper/boat and any contaminated materials in the designated solid waste container (see Disposal Plan).
-
Wipe down the spatula, balance, and any other surfaces inside the fume hood that may have come into contact with this compound powder using a damp cloth or paper towel. Dispose of the cleaning materials as solid waste.
-
-
Post-Procedure :
-
Remove gloves using the proper technique to avoid skin contact with any potential contamination.
-
Wash hands thoroughly with soap and water.
-
Operational and Disposal Plans
A clear plan for spills and waste disposal is crucial for maintaining a safe laboratory environment.
Spill Response
In the event of a this compound powder spill:
-
Evacuate : If the spill is large, evacuate the immediate area.
-
Communicate : Inform your supervisor and other laboratory personnel.
-
Control : If safe to do so, prevent the spread of the powder. Do not use a dry brush or compressed air for cleanup as this will generate dust.
-
Cleanup :
-
For small spills, carefully dampen the powder with water to prevent it from becoming airborne.
-
Gently sweep the dampened material into a dustpan or use a wet paper towel to collect it.
-
Place the collected material and any contaminated cleaning supplies into a sealed container labeled "this compound Waste".
-
Clean the spill area with a detergent solution and then rinse with water.
-
Waste Disposal
All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
Solid Waste Disposal:
-
Collection : Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, and sealed container. This includes used gloves, weighing paper, and contaminated labware.
-
Storage : Store the waste container in a designated hazardous waste accumulation area.
-
Disposal : Arrange for disposal through your institution's environmental health and safety (EHS) office.
Liquid Waste Disposal:
-
Collection : Collect all liquid waste containing this compound in a labeled, leak-proof container.
-
Storage : Store the liquid waste container in a secondary containment bin in the designated hazardous waste accumulation area.
-
Disposal : Arrange for disposal through your institution's EHS office. Do not pour this compound solutions down the drain.
Workflow for Handling this compound
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aquatic toxicity and biodegradability of a surfactant produced by Bacillus subtilis ICA56 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
